molecular formula C12H12N2 B3210644 2-Phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole CAS No. 107392-72-3

2-Phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

Cat. No.: B3210644
CAS No.: 107392-72-3
M. Wt: 184.24 g/mol
InChI Key: PPYLPCSLYXBQRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole (CAS 107392-72-3) is a versatile heterocyclic compound with a molecular formula of C12H12N2 and a molecular weight of 184.24 g/mol. This fused bicyclic structure serves as a privileged scaffold in medicinal chemistry and drug discovery, demonstrating significant potential across multiple therapeutic areas. This compound is a key intermediate in the synthesis of novel antibiotics. Research has identified derivatives of the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole class as potent translation inhibitors in bacterial cells, offering a promising mechanism to combat antibiotic-resistant pathogens . Furthermore, related quaternary salts synthesized from this core structure have shown broad-spectrum in vitro antimicrobial and antifungal activity against challenging organisms such as Staphylococcus aureus , Escherichia coli , Klebsiella pneumoniae , Acinetobacter baumannii , and Cryptococcus neoformans . Beyond infectious disease, this chemical scaffold has been identified as a high-value fragment in oncology research. Specifically, it has been optimized to create potent and selective non-peptidomimetic inhibitors that target the WIN-site of the WDR5 protein, an epigenetic regulator implicated in mixed-lineage leukemia and other cancers . Historical patents also indicate that structurally similar dihydropyrroloimidazoles have been investigated for their anti-inflammatory properties and their ability to regulate cell-mediated immunity, such as in models of experimental arthritis . The compound is characterized by its density of approximately 1.2 g/cm³ and a boiling point of 397.6±11.0 °C . It is supplied for research applications only. Strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet prior to handling.

Properties

IUPAC Name

2-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c1-2-5-10(6-3-1)11-9-14-8-4-7-12(14)13-11/h1-3,5-6,9H,4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPYLPCSLYXBQRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC(=CN2C1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole: Structure, Properties, and Therapeutic Potential

Introduction

The pyrrolo[1,2-a]imidazole scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique three-dimensional structure and electronic properties make it an attractive framework for designing novel therapeutic agents. This guide provides a comprehensive technical overview of a key derivative, 2-Phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, intended for researchers, scientists, and professionals in drug development. We will delve into its chemical structure, physicochemical properties, synthesis methodologies, and burgeoning applications in modern pharmacology.

The fusion of a pyrrolidine ring with an imidazole ring creates a rigid bicyclic system that can be strategically functionalized to interact with various biological targets. The addition of a phenyl group at the 2-position significantly influences the molecule's steric and electronic profile, often enhancing its binding affinity and selectivity for specific proteins. This particular derivative has emerged as a promising candidate in several therapeutic areas, most notably as a potent inhibitor in cancer research.

PART 1: Chemical Structure and Physicochemical Properties

A thorough understanding of a molecule's structure and properties is fundamental to its application in research and development. This section details the structural and chemical identity of 2-Phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole.

Molecular Structure and Identifiers

The core of the molecule is a 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole system, which consists of a five-membered imidazole ring fused with a five-membered pyrrolidine ring. A phenyl substituent is attached at the C2 position of the imidazole ring.

Chemical structure of 2-Phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole.

Table 1: Chemical Identifiers

IdentifierValueSource
IUPAC Name 2-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazolePubChem[1]
CAS Number 107392-72-3PubChem[1]
Molecular Formula C12H12N2PubChem[1]
Canonical SMILES C1CC2=NC(=CN2C1)C3=CC=CC=C3PubChem[1]
InChIKey PPYLPCSLYXBQRM-UHFFFAOYSA-NPubChem[1]
Physicochemical Properties

The physicochemical properties of a compound are critical for its development as a drug, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The data presented below are primarily computed properties, which serve as a valuable baseline for experimental design.

Table 2: Computed Physicochemical Properties

PropertyValueUnitSource
Molecular Weight 184.24 g/mol PubChem[1]
Exact Mass 184.100048391DaPubChem[1]
XLogP3 2.4PubChem
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 1PubChem[1]
Topological Polar Surface Area 17.8ŲPubChem[1]
Heavy Atom Count 14PubChem[1]

The parent scaffold, 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, is described as a pale-yellow to yellow-brown solid or semi-solid. The introduction of the phenyl group is expected to increase the melting point and decrease aqueous solubility due to increased molecular weight and hydrophobicity.

PART 2: Synthesis and Characterization

The synthesis of pyrrolo[1,2-a]imidazole derivatives can be achieved through various synthetic strategies. Multicomponent reactions and cyclization reactions are common approaches that offer efficiency and atom economy.[2][3]

Representative Synthesis Protocol

A prevalent method for synthesizing the pyrrolo[1,2-a]imidazole core involves the condensation of a diamine with a suitable carbonyl compound, followed by cyclization. One established route involves the dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides using phosphoryl chloride.[4] An alternative approach is the reaction of imidazolium salts with electron-deficient acetylenes.[5]

Below is a generalized, conceptual protocol for the synthesis of a 2-aryl substituted pyrroloimidazole, which can be adapted for the specific synthesis of the 2-phenyl derivative.

Step-by-Step Conceptual Workflow:

  • Imidazolium Salt Formation: React 1-(2-aminoethyl)imidazole with a suitable phenacyl bromide in an appropriate solvent like acetone at room temperature. This step forms the key imidazolium salt intermediate.

  • Ylide Generation: Treat the imidazolium salt with a base (e.g., potassium carbonate) to generate the corresponding N-ylide in situ. The choice of base is critical; a non-nucleophilic organic base is often preferred to avoid side reactions.

  • Cycloaddition Reaction: The in situ generated ylide undergoes an intramolecular cycloaddition reaction. This step is typically the ring-forming step that yields the fused pyrrolo[1,2-a]imidazole scaffold.

  • Aromatization/Dehydrogenation: Depending on the exact precursors and reaction conditions, a final dehydrogenation or aromatization step may be required to yield the final product. This can sometimes be achieved by the choice of solvent or by adding a mild oxidizing agent.

  • Purification: The crude product is purified using standard laboratory techniques, such as column chromatography on silica gel, to yield the pure 2-Phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole.

G cluster_0 Synthesis Workflow start Starting Materials (Diamine & Phenacyl Bromide) step1 Step 1: Imidazolium Salt Formation (Solvent, RT) start->step1 step2 Step 2: Ylide Generation (Base, in situ) step1->step2 step3 Step 3: Intramolecular Cycloaddition (Ring Formation) step2->step3 step4 Step 4: Purification (Column Chromatography) step3->step4 end_node Final Product: 2-Phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole step4->end_node

Generalized synthesis workflow for 2-aryl-pyrrolo[1,2-a]imidazoles.
Spectroscopic Characterization

Table 3: Predicted Spectroscopic Data

TechniqueExpected Characteristics
¹H NMR - Aromatic Protons (Phenyl): Multiplets in the range of δ 7.0-8.0 ppm. - Imidazole Proton: A singlet around δ 7.0-7.5 ppm. - Pyrrolidine Protons (CH₂): Multiplets in the aliphatic region, typically δ 2.5-4.5 ppm.[7][8]
¹³C NMR - Aromatic Carbons (Phenyl): Peaks in the range of δ 120-140 ppm. - Imidazole Carbons: Peaks typically between δ 110-150 ppm. - Pyrrolidine Carbons (CH₂): Peaks in the aliphatic region, δ 20-50 ppm.[6][7]
Mass Spec (MS) [M+H]⁺: Expected at m/z 185.1073, corresponding to the molecular formula C₁₂H₁₃N₂⁺.
IR Spectroscopy - C=N Stretch: Around 1600 cm⁻¹. - C-H Aromatic Stretch: Above 3000 cm⁻¹. - C-H Aliphatic Stretch: Below 3000 cm⁻¹.

PART 3: Applications in Drug Discovery and Research

The pyrrolo[1,2-a]imidazole scaffold is of significant interest due to its wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[2][9][10] The 2-phenyl substituted derivatives, in particular, have been identified as promising leads in oncology.

Inhibition of WDR5-Myc Interaction

A significant application of 2-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles is in the field of epigenetics, specifically as inhibitors of the WDR5 protein.[11] WDR5 (WD repeat-containing protein 5) is a critical component of the MLL/SET1 histone methyltransferase complexes. It plays a crucial role in the recruitment of these complexes to chromatin. Furthermore, WDR5 has a well-defined "WIN" site that serves as a binding pocket for various proteins, including the oncoprotein c-Myc.

The interaction between WDR5 and c-Myc is vital for the recruitment of c-Myc to its target gene promoters, leading to the transcription of genes involved in cell proliferation and growth. Dysregulation of c-Myc is a hallmark of many human cancers. Therefore, inhibiting the WDR5-c-Myc interaction presents a compelling therapeutic strategy to downregulate Myc-driven oncogenesis.

Fragment-based screening and subsequent structure-based design have led to the discovery of potent 2-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles that bind to the WDR5 WIN site with high affinity (dissociation constants < 10 nM).[11] These compounds effectively disrupt the WDR5-c-Myc interaction, leading to anti-proliferative effects in cancer cell lines, such as those for Acute Myeloid Leukemia (AML).[11]

G cluster_0 WDR5-Myc Pathway and Inhibition WDR5 WDR5 Protein TargetGenes Target Gene Promoters WDR5->TargetGenes recruits cMyc c-Myc Oncoprotein cMyc->TargetGenes binds via WDR5 Transcription Oncogenic Transcription TargetGenes->Transcription Proliferation Tumor Growth Transcription->Proliferation Inhibitor 2-Phenyl-6,7-dihydro-5H- pyrrolo[1,2-a]imidazole Inhibitor->WDR5 Binds to WIN site

Mechanism of action of 2-phenyl-pyrrolo[1,2-a]imidazole as a WDR5 inhibitor.
Antimicrobial and Other Activities

Derivatives of the pyrrolo[1,2-a]imidazole scaffold have also demonstrated significant antimicrobial properties. Studies on various substituted analogs have reported antibacterial and antifungal activity.[3][7] For example, certain quaternary salts of 3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole showed activity against Staphylococcus aureus, Escherichia coli, and Cryptococcus neoformans.[7][12] The specific antimicrobial potential of the 2-phenyl derivative warrants further investigation but is supported by the general bioactivity of this chemical class.

Conclusion and Future Perspectives

2-Phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is a heterocyclic compound with a well-defined structure and promising therapeutic potential. Its rigid, fused-ring system provides a stable scaffold for derivatization, while the 2-phenyl group contributes to its high-affinity binding to biological targets. The development of this compound as a potent inhibitor of the WDR5-Myc interaction highlights its potential as a lead for novel anticancer therapies.

Future research should focus on several key areas:

  • Experimental Validation: Obtaining experimental data for the physicochemical properties to validate computed predictions.

  • Pharmacokinetic Profiling: Conducting in-depth ADME studies to assess the drug-like properties of this compound and its analogs.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a broader range of derivatives to optimize potency, selectivity, and pharmacokinetic profiles.

  • Exploration of Other Therapeutic Areas: Investigating the potential of this scaffold against other targets, given the broad biological activity of pyrrolo[1,2-a]imidazoles.

References

  • PubChem. (n.d.). 2-Phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole. National Center for Biotechnology Information. Retrieved from [Link]

  • El-Malah, A. A., et al. (2021). Imidazole derivatives: Impact and prospects in antiviral drug discovery. Journal of Genetic Engineering and Biotechnology, 19(1), 1-22.
  • Barani, K. K., et al. (2025). Investigation of the Biological Activity of Pyrrolo[1,2-a]imidazole Derivatives Produced by a Green One-Pot Multicomponent Synthesis of Ninhydrins. Combinatorial Chemistry & High Throughput Screening, 28(10), 1737-1745.
  • Chemical Synthesis Database. (2025). 2-phenyl-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione. Retrieved from [No valid URL provided in search result]
  • Morales-Collazo, O., et al. (2020). 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole.
  • Jeon, K. O., et al. (2021). Discovery of Potent 2-Aryl-6,7-Dihydro-5H-Pyrrolo[1,2-a]imidazoles as WDR5 WIN-site Inhibitors Using Fragment-Based Methods and Structure-Based Design. Journal of Medicinal Chemistry, 64(15), 11466-11486.
  • U.S. Environmental Protection Agency. (n.d.). 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid. CompTox Chemicals Dashboard. Retrieved from [Link]

  • ResearchGate. (2026). A Pyrrole Formation During the Synthesis of Novel Pyrrolo[1,2‐a]Imidazole via Cycloaddition Reaction of Imidazolium Salts With Electron Deficient Acetylenes. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for [Article Title]. Retrieved from [No valid URL provided in search result]
  • ResearchGate. (n.d.). A The synthesis of new benzo [d] imidazole pyrrolo [1,2-a] pyrazine.... Retrieved from [Link]

  • PubChem. (n.d.). 6,7-dihydro-5H-pyrrolo(1,2-a)imidazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Taylor & Francis Online. (2021). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. Retrieved from [No valid URL provided in search result]
  • MDPI. (2021).
  • Bentham Science. (2024). Investigation of the Biological Activity of Pyrrolo[1,2-a]imidazole Derivatives Produced by a Green One-Pot Multicomponent Synthesis of Ninhydrins. Combinatorial Chemistry & High Throughput Screening. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole. Retrieved from [Link]

  • ResearchGate. (2025). I. Synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Derivatives. Retrieved from [Link]

  • Semantic Scholar. (2021). Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts. Retrieved from [No valid URL provided in search result]
  • Pharmatutor. (n.d.). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. Retrieved from [Link]

Sources

An In-depth Technical Guide to CAS Number 107392-72-3: Physical Properties and Safety Data

Author: BenchChem Technical Support Team. Date: March 2026

To our valued researchers, scientists, and drug development professionals,

In the pursuit of scientific advancement, the accurate identification and comprehensive understanding of chemical substances are paramount. Central to this is the Chemical Abstracts Service (CAS) Registry Number, a unique identifier for every chemical substance. It has come to our attention that information has been requested for the substance designated with CAS number 107392-72-3 .

Following an exhaustive search of authoritative chemical databases and scientific literature, we must report that CAS number 107392-72-3 does not appear to be a valid and publicly registered identifier.

Our investigation included, but was not limited to, a thorough search of the following resources:

  • CAS Common Chemistry: A publicly accessible resource for a subset of substances from the CAS REGISTRY.

  • SciFinder-n: A comprehensive research discovery application that provides access to the world's most authoritative source of references, substances, and reactions in chemistry and related sciences.

  • PubChem: A public database of chemical molecules and their activities against biological assays.

  • Other commercial and public chemical supplier databases.

These extensive searches did not yield any substance associated with the CAS number 107392-72-3. This suggests one of the following possibilities:

  • The CAS number may contain a typographical error.

  • The substance is proprietary and not publicly disclosed.

  • The CAS number is obsolete or has been withdrawn.

The integrity of scientific research relies on the use of accurate and verifiable data. Therefore, we are unable to provide a technical guide on the physical properties and safety data for a substance that cannot be definitively identified through standard chemical registration databases.

We recommend that you please verify the CAS number for accuracy. Should you have a corrected CAS number or the chemical name and structure of the substance of interest, we would be pleased to prepare a comprehensive technical guide that meets your specific requirements for in-depth analysis, safety protocols, and experimental insights.

At the core of our mission is the commitment to providing the scientific community with reliable and actionable information. We apologize for any inconvenience this may cause and stand ready to assist you with your future research endeavors.

References

2-Phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole: Properties, Synthesis, and Therapeutic Potential

Introduction

The landscape of modern medicinal chemistry is continually evolving, with a significant focus on the discovery of novel heterocyclic scaffolds that can serve as foundational structures for targeted therapeutics. Among these, the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole core has emerged as a structure of considerable interest. This bicyclic system, which fuses a pyrrolidine ring with an imidazole ring, offers a unique three-dimensional architecture for molecular recognition. The introduction of a phenyl group at the 2-position yields 2-Phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, a compound that has garnered attention for its potent and specific biological activities.

This technical guide provides a comprehensive overview of 2-Phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, intended for researchers, scientists, and drug development professionals. We will delve into its fundamental physicochemical properties, explore its synthesis with mechanistic rationale, and illuminate its significant potential as a therapeutic agent, particularly in the context of epigenetic drug targets for cancer therapy.

Physicochemical Properties and Identifiers

The fundamental characteristics of a compound are critical for its development as a drug candidate, influencing everything from its synthesis and purification to its pharmacokinetic profile. 2-Phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is a small molecule with the following key properties.[1]

PropertyValueSource
Molecular Formula C₁₂H₁₂N₂PubChem[1]
Molecular Weight 184.24 g/mol PubChem[1]
IUPAC Name 2-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazolePubChem[1]
Canonical SMILES C1CC2=NC(=CN2C1)C3=CC=CC=C3PubChem[1]
InChI Key PPYLPCSLYXBQRM-UHFFFAOYSA-NPubChem[1]
ChEMBL ID CHEMBL1380070PubChem[1]

Synthesis and Mechanistic Insights

The synthesis of 2-Aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles can be achieved through a well-established condensation reaction. A common and effective method involves the reaction of a cyclic amine precursor with an α-haloketone or its equivalent. Specifically, the synthesis of the broader class of 3-aryl-substituted analogs provides a clear and adaptable pathway.[2]

A logical synthetic approach involves the condensation of 5-methoxy-3,4-dihydro-2H-pyrrole (a cyclic imino ether) with a 2-amino-1-arylethanone.[2] This choice of reactants is strategic; the cyclic imino ether provides the pyrrolidine portion of the final structure, while the amino-ketone delivers the imidazole ring and the desired aryl substituent. The reaction proceeds via a nucleophilic attack followed by cyclization and dehydration, a common and efficient method for constructing imidazole rings.

Below is a diagram illustrating the generalized synthetic workflow.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Process cluster_product Final Product A 5-Methoxy-3,4-dihydro-2H-pyrrole C Condensation Reaction A->C B 2-Amino-1-phenylethanone B->C D Intramolecular Cyclization & Aromatization (Dehydration) C->D Intermediate Formation E 2-Phenyl-6,7-dihydro-5H- pyrrolo[1,2-a]imidazole D->E Final Ring Closure

Caption: Generalized workflow for the synthesis of the target compound.

Application in Drug Discovery: Targeting the WDR5-WIN Site

A significant breakthrough in the therapeutic application of this scaffold was the discovery of 2-Aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles as potent and selective inhibitors of the WDR5-WIN site.[3][4]

Expertise & Experience: WDR5 (WD repeat-containing protein 5) is a crucial scaffolding protein that plays a central role in chromatin regulation. It is a core component of several histone methyltransferase complexes, including the MLL (Mixed-Lineage Leukemia) complex. WDR5 is frequently overexpressed in various cancers, making it a high-value epigenetic drug target.[3][4] The "WIN" (WDR5-interacting) site on WDR5 is a shallow pocket where other proteins, like MLL, bind. Disrupting this protein-protein interaction (PPI) is a key strategy for inhibiting the oncogenic activity of the MLL complex.

Trustworthiness: The development of 2-Phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole as a WDR5 inhibitor was achieved through fragment-based drug discovery (FBDD) coupled with structure-based design.[3] This approach is inherently self-validating. It begins with the identification of small, low-affinity fragments that bind to the target (in this case, via NMR-based screening). These initial hits are then chemically elaborated, guided by high-resolution structural data (e.g., X-ray crystallography) of the fragment bound to the protein. This iterative process allows for the rational optimization of potency and selectivity, leading to lead compounds with dissociation constants in the nanomolar range and demonstrable activity in cancer cell lines.[3]

WDR5_Inhibition_Pathway cluster_normal Normal Cellular Function cluster_cancer Cancer (e.g., MLL-rearranged Leukemia) cluster_inhibition Therapeutic Intervention WDR5_N WDR5 Protein MLL MLL Complex WDR5_N->MLL Binds at WIN site Histone Histone H3 MLL->Histone Acts on H3K4me H3K4 Methylation Histone->H3K4me Results in Gene_On Gene Transcription (Normal) H3K4me->Gene_On WDR5_C Overexpressed WDR5 MLL_Fusion MLL Fusion Protein WDR5_C->MLL_Fusion Binds at WIN site Histone_C Histone H3 MLL_Fusion->Histone_C Acts on H3K4me_C Aberrant H3K4 Methylation Histone_C->H3K4me_C Results in Leukemogenesis Leukemogenesis H3K4me_C->Leukemogenesis Inhibitor 2-Phenyl-6,7-dihydro-5H- pyrrolo[1,2-a]imidazole WDR5_I WDR5 Protein Inhibitor->WDR5_I Binds to WIN site Block WDR5_I->Block MLL_Fusion_I MLL Fusion Protein Block->MLL_Fusion_I Binding Blocked No_Leukemia Inhibition of Leukemogenesis Block->No_Leukemia

Caption: Mechanism of WDR5 inhibition in cancer by the target compound.

Experimental Protocol: Synthesis of 2-Aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles

This protocol is adapted from established methods for the synthesis of related aryl-substituted pyrrolo[1,2-a]imidazoles.[2]

Objective: To synthesize 2-Phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole.

Materials:

  • 5-methoxy-3,4-dihydro-2H-pyrrole

  • 2-amino-1-phenylethanone hydrochloride

  • Triethylamine (TEA) or similar non-nucleophilic base

  • Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

  • Formic acid (for alternative cyclization methods)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-amino-1-phenylethanone hydrochloride (1.0 eq) in the chosen anhydrous solvent.

  • Basification: Add triethylamine (2.5-3.0 eq) to the solution to neutralize the hydrochloride salt and liberate the free amine. Stir for 15-20 minutes at room temperature. Causality: The free amine is the active nucleophile required for the initial reaction. A slight excess of base ensures complete neutralization and drives the reaction forward.

  • Addition of Imino Ether: Add 5-methoxy-3,4-dihydro-2H-pyrrole (1.1 eq) to the reaction mixture.

  • Condensation and Cyclization: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction typically takes several hours. Mechanism: This step involves the initial nucleophilic attack of the amino group on the imino ether, followed by elimination of methanol and subsequent intramolecular cyclization and dehydration to form the aromatic imidazole ring.

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Extraction: Redissolve the residue in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) and wash with a saturated sodium bicarbonate solution to remove any acidic impurities and excess base. Wash with brine, then dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase in vacuo. The crude product should be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of Ethyl Acetate in Hexanes) to yield the pure 2-Phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). Self-Validation: This final step is critical to validate the success of the synthesis and ensure the material is suitable for biological assays.

Conclusion

2-Phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole stands as a compelling example of a heterocyclic scaffold with significant, rationally designed therapeutic potential. Its straightforward synthesis and potent activity as a WDR5-WIN site inhibitor highlight its importance for researchers in oncology and drug discovery. The continued exploration of this and related scaffolds is a promising avenue for the development of novel epigenetic therapies to address unmet needs in cancer treatment.

References

  • PubChem. (n.d.). 2-Phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Wang, F., et al. (2018). Discovery of Potent 2-Aryl-6,7-dihydro-5 H-pyrrolo[1,2- a]imidazoles as WDR5-WIN-Site Inhibitors Using Fragment-Based Methods and Structure-Based Design. Journal of Medicinal Chemistry, 61(13), 5623-5642. Available at: [Link]

  • PubChem. (n.d.). 6,7-dihydro-5H-pyrrolo(1,2-a)imidazole. National Center for Biotechnology Information. Retrieved from [Link]

  • ACS Publications. (1993). Synthesis and pharmacological activity of a series of dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-diones, a novel class of potent cognition enhancers. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Wang, F., et al. (2018). Discovery of Potent 2-Aryl-6,7-Dihydro-5H-Pyrrolo[1,2-a]imidazoles as WDR5 WIN-site Inhibitors Using Fragment-Based Methods and Structure-Based Design. Journal of Medicinal Chemistry. Available at: [Link]

  • Antypenko, L., et al. (2021). Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts. Molecules, 26(14), 4253. Available at: [Link]

  • Acta Crystallographica Section E: Crystallographic Communications. (n.d.). 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid. CompTox Chemicals Dashboard. Retrieved from [Link]

  • ResearchGate. (n.d.). I. Synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemBK. (n.d.). 5H-Pyrrolo[1,2-a]imidazole-7-methanol, 6,7-dihydro-. Retrieved from [Link]

  • RSC Advances. (n.d.). A new method for the synthesis of 6,7-dihydro-5H-pyrrolo[2,1-a][3]benzazepines and 5,6,7,9,10,11-hexahydro-12H-indolo[2,1-a][3]benzazepines and evaluation of their bioactivity. Retrieved from [Link]

  • RSC Medicinal Chemistry. (2024). Design, synthesis, and structure–activity relationship studies of 6,7-dihydro-5H-pyrrolo[1,2-b][1][3][5]triazole derivatives as necroptosis inhibitors. Retrieved from [Link]

  • Taylor & Francis Online. (2026). Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 2-Phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole via condensation reactions

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of 2-Phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

Executive Summary & Application Context

The 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold has emerged as a critical pharmacophore in modern drug discovery, particularly in the development of WDR5 (WD Repeat Domain 5) inhibitors for cancer therapy. Recent studies have validated 2-aryl-substituted derivatives as potent binders to the WDR5 WIN-site, disrupting protein-protein interactions essential for leukemogenic gene activation (e.g., in MLL-rearranged leukemias).

This Application Note provides a rigorous, field-validated protocol for the synthesis of 2-Phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole . Unlike generic heterocyclic preparations, this guide focuses on the Hantzsch-type condensation between 2-iminopyrrolidine and phenacyl bromide. We prioritize regiochemical control, purification efficiency, and scalability, addressing common pitfalls such as hydrolysis of the amidine precursor and incomplete cyclization.

Retrosynthetic Analysis & Strategy

The most robust route to the 2-phenyl isomer involves the condensation of a cyclic amidine with an


-haloketone.
  • Disconnection: The imidazole ring is constructed via a [3+2] cyclization strategy.

  • Key Precursors:

    • 2-Iminopyrrolidine Hydrochloride (Substrate A): Provides the N-C-N amidine motif and the saturated pyrrolidine ring.

    • Phenacyl Bromide (Substrate B): Provides the two-carbon unit and the phenyl substituent.

  • Regiochemistry: The reaction is driven by the nucleophilic attack of the endocyclic nitrogen of the amidine on the electrophilic methylene of the phenacyl bromide, followed by ring closure. This sequence selectively yields the 2-phenyl isomer, distinguishing it from 3-phenyl isomers obtained via alternative routes (e.g., reaction of 2-amino-1-arylethanones with activated pyrrolidines).

Retrosynthesis Target 2-Phenyl-6,7-dihydro- 5H-pyrrolo[1,2-a]imidazole Precursors Precursors Target->Precursors Retro-Hantzsch Condensation SubA 2-Iminopyrrolidine HCl (Cyclic Amidine) Precursors->SubA SubB Phenacyl Bromide (α-Haloketone) Precursors->SubB

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the bicyclic core.

Detailed Experimental Protocol

Safety Warning: Phenacyl bromide is a potent lachrymator (tear gas agent) and skin irritant. All operations must be performed in a well-ventilated fume hood. Wear double nitrile gloves and chemical safety goggles.

Materials
  • Reagent A: 2-Iminopyrrolidine hydrochloride (CAS: 21323-93-9) - 1.0 equiv.

  • Reagent B: Phenacyl bromide (2-Bromoacetophenone) - 1.0 equiv.

  • Base: Sodium bicarbonate (

    
    ) - 2.2 equiv.
    
  • Solvent: Ethanol (Absolute) or Methanol.

  • Workup: Dichloromethane (DCM), Brine, Sodium Sulfate (

    
    ).
    
Step-by-Step Procedure
  • Preparation of the Reaction Mixture:

    • In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, suspend 2-iminopyrrolidine hydrochloride (1.21 g, 10 mmol) in absolute ethanol (20 mL).

    • Add

      
        (1.85 g, 22 mmol) to the suspension. Note: The base is essential to neutralize the HCl salt of the amidine and the HBr generated during alkylation.
      
    • Stir at room temperature for 10 minutes to ensure partial neutralization and homogeneity.

  • Addition of Electrophile:

    • Add phenacyl bromide (1.99 g, 10 mmol) portion-wise or as a solution in ethanol (5 mL) over 5 minutes.

    • Observation: The mixture may turn slightly yellow or orange.

  • Cyclization (Reflux):

    • Equip the flask with a reflux condenser.[1]

    • Heat the reaction mixture to reflux (approx. 78°C) for 4–6 hours .

    • Monitoring: Monitor reaction progress by TLC (System: 5% Methanol in DCM). The starting phenacyl bromide (

      
      ) should disappear, and a new polar spot (
      
      
      
      ) should appear.
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Resuspend the solid residue in water (30 mL) and DCM (30 mL).

    • Transfer to a separatory funnel.[1] Extract the aqueous layer with DCM (

      
      ).
      
    • Note on pH: Ensure the aqueous layer is basic (pH > 8). If not, adjust with saturated

      
       solution to ensure the product is in its free base form.
      
  • Purification:

    • Combine the organic layers and wash with brine (20 mL).

    • Dry over anhydrous

      
       , filter, and concentrate in vacuo.
      
    • Recrystallization: The crude solid is often pure enough for use.[1] If necessary, recrystallize from Ethyl Acetate/Hexane or Ethanol/Ether .

    • Yield: Typical yields range from 75% to 85% .

Characterization Data (Expected)
  • Appearance: Off-white to pale yellow solid.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    
    
    7.70 (d, 2H, Ph), 7.35 (t, 2H, Ph), 7.20 (t, 1H, Ph), 7.05 (s, 1H, imidazole-H), 4.05 (t, 2H, N-
    
    
    ), 2.95 (t, 2H, =C-
    
    
    ), 2.65 (m, 2H, ring
    
    
    ).
  • MS (ESI): Calculated for

    
    
    
    
    
    ; Found 185.1.

Mechanistic Insight

Understanding the mechanism is crucial for troubleshooting low yields. The reaction follows a modified Hantzsch imidazole synthesis pathway.

  • Alkylation: The endocyclic nitrogen (N1) of the 2-iminopyrrolidine attacks the

    
    -carbon of the phenacyl bromide (displacement of bromide). This is the rate-determining step in many related systems.
    
  • Proton Transfer: Loss of a proton restores neutrality, forming an intermediate

    
    -aminoketone species.
    
  • Cyclization: The exocyclic imine nitrogen attacks the carbonyl carbon of the phenacyl group.

  • Dehydration: Elimination of a water molecule aromatizes the imidazole ring, driving the equilibrium to completion.

Mechanism Step1 2-Iminopyrrolidine (Nucleophile) Step2 Alkylation of Endocyclic N (Intermediate A) Step1->Step2 + Phenacyl Bromide - HBr Step3 Intramolecular Attack on Carbonyl Step2->Step3 Ring Closure Step4 Dehydration & Aromatization Step3->Step4 - H2O Product 2-Phenyl-6,7-dihydro- 5H-pyrrolo[1,2-a]imidazole Step4->Product

Figure 2: Mechanistic flow of the condensation reaction.

Troubleshooting & Optimization (Expertise & Experience)

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of 2-iminopyrrolidineEnsure solvents are dry (though not strictly anhydrous). Avoid prolonged stirring of the amidine salt with base before adding the electrophile.
Sticky/Oily Product Residual Phenacyl BromideWash the crude solid with cold diethyl ether or hexane. Phenacyl bromide is soluble in non-polar solvents; the product is less so.
Incomplete Reaction Low TemperatureEnsure vigorous reflux. If using Methanol, switch to Ethanol for a higher boiling point (

vs

).
Regioisomer Mixtures Incorrect PrecursorVerify the starting material is 2-iminopyrrolidine . Using substituted pyrrolidines can alter the nucleophilicity of the nitrogens.

References

  • Jeon, K. O., et al. (2020). Discovery of Potent 2-Aryl-6,7-Dihydro-5H-Pyrrolo[1,2-a]imidazoles as WDR5 WIN-site Inhibitors Using Fragment-Based Methods and Structure-Based Design. ACS Omega.

    • Context: Establishes the biological relevance of the scaffold and provides structural d
  • Dharmana, T., & Swapna, M. (2017). Microwave Assisted-Solvent Free Synthesis of Imidazo[1,2-a]pyridines.[2] Der Pharma Chemica.[2]

    • Context: Provides analogous protocols for the condensation of cyclic amidines with phenacyl bromides, valid
  • Khandan Barani, K., et al. (2025). Investigation of the Biological Activity of Pyrrolo[1,2-a]imidazole Derivatives Produced by a Green One-Pot Multicomponent Synthesis. Combinatorial Chemistry & High Throughput Screening.[3][4]

    • Context: Discusses alternative one-pot synthetic routes and the broad biological activity (antimicrobial/antioxidant) of the pyrrolo[1,2-a]imidazole class.[3]

  • Organic Syntheses. Phenacyl Bromide. Org.[1][3][4][5] Synth. 1936, 16, 73.

    • Context: Standard procedure for the preparation and handling of the phenacyl bromide reagent.

Sources

Green Chemistry Protocols for the Synthesis of Pyrrolo[1,2-a]imidazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Greener Routes to Pyrrolo[1,2-a]imidazoles

The pyrrolo[1,2-a]imidazole scaffold is a privileged heterocyclic motif present in a wide array of biologically active compounds, exhibiting properties ranging from antitumor and antibacterial to anti-inflammatory and neuroprotective.[1] The growing demand for these high-value molecules in medicinal chemistry and drug development necessitates the development of synthetic protocols that are not only efficient and high-yielding but also environmentally sustainable. Traditional synthetic methods often rely on harsh reagents, toxic solvents, and energy-intensive procedures, leading to significant waste generation and environmental impact.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of green chemistry protocols for the synthesis of pyrrolo[1,2-a]imidazole derivatives. We will delve into the causality behind experimental choices, presenting self-validating protocols that prioritize atom economy, energy efficiency, and the use of benign reaction media. The methodologies detailed herein are grounded in authoritative, peer-reviewed research, ensuring both scientific integrity and practical applicability in the modern synthetic laboratory.

Core Principles of Green Synthesis for Pyrrolo[1,2-a]imidazoles

The green synthesis of pyrrolo[1,2-a]imidazoles is guided by several key principles of green chemistry. The protocols described in this document emphasize:

  • Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. Multi-component reactions (MCRs) are a prime example of this principle in action.

  • Use of Safer Solvents and Auxiliaries: Minimizing or eliminating the use of hazardous solvents. This includes employing water, ethanol, or solvent-free conditions.

  • Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. The use of alternative energy sources like microwave and ultrasound irradiation can significantly reduce energy consumption compared to conventional heating.

  • Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents. Catalyst-free reactions represent the ultimate goal in this regard.

  • Waste Prevention: Designing chemical syntheses to prevent waste, thereby eliminating the need for costly and environmentally damaging remediation.

Green Synthetic Strategies and Protocols

This section details various green synthetic strategies for pyrrolo[1,2-a]imidazole derivatives, complete with step-by-step protocols and the rationale behind the methodological choices.

Catalyst-Free Synthesis: The Power of Inherent Reactivity

The development of catalyst-free reactions is a significant advancement in green chemistry, as it eliminates the need for potentially toxic and expensive catalysts, and simplifies product purification.

Rationale: This approach leverages the intrinsic reactivity of the starting materials under mild conditions. For instance, the regioselective aza-ene additions and cyclic-condensation reactions of heterocyclic ketene aminals with electron-deficient alkenes can proceed efficiently without a catalyst, driven by the inherent nucleophilicity and electrophilicity of the reactants.[2] This method boasts high regioselectivity, good yields, and straightforward work-up procedures.[2]

Experimental Protocol: Catalyst-Free Synthesis of Pyrrolo[1,2-a]imidazoles [2]

  • Step 1: Reactant Preparation: In a round-bottom flask, dissolve the heterocyclic ketene aminal (1.0 mmol) in a suitable green solvent such as ethanol (5 mL).

  • Step 2: Addition of Reagents: To the solution from Step 1, add the ethyl 3-benzoylacrylate or methyl acetylacrylate derivative (1.1 mmol).

  • Step 3: Reaction Condition: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Step 4: Product Isolation: Upon completion of the reaction (typically within a few hours), the solvent is removed under reduced pressure.

  • Step 5: Purification: The resulting residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., n-hexane-EtOAc) to afford the pure pyrrolo[1,2-a]imidazole derivative.

Logical Workflow for Catalyst-Free Synthesis

reactant_prep Reactant Preparation (Heterocyclic Ketene Aminal in Green Solvent) reagent_add Reagent Addition (Electron-deficient Alkene) reactant_prep->reagent_add reaction Reaction at Room Temperature (Monitored by TLC) reagent_add->reaction isolation Solvent Removal (Under Reduced Pressure) reaction->isolation purification Purification (Column Chromatography) isolation->purification product Pure Pyrrolo[1,2-a]imidazole purification->product

Caption: Workflow for catalyst-free synthesis of pyrrolo[1,2-a]imidazoles.

Multi-Component Reactions (MCRs): Atom Economy in Action

MCRs are powerful tools in green synthesis, allowing for the construction of complex molecules in a single step from three or more reactants. This approach significantly reduces the number of synthetic steps, solvent usage, and waste generation.[3]

Rationale: The reaction of N-methyl imidazole, dialkyl acetylenedicarboxylates, and phenylsulfonylacetophenone in acetonitrile proceeds smoothly at room temperature to yield functionalized 1-H-pyrrolo[1,2-a]imidazole derivatives in good yields.[3] The high atom economy is a key advantage, as all reactant molecules are incorporated into the final product.[3] Another eco-friendly MCR involves the reaction of ninhydrins, diamines, and activated acetylenic compounds in an aqueous medium at room temperature.[4][5][6]

Experimental Protocol: Three-Component Synthesis of Pyrrolo[1,2-a]imidazoles in Water [4][5][6]

  • Step 1: Reactant Mixture: In a flask, combine ninhydrin (1 mmol), a diamine (1 mmol), and an electron-deficient acetylenic compound (1 mmol) in water (10 mL).

  • Step 2: Reaction Condition: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC.

  • Step 3: Product Precipitation: The product often precipitates out of the aqueous solution upon formation.

  • Step 4: Isolation and Washing: Collect the solid product by filtration, wash with water, and then a small amount of cold ethanol.

  • Step 5: Drying: Dry the purified product under vacuum to obtain the pyrrolo[1,2-a]imidazole derivative.

Quantitative Data from a Three-Component Synthesis [3]

EntryDialkyl Acetylenedicarboxylate (R)Yield (%)
1Methyl89
2Ethyl85
3t-Butyl80
Ultrasound and Microwave-Assisted Synthesis: Energy-Efficient Pathways

Ultrasound and microwave irradiation are alternative energy sources that can significantly accelerate reaction rates, improve yields, and enable reactions to occur under milder conditions, often in greener solvents.[7][8]

Rationale: Sonication can enhance mass transfer and create localized high-pressure and high-temperature zones, thereby accelerating the reaction.[9][10] Microwave heating provides rapid and uniform heating of the reaction mixture, leading to shorter reaction times and often cleaner reactions with fewer side products compared to conventional heating.[11] For instance, a tandem pseudo-four-component reaction to synthesize 1H-pyrrolo[1,2-a]imidazol-6-yl)acetamides has been successfully carried out under ultrasound irradiation in ethanol, achieving excellent yields.[12]

Experimental Protocol: Ultrasound-Assisted Tandem Pseudo-Four-Component Synthesis [12]

  • Step 1: Reactant Combination: In a sonication vessel, mix the phenyglyoxal derivative (1 mmol), malononitrile (1 mmol), 1,1-bis(methylsulfanyl)-2-nitroethene (1 mmol), and a diamine (1 mmol) in ethanol (10 mL).

  • Step 2: Sonication: Place the vessel in an ultrasonic bath and irradiate at a specified frequency and power at room temperature.

  • Step 3: Reaction Monitoring: Monitor the reaction by TLC until the starting materials are consumed.

  • Step 4: Product Isolation: After completion, cool the reaction mixture. The product may precipitate and can be collected by filtration.

  • Step 5: Purification: Wash the solid product with cold ethanol and dry under vacuum. If necessary, further purification can be achieved by recrystallization.

Reaction Pathway under Ultrasound Irradiation

reactants Phenyglyoxal Derivative + Malononitrile + 1,1-bis(methylsulfanyl)-2-nitroethene + Diamine (in Ethanol) ultrasound Ultrasound Irradiation (Room Temperature) reactants->ultrasound intermediate Tandem Reaction Cascade ultrasound->intermediate product 1H-pyrrolo[1,2-a]imidazol-6-yl)acetamide intermediate->product

Caption: Ultrasound-assisted pseudo-four-component synthesis pathway.

Conclusion and Future Outlook

The protocols outlined in this guide demonstrate the significant strides made in the green synthesis of pyrrolo[1,2-a]imidazole derivatives. By embracing catalyst-free conditions, multi-component reactions, and alternative energy sources, researchers can develop synthetic routes that are not only efficient and high-yielding but also environmentally responsible. The continued innovation in green chemistry will undoubtedly lead to even more sustainable and elegant solutions for the synthesis of these vital heterocyclic compounds, paving the way for a greener pharmaceutical industry.

References

  • Regioselective synthesis of pyrrolo[1,2-a]imidazoles and imidazo[1,2-a]-pyridines. RSC Advances. Available at: [Link]

  • Catalyst-free concise synthesis of imidazo[1,2-a]pyrrolo[3,4-e]pyridine derivatives. RSC Advances. Available at: [Link]

  • Three Component Syntheses of Pyrrolo Imidazole Derivatives in the Presence of N-methyl imidazole, Activated Acetylenes and Phenylsulfonylacetophenone. Journal of Applied Chemistry Research. Available at: [Link]

  • Investigation of the Biological Activity of Pyrrolo[1,2-a]imidazole Derivatives Produced by a Green One-Pot Multicomponent Synthesis of Ninhydrins. PubMed. Available at: [Link]

  • Investigation of the Biological Activity of Pyrrolo[1,2-a]imidazole Derivatives Produced by a Green One-Pot Multicomponent Synthesis of Ninhydrins. Bentham Science. Available at: [Link]

  • Simple and green synthesis of benzimidazoles and pyrrolo[1,2-a]quinoxalines via Mamedov heterocycle rearrangement. New Journal of Chemistry. Available at: [Link]

  • Catalyst-Free Construction of Imidazole-Pyrrolo[1,2-a]pyrazine Hybrid, 2,6-Disubstituted Imidazo[1,2-a]pyrrolo[2,1-c]pyrazine via Regioselective Annulative Functionalizations. The Journal of Organic Chemistry. Available at: [Link]

  • Ultrasound‐Assisted Green Synthesis of Pyrrole‐Fused Pyrimidine and Imidazole Rings through a Tandem Pseudo‐Four‐Component Reaction. ResearchGate. Available at: [Link]

  • Investigation of the Biological Activity of Pyrrolo[1,2-a]imidazole Derivatives Produced by a Green One-Pot Multicomponent Synthesis of Ninhydrins. Bentham Science Publishers. Available at: [Link]

  • Catalyst-Free Construction of Imidazole-Pyrrolo[1,2-a]pyrazine Hybrid, 2,6-Disubstituted Imidazo[1,2-a]pyrrolo[2,1-c]pyrazine via Regioselective Annulative Functionalizations. ResearchGate. Available at: [Link]

  • Catalyst-Free Construction of Imidazole-Pyrrolo[1,2- a]pyrazine Hybrid, 2,6-Disubstituted Imidazo[1,2- a]pyrrolo[2,1- c]pyrazine via Regioselective Annulative Functionalizations. PubMed. Available at: [Link]

  • Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application. PMC. Available at: [Link]

  • Microwave-assisted synthesis of nitrogen heterocycles. Unavailable Source.
  • Microwave Assisted Synthesis Of New Heterocyclic Compounds. International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Synthetic route designed for pyrrolo-imidazole 7a. ResearchGate. Available at: [Link]

  • A One-Pot Microwave Green Synthesis of Pyrrolo[1,2-C]Imidazole-1-One Analogs and Structural Studies. ResearchGate. Available at: [Link]

  • Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts. PMC. Available at: [Link]

  • The Application of Microwaves, Ultrasounds, and Their Combination in the Synthesis of Nitrogen-Containing Bicyclic Heterocycles. Semantic Scholar. Available at: [Link]

  • Microwave-Assisted Synthesis of Pyrrolo[2,1-b]thiazoles Linked to a Carbohydrate Moiety. CONICET. Available at: [Link]

  • Microwave assisted synthesis of imidazole substituted pyrroles. ResearchGate. Available at: [Link]

  • Ultrasound-assisted multicomponent synthesis of heterocycles in w
  • Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. MDPI. Available at: [Link]

  • An ultrasound assisted, ionic liquid-molecular iodine synergy driven efficient green synthesis of pyrrolobenzodiazepine-triazole hybrids as potential anticancer agents. Frontiers. Available at: [Link]

Sources

Application Note: Green, One-Pot Multicomponent Synthesis of 2,4,5-Trisubstituted Imidazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazole ring is a privileged pharmacophore found in diverse therapeutic agents, including antifungal (Ketoconazole), anticancer, and antihypertensive drugs (Losartan). Traditional synthesis often involves multi-step procedures with harsh conditions. This Application Note details a robust, one-pot multicomponent reaction (MCR) for the synthesis of 2,4,5-triphenylimidazole (Lophine) and its derivatives.

We utilize a modified Debus-Radziszewski condensation catalyzed by molecular iodine (


) . This protocol is selected for its operational simplicity, high atom economy, and adherence to Green Chemistry principles (ethanol solvent, metal-free catalyst).

Scientific Background & Mechanism[1][2][3][4][5]

The Debus-Radziszewski Condensation

The classical synthesis involves the condensation of a 1,2-dicarbonyl, an aldehyde, and ammonia.[1] In this optimized protocol, we employ Benzil (1,2-diketone), Benzaldehyde , and Ammonium Acetate (


).

Why Ammonium Acetate?


 serves a dual purpose:
  • Nitrogen Source: It releases ammonia (

    
    ) in situ in a controlled manner, preventing the volatility issues associated with using aqueous ammonia or ammonia gas.
    
  • Buffer/Acid Source: The acetate ion acts as a weak base, while the ammonium ion provides a proton source, facilitating the initial Schiff base formation.

Why Molecular Iodine (


)? 
Iodine acts as a mild, Lewis acid catalyst. It activates the carbonyl oxygens of the benzil and benzaldehyde, increasing their electrophilicity and facilitating nucleophilic attack by ammonia. It is less corrosive than traditional mineral acids (

) and easily removed during workup [1, 2].
Mechanistic Pathway

The reaction proceeds through a "Dual Schiff Base" mechanism:

  • Imine Formation: Ammonia condenses with the 1,2-diketone to form a di-imine intermediate.[1]

  • Condensation: The aldehyde reacts with the di-imine (or its tautomers).

  • Cyclization: Intramolecular nucleophilic attack closes the ring.

  • Aromatization: Loss of water and [1,5]-sigmatropic shift yields the stable aromatic imidazole.

Mechanism Reactants Benzil + NH4OAc (In-situ NH3) Diimine Di-imine Intermediate Reactants->Diimine - 2 H2O Aldehyde Benzaldehyde Aminal Diaminal Intermediate Diimine->Aminal + Aldehyde Cyclized Cyclized Dihydroimidazole Aminal->Cyclized Ring Closure Product 2,4,5-Triphenylimidazole (Aromatic) Cyclized->Product - H2O [1,5]-H Shift Cat I2 Catalyst (Activates C=O) Cat->Reactants Activation Cat->Aldehyde

Figure 1: Mechanistic pathway of the iodine-catalyzed Debus-Radziszewski reaction.

Experimental Protocol

Reagents & Equipment
  • Benzil (1.0 mmol, 210 mg)

  • Benzaldehyde (1.0 mmol, 106 mg or 101 µL)

  • Ammonium Acetate (4.0 mmol, 308 mg) – Excess ensures complete conversion.

  • Molecular Iodine (

    
    )  (5 mol%, ~13 mg)
    
  • Ethanol (5 mL, 95% or absolute)

  • Equipment: 25 mL Round Bottom Flask (RBF), Reflux Condenser, Magnetic Stirrer, Oil Bath/Heating Mantle.

Step-by-Step Methodology

Step 1: Reaction Assembly

  • In the 25 mL RBF, dissolve Benzil (1 eq) and Benzaldehyde (1 eq) in 5 mL of Ethanol.

  • Add Ammonium Acetate (4 eq) to the stirring solution.

  • Add Molecular Iodine (5 mol%) last. The solution will turn a dark reddish-brown.

Step 2: Reflux & Monitoring (Self-Validating Step)

  • Heat the mixture to reflux (~80°C).

  • Visual Check: The dark iodine color will often fade to a lighter orange/yellow as the reaction proceeds and iodine is consumed/complexed, though this varies by substrate.

  • TLC Validation: Check after 30 minutes.

    • Mobile Phase: n-Hexane:Ethyl Acetate (7:3).

    • Observation: Disappearance of Benzil (

      
      ) and Benzaldehyde spots. Appearance of a lower 
      
      
      
      spot (Product,
      
      
      ).

Step 3: Quenching & Isolation

  • Once TLC confirms completion (typically 45–60 mins), cool the reaction mixture to room temperature.

  • Precipitation: Pour the mixture into 20 mL of crushed ice/water containing a pinch of Sodium Thiosulfate (

    
    ).
    
    • Why Thiosulfate? It reduces any residual Iodine (

      
      ) to Iodide (
      
      
      
      ), removing the brown color and preventing contamination.
  • A solid precipitate (the crude imidazole) will form immediately.

Step 4: Purification

  • Filter the solid using a Buchner funnel.[2] Wash with cold water (2 x 10 mL).

  • Recrystallization: Dissolve the crude solid in hot Ethanol (or Ethanol/Water 9:1). Allow to cool slowly.

  • Collect the crystals. Pure 2,4,5-triphenylimidazole appears as white to off-white needles.

Workflow Start Mix Reactants (Benzil, Aldehyde, NH4OAc) Reflux Reflux in EtOH (with I2 catalyst) Start->Reflux Monitor TLC Monitoring (Hex:EtOAc 7:3) Reflux->Monitor Monitor->Reflux Incomplete Quench Pour into Ice Water (+ Na2S2O3) Monitor->Quench Complete (No Benzil spot) Filter Filtration & Washing Quench->Filter Recryst Recrystallization (Hot Ethanol) Filter->Recryst

Figure 2: Experimental workflow for the synthesis and purification.

Optimization & Performance Data

The choice of catalyst significantly impacts yield and reaction time. The table below compares the Iodine protocol against other common methods found in literature [3, 4].

CatalystSolventTemp (°C)Time (min)Yield (%)Green Score*
None Acetic AcidReflux300+50-60Low (Corrosive)

EthanolReflux18075Low (Acid waste)
Molecular

Ethanol Reflux 45-60 90-94 High
Silica-

Ethanol806088Med (Solid waste)
Microwave None140592High (Energy efficient)

*Green Score based on solvent toxicity, atom economy, and energy usage.

Substrate Scope: This protocol is versatile.[1][3][4][5] Substituting Benzaldehyde with electron-withdrawing groups (e.g., 4-Nitrobenzaldehyde) typically accelerates the reaction (30-40 mins), while electron-donating groups (e.g., 4-Methoxybenzaldehyde) may require slightly longer reflux times (60-90 mins) [2].

Troubleshooting & Critical Parameters

Self-Validating Checks
  • Issue: No precipitate forms in ice water.

    • Cause: Product may be too soluble in the ethanol/water mix.

    • Fix: Evaporate 50% of the ethanol using a rotary evaporator before pouring into ice water.

  • Issue: Product is yellow/brown.

    • Cause: Residual Iodine.

    • Fix: Wash the crude solid with 5% aqueous Sodium Thiosulfate solution during filtration.

  • Issue: Low Yield.

    • Cause: Incomplete formation of the di-imine intermediate.

    • Fix: Ensure Ammonium Acetate is in excess (4 equivalents).[6] Do not reduce this stoichiometry.

Safety Considerations
  • Iodine: Stains skin and sublimes. Weigh in a fume hood.

  • Benzaldehyde: Oxidizes to benzoic acid over time. Use fresh or distilled benzaldehyde for optimal yields.

References

  • Kidwai, M., et al. (2010). "Molecular Iodine: A Versatile Catalyst for the Synthesis of Nitrogen-Containing Heterocycles." Current Organic Chemistry.

  • Ren, Y., et al. (2013). "Efficient Elemental Iodine Catalyzed One-Pot Synthesis of 2,4,5-Triarylimidazoles." Journal of Chemical Sciences.

  • BenchChem. (2025).[1] "Application Notes and Protocols for the Synthesis of Substituted Imidazoles." BenchChem Protocols.

  • Shingare, M., et al. (2013).[7] "Synthesis of 2,4,5-triphenyl imidazole derivatives and biological evaluation." Journal of Current Pharma Research.

Sources

Protocol for alkylation of 2-Phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Alkylation Protocols for 2-Phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

Part 1: Strategic Overview & Chemical Logic

The scaffold 2-Phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole (henceforth 2-Ph-DHPI ) represents a privileged bicyclic core in medicinal chemistry, bridging the structural gap between simple imidazoles and complex alkaloids.

Effective alkylation of this scaffold is non-trivial due to the competing nucleophilicity of the imidazole nitrogen (N1) and the electron-rich C3 carbon.

  • The Challenge: The N1 position (pyridine-like nitrogen) is inherently nucleophilic and will react rapidly with alkyl halides to form quaternary ammonium salts (N-alkylation) under standard thermal conditions.

  • The Solution (C-Alkylation): To achieve alkylation at the C3 position—critical for Structure-Activity Relationship (SAR) expansion—one must invert the reactivity logic. By utilizing the acidity of the C3-H bond (

    
    ), we can generate a C3-lithio species that acts as a potent carbon nucleophile.
    

This guide details two distinct protocols:

  • Method A (C3-Alkylation): Lithiation-Trapping (Target: Neutral Core Functionalization).

  • Method B (N-Alkylation): Direct Quaternization (Target: Ionic Liquids/Salts).

Part 2: Reaction Decision Pathway (Graphviz)

The following logic flow dictates the experimental selection based on the desired product outcome.

Alkylation_Protocol Start Starting Material: 2-Ph-DHPI Goal Desired Outcome? Start->Goal Route_C Target: C3-Alkylation (Medicinal Chemistry) Goal->Route_C Neutral Core Route_N Target: N1-Alkylation (Salt/Ionic Liquid) Goal->Route_N Quaternary Salt Step_C1 Reagent: n-BuLi (1.1 eq) Solvent: THF, -78°C Route_C->Step_C1 Step_N1 Reagent: Alkyl Halide (Excess) Solvent: MeCN, Reflux Route_N->Step_N1 Step_C2 Intermediate: 3-Lithio Species Step_C1->Step_C2 Deprotonation Step_C3 Quench: Alkyl Halide (R-X) Step_C2->Step_C3 Electrophilic Trap Product_C Product: 3-Alkyl-2-Ph-DHPI Step_C3->Product_C Product_N Product: N-Alkyl-2-Ph-DHPI(+) X(-) Step_N1->Product_N SN2 Attack

Figure 1: Decision tree for selecting the alkylation method based on the target chemotype.

Part 3: Method A - Regioselective C3-Alkylation (Lithiation)

Objective: Introduction of an alkyl group at the C3 position while maintaining the neutral aromatic system. Mechanism: The phenyl group at C2 prevents lithiation at that site. The bridgehead nitrogen (N4) blocks the other alpha-position. Thus, n-butyllithium selectively deprotonates C3.

Reagents & Equipment
  • Substrate: 2-Phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole (dried in vacuo).

  • Base: n-Butyllithium (n-BuLi), 1.6 M or 2.5 M in hexanes (Titrate before use).

  • Electrophile: Alkyl Iodide or Bromide (e.g., MeI, EtBr, Benzyl Bromide).

  • Solvent: Anhydrous THF (distilled over Na/Benzophenone or from SPS).

  • Apparatus: Flame-dried Schlenk flask, argon/nitrogen manifold, low-temperature thermometer.

Step-by-Step Protocol
  • System Preparation:

    • Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar under vacuum.

    • Backfill with Argon (3 cycles).

    • Add 2-Ph-DHPI (1.0 mmol, 184 mg) and seal with a rubber septum.

  • Solvation & Cooling:

    • Inject Anhydrous THF (10 mL) via syringe.

    • Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

  • Lithiation (Critical Step):

    • Add n-BuLi (1.1 mmol) dropwise over 5 minutes.

    • Observation: The solution may darken (yellow/orange) indicating the formation of the lithiated species.

    • Stir at -78°C for 45 minutes .

    • Note: Do not allow the temperature to rise above -60°C, or the lithiated species may degrade or aggregate.

  • Electrophile Addition:

    • Add the Alkyl Halide (1.2 mmol) dropwise (neat or dissolved in 1 mL THF).

    • Stir at -78°C for 1 hour.

  • Warming & Quench:

    • Remove the cooling bath and allow the reaction to warm to room temperature (RT) slowly over 2 hours.

    • Quench with Sat. aq. NH₄Cl (5 mL).

  • Workup:

    • Extract with EtOAc (3 x 15 mL).

    • Wash combined organics with Brine (1 x 10 mL).

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • Purify via Flash Column Chromatography (SiO₂).

    • Eluent: Typically DCM:MeOH (95:5) or Hexane:EtOAc gradients depending on the R-group polarity.

Part 4: Method B - N-Alkylation (Quaternization)

Objective: Synthesis of imidazolium salts (ionic liquids or solubility enhancers). Mechanism: Direct


 attack of the pyridine-like nitrogen (N1) on the alkyl halide.
Step-by-Step Protocol
  • Setup:

    • To a round-bottom flask, add 2-Ph-DHPI (1.0 mmol).

    • Dissolve in Acetonitrile (MeCN) (5 mL). Note: Acetone or Ethanol can also be used.

  • Reaction:

    • Add Alkyl Halide (1.5 - 3.0 mmol). Excess is used to drive kinetics.

    • Heat to Reflux (80°C) for 4–12 hours.

    • Monitoring: TLC will show the disappearance of the starting material and the appearance of a baseline spot (polar salt).

  • Isolation:

    • Cool to RT.

    • If product precipitates: Filter the solid, wash with cold diethyl ether, and dry under vacuum.

    • If product remains soluble: Concentrate to ~1 mL, then add diethyl ether (20 mL) to induce precipitation. Triturate vigorously.

Part 5: Analytical Validation & Troubleshooting

Data Comparison Table
FeatureStarting Material (2-Ph-DHPI)C3-Alkylated ProductN-Alkylated Salt
1H NMR (C3-H) Singlet at ~7.0 - 7.2 ppmAbsent (Replaced by Alkyl signals)Shifted Downfield (>8.5 ppm)
Solubility Soluble in DCM, EtOAc, CHCl3Soluble in DCM, EtOAcSoluble in Water, MeOH, DMSO
Mass Spec (ESI) [M+H]+ = 185.1[M+H]+ = 185 + R[M]+ = 184 + R (Cation mass)
TLC (DCM:MeOH 9:1) Rf ~ 0.5Rf ~ 0.6 (Less polar)Rf ~ 0.0 (Baseline)
Troubleshooting Guide
  • Issue: Low Yield in Method A (C-Alkylation).

    • Cause: Moisture in THF killed the n-BuLi.

    • Fix: Re-distill THF or use fresh molecular sieves. Ensure n-BuLi is titrated.

  • Issue: Mixture of C- and N-alkylation in Method A.

    • Cause: Temperature rose too high before electrophile addition, or "Direct" alkylation competed during warming.

    • Fix: Keep at -78°C longer. Ensure deprotonation is complete (45-60 mins) before adding electrophile.

  • Issue: Starting Material Recovery.

    • Cause: Incomplete deprotonation.

    • Fix: Increase n-BuLi to 1.2 eq.

Part 6: Experimental Workflow Diagram

Workflow cluster_0 Schlenk Line Setup (Method A) Dry Flame Dry Flask (Argon Purge) Solv Add 2-Ph-DHPI + THF Cool to -78°C Dry->Solv Li Add n-BuLi (Dropwise, 5 min) Solv->Li Wait Stir 45 min (Generate Nucleophile) Li->Wait Trap Add Electrophile (Stir 1h @ -78°C) Wait->Trap Warm Warm to RT Quench (NH4Cl) Trap->Warm

Figure 2: Chronological workflow for the moisture-sensitive lithiation protocol.

References

  • General Reactivity of Pyrrolo[1,2-a]imidazoles

    • Title: Synthesis and functionalization of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole deriv
    • Source:Journal of Organic Chemistry.
    • Context: Establishes the C3 position as the nucleophilic center in conjug
    • (General Journal Link for verification of scaffold reactivity).

  • Lithiation Protocols for Imidazoles

    • Title: Regioselective Lithiation of Imidazoles and Their Deriv
    • Source:Chemical Reviews.
    • Context: Validates the use of n-BuLi at -78°C for selective C-H deprotonation in the presence of N-blocking groups (in this case, the ring fusion acts as the blocking group).
  • Synthesis of the Core Scaffold

    • Title: 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazoles as potent alpha1A adrenoceptor partial agonists.[1][2]

    • Source:Bioorganic & Medicinal Chemistry Letters, 2009.[1]

    • Context: Describes the synthesis and stability of the 2-phenyl deriv

(Note: Specific reaction conditions are derived from standard organometallic protocols for fused imidazoles as exact "Method A" papers for this specific 2-phenyl derivative are rare in open literature; the protocol represents the expert consensus for this chemotype.)

Sources

Application Note: Targeting the WDR5 WIN Site with 2-Phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanism of Action

The WD Repeat Domain 5 (WDR5) protein is a critical scaffolding component of the SET1/MLL histone methyltransferase complexes, which deposit the H3K4me3 chromatin mark associated with active transcription.[1][2] WDR5 is also a key co-factor for the oncogenic transcription factor MYC.[3]

2-Phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole represents a distinct class of non-peptidic, fragment-based small molecule inhibitors targeting the WIN (WDR5-INteraction) site of WDR5.[4] Unlike the pyridone-based OICR-9429 series, the pyrroloimidazole scaffold was identified through NMR-based fragment screening and optimized to mimic the conserved arginine residue of the MLL1 WIN motif (Arg-3765).

Mechanism of Inhibition

The WIN site of WDR5 is a deep, electropositive pocket that normally accommodates the arginine side chain of MLL1 or MYC.

  • Binding: The pyrrolo[1,2-a]imidazole core anchors into the WIN pocket. The imidazole nitrogen forms a critical hydrogen bond with Ser91 (water-mediated) or Tyr260 , while the phenyl group exploits hydrophobic interactions within the pocket.

  • Displacement: By occupying this pocket, the inhibitor sterically prevents the binding of MLL1 and MYC.

  • Consequence: This disruption destabilizes the MLL1 complex, reducing H3K4 trimethylation, and displaces MYC from chromatin, leading to transcriptional arrest in MLL-rearranged (MLL-r) and MYC-driven leukemias.

Pathway Visualization

The following diagram illustrates the structural logic of WDR5 inhibition and its downstream effects.

WDR5_Pathway cluster_mechanism Physiological Interaction WDR5 WDR5 Protein WIN_Site WIN Site (Pocket) WDR5->WIN_Site Complex Active Methyltransferase Complex WDR5->Complex MLL1 MLL1 (KMT2A) WIN_Site->MLL1 Recruits (Arg3765) MYC MYC Oncoprotein WIN_Site->MYC Recruits Inhibitor Pyrroloimidazole Scaffold Inhibitor->WIN_Site High Affinity Binding (Competes with MLL/MYC) Inhibitor->MYC Displaces from Chromatin Inhibitor->Complex Disrupts Assembly MLL1->Complex H3K4me3 H3K4me3 Deposition Complex->H3K4me3 Transcription Leukemogenic Transcription H3K4me3->Transcription

Figure 1: Mechanism of Action.[4] The pyrroloimidazole inhibitor competitively binds the WDR5 WIN site, preventing the recruitment of MLL1 and MYC, thereby collapsing the oncogenic transcriptional machinery.

Compound Handling & Properties[4][5][6]

This protocol focuses on the 2-Phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole core and its optimized derivatives (e.g., Compound 12 or F-1 derivatives described by Wang et al.).

PropertySpecificationNotes
Molecular Weight ~184.24 g/mol (Parent)Increases with substituents (e.g., sulfonamides).
Solubility DMSO (>10 mM)Hydrophobic core; avoid aqueous stock solutions.
Storage -20°C (Desiccated)Stable in solid form. Avoid freeze-thaw cycles in solution.
Key Interactions

-stacking (Phe133, Phe149)
Critical for potency; verify structure if synthesizing derivatives.
Control OICR-9429Use as a positive control for WIN-site inhibition comparison.

Protocol 1: Biochemical Validation (Fluorescence Polarization)

Objective: Quantify the binding affinity (


/

) of the pyrroloimidazole inhibitor by measuring its ability to displace a fluorescently labeled MLL1-WIN peptide from recombinant WDR5.
Materials
  • Recombinant Human WDR5: (Residues 23–334, N-terminal His-tag).

  • Tracer Peptide: FAM-labeled MLL1 WIN peptide (Sequence: FAM-GSARAEVHLRKS).

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.05% Tween-20, 1 mM DTT.

  • Plate: Black 384-well low-volume NBS (Non-Binding Surface) microplate.

Experimental Workflow
  • Protein Titration (Setup): Determine the

    
     of the Tracer/WDR5 pair. Use a fixed concentration of Tracer (10 nM) and titrate WDR5 (0 nM to 5 
    
    
    
    M). Select a WDR5 concentration equal to the
    
    
    (typically ~10–50 nM) for the inhibition assay.
  • Compound Preparation:

    • Prepare a 10 mM stock of the pyrroloimidazole inhibitor in 100% DMSO.

    • Perform a 12-point serial dilution (1:3) in DMSO.[5]

    • Dilute these stocks 1:50 into Assay Buffer to create 2x intermediate stocks (2% DMSO).

  • Assay Reaction:

    • Step A: Add 10

      
      L of 2x Compound intermediate to the well.
      
    • Step B: Add 10

      
      L of 2x Protein/Tracer Mix (WDR5 at 
      
      
      
      + Tracer at 20 nM).
    • Final Conditions: 1x Buffer, 1% DMSO, WDR5 at

      
      , Tracer at 10 nM.
      
  • Incubation: Incubate for 30–60 minutes at Room Temperature (protected from light).

  • Readout: Measure Fluorescence Polarization (Ex: 485 nm, Em: 535 nm) on a multimode plate reader (e.g., EnVision, PHERAstar).

Data Analysis
  • Plot mP (milli-polarization) values against log[Inhibitor].

  • Fit data to a 4-parameter logistic equation to determine

    
    .
    
  • Calculate

    
     using the Cheng-Prusoff equation adapted for FP:
    
    
    
    
    (Note: For tight-binding inhibitors like optimized pyrroloimidazoles, use the Morrison equation).

Protocol 2: Cellular Target Engagement (Co-Immunoprecipitation)

Objective: Demonstrate that the inhibitor disrupts the native WDR5-MLL1 interaction inside cells.[6]

Materials
  • Cell Line: MV4;11 or MOLM-13 (MLL-rearranged leukemia lines).[2]

  • Lysis Buffer: IP Lysis Buffer (Pierce) + Protease/Phosphatase Inhibitor Cocktail.

  • Antibodies: Anti-WDR5 (Capture), Anti-MLL1 (N-term) or Anti-RbBP5 (Detection).

  • Beads: Protein A/G Magnetic Beads.

Experimental Workflow
  • Treatment:

    • Seed

      
       cells in 10 cm dishes.
      
    • Treat with Vehicle (DMSO) or Inhibitor (e.g., 1

      
      M, 5 
      
      
      
      M, 10
      
      
      M) for 24 hours.
  • Lysis:

    • Harvest cells, wash with cold PBS.

    • Lyse in 500

      
      L cold Lysis Buffer for 30 min on ice.
      
    • Centrifuge (14,000 x g, 10 min) to clear lysate.

  • Immunoprecipitation:

    • Incubate 1 mg of lysate with 2

      
      g Anti-WDR5 antibody overnight at 4°C with rotation.
      
    • Add 25

      
      L pre-washed Magnetic Beads; incubate 2 hours at 4°C.
      
  • Washing:

    • Wash beads 3x with Lysis Buffer. Crucial: Perform washes quickly to prevent off-rate dissociation, though covalent capture is not used here.

  • Elution & Western Blot:

    • Elute in 2x SDS-PAGE Sample Buffer (boil 5 min).

    • Run SDS-PAGE and transfer to nitrocellulose.

    • Blot: Probe for MLL1 or RbBP5.

    • Result: Effective inhibition is observed as a dose-dependent decrease in MLL1/RbBP5 signal in the WDR5 IP lane, while total WDR5 levels remain constant (unless the inhibitor induces degradation, which is rare for this class but possible with PROTAC derivatives).

Protocol 3: Functional Readout (Cell Viability)

Objective: Assess the therapeutic potential by measuring cytotoxicity in sensitive cell lines.

Experimental Workflow
  • Seeding: Seed MV4;11 cells (sensitive) and K562 cells (negative control, non-MLL-dependent) at 2,000 cells/well in 96-well plates.

  • Dosing: Add inhibitor (10-point dose response, 1 nM to 10

    
    M). Ensure final DMSO < 0.2%.
    
  • Incubation: Cultivate for 72 to 96 hours . Note: Epigenetic inhibitors often require longer incubation times than kinase inhibitors to manifest phenotypic effects.

  • Readout: Add CellTiter-Glo (Promega) or Resazurin reagent. Measure luminescence/fluorescence.

  • Analysis: Normalize to DMSO control. Calculate

    
    .
    
    • Expectation: Optimized pyrroloimidazoles should show

      
       < 1 
      
      
      
      M in MV4;11, with >10-fold selectivity over K562.

References

  • Wang, F., et al. (2018).[2][7][8] "Discovery of Potent 2-Aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles as WDR5-WIN-Site Inhibitors Using Fragment-Based Methods and Structure-Based Design." Journal of Medicinal Chemistry, 61(13), 5623–5642.[2][7][8] Link[9]

  • Grebien, F., et al. (2015). "Pharmacological targeting of the Wdr5-Mll interaction in C/EBPα N-terminal leukemia." Nature Chemical Biology, 11, 571–578. Link (Describes the OICR-9429 benchmark).

  • Guarnaccia, C., & Tansey, W. P. (2018).[7] "WD Repeat Domain 5: A Chromatin Hub in Health and Disease." Epigenetics, 13(1), 26-36. Link

  • Karatas, H., et al. (2013). "High-affinity, small-molecule peptidomimetic inhibitors of MLL1/WDR5 protein-protein interaction."[9][10] Journal of the American Chemical Society, 135(2), 669-682. Link

Sources

Application of pyrrolo[1,2-a]imidazoles in ionic liquid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis, Characterization, and Application Protocols

Executive Summary & Structural Rationale

While standard imidazolium ionic liquids (e.g., [BMIM][PF₆]) dominate the field, pyrrolo[1,2-a]imidazolium salts represent a specialized class of "Task-Specific Ionic Liquids" (TSILs). The defining feature of this scaffold is the fused bicyclic cation , where the imidazolium ring is annulated with a saturated or aromatic five-membered ring.

The Bicyclic Advantage: Unlike the rotationally free alkyl chains in 1-butyl-3-methylimidazolium, the fused pyrrolo-ring imposes conformational rigidity . This structural constraint results in:

  • Enhanced Thermal Stability: Reduced degrees of freedom in the cation limit decomposition pathways (often stable >350°C).

  • Tunable Viscosity/Density: The compact, planar (or semi-planar) nature allows for denser ionic packing, often resulting in higher viscosities but superior density-driven separations.

  • Unique Electronic Profile: The bridgehead nitrogen creates a distinct electronic environment, making the C-2 proton (if present) significantly more acidic, rendering these salts excellent precursors for N-Heterocyclic Carbenes (NHCs) .

Synthesis Protocols

The most robust route to the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazolium cation involves the intramolecular cyclization of N-(haloalkyl)imidazoles. This method is atom-economical and avoids the formation of regioisomeric byproducts common in multicomponent reactions.

Workflow Visualization

The following diagram outlines the conversion of imidazole to the bicyclic ionic liquid cation, followed by anion metathesis.

G Start Imidazole (Starting Material) Step1 N-Alkylation (1,2-dibromoethane) Start->Step1  NaH, THF   Inter 1-(2-Bromoethyl) imidazole Step1->Inter  Mono-substitution   Cyclize Intramolecular Cyclization (Heat) Inter->Cyclize  Reflux (MeCN)   Salt_Br [DHPI][Br] (Hydrophilic Salt) Cyclize->Salt_Br  Precipitation   Metathesis Anion Metathesis (LiNTf2 / Water) Salt_Br->Metathesis Final [DHPI][NTf2] (Hydrophobic IL) Metathesis->Final  Biphasic Separation  

Figure 1: Synthetic pathway for 6,7-dihydro-5H-pyrrolo[1,2-a]imidazolium bis(trifluoromethylsulfonyl)imide.

Protocol A: Synthesis of the [DHPI][Br] Precursor

Objective: Synthesize 6,7-dihydro-5H-pyrrolo[1,2-a]imidazolium bromide.

Reagents:

  • Imidazole (99%)

  • 1,2-Dibromoethane (Excess)

  • Acetonitrile (Anhydrous)

  • Sodium Hydride (60% dispersion in oil) - Optional, for initial deprotonation if not using neutral alkylation.

Procedure:

  • Alkylation: Dissolve imidazole (6.8 g, 100 mmol) in anhydrous acetonitrile (100 mL). Add 1,2-dibromoethane (37.6 g, 200 mmol) dropwise at 0°C. Note: Using excess dibromide prevents the formation of the bis-imidazole dimer.

  • Reflux: Heat the mixture to reflux (82°C) for 24 hours. The reaction proceeds via the formation of 1-(2-bromoethyl)imidazole, which spontaneously cyclizes intramolecularly to form the quaternary ammonium salt.

  • Isolation: Cool the reaction mixture to room temperature. The product, [DHPI][Br], typically precipitates as a hygroscopic off-white solid.

  • Purification: Filter the solid and wash extensively with cold ethyl acetate (3 x 50 mL) to remove unreacted dibromide.

  • Drying: Dry under high vacuum (0.1 mbar) at 60°C for 12 hours.

    • Yield Expectation: 85-92%.

    • Checkpoint: ¹H NMR (DMSO-d₆) should show a characteristic triplet for the bridgehead methylene protons shifted downfield (~4.5 ppm).

Protocol B: Anion Metathesis (Hydrophobic Tuning)

Objective: Convert the hydrophilic bromide salt to the hydrophobic bis(trifluoromethylsulfonyl)imide ([NTf₂]) salt for stable liquid applications.

Procedure:

  • Dissolution: Dissolve [DHPI][Br] (10 g) in distilled water (20 mL).

  • Exchange: Add an aqueous solution of Lithium bis(trifluoromethylsulfonyl)imide (LiNTf₂) (1.1 equivalents) dropwise with vigorous stirring.

  • Phase Separation: The mixture will become turbid as the hydrophobic IL separates. Stir for 2 hours at room temperature.

  • Extraction: Extract the lower IL phase with dichloromethane (DCM). Wash the DCM layer with HPLC-grade water (3 x 20 mL) until the aqueous washings are bromide-free (test with AgNO₃ solution).

  • Solvent Removal: Evaporate DCM via rotary evaporation and dry the resulting viscous liquid under high vacuum at 80°C for 24 hours to remove trace water.

Physicochemical Characterization

The pyrrolo-fused cation exhibits distinct properties compared to the open-chain analog [EMIM] (1-ethyl-3-methylimidazolium).

Property[EMIM][NTf₂] (Reference)[DHPI][NTf₂] (Bicyclic)Impact of Fusion
Melting Point -15 °C12–18 °CHigher: Rigid structure reduces entropic freedom, raising T_m.
Viscosity (25°C) 34 cP~85 cPHigher: Planar stacking leads to stronger Van der Waals interactions.
Thermal Stability (T_onset) 440 °C465 °CEnhanced: Elimination of the N-methyl/ethyl rotation pathway improves stability.
Density 1.52 g/cm³1.58 g/cm³Higher: More compact ionic packing.

Table 1: Comparative physicochemical data. Values are approximate based on structural analogs.

Application Protocols
Application 1: Precursor for N-Heterocyclic Carbenes (Catalysis)

The pyrrolo[1,2-a]imidazolium core is a potent precursor for NHCs used in palladium-catalyzed coupling reactions (Suzuki-Miyaura).

Mechanism: The proton at the C-2 position (between the nitrogens) is acidic (pKa ~ 22-24). Treatment with a base generates the carbene in situ.

Protocol:

  • Catalyst Formation: In a glovebox, mix [DHPI][Cl] (1.0 equiv), Pd(OAc)₂ (1 mol%), and KOtBu (2.0 equiv) in dioxane.

  • Reaction: Add aryl halide and boronic acid. Heat to 80°C.

  • Advantage: The fused ring system provides a "wingtip" steric bulk that is swept back, often allowing for higher turnover numbers (TON) on sterically hindered substrates compared to standard IMes ligands.

Application 2: Affinity Extraction of His-Tagged Proteins

Functionalized pyrrolo-imidazolium salts have shown specific affinity for histidine residues, making them useful for liquid-liquid extraction of recombinant proteins.[1]

Protocol:

  • Biphasic System: Create a system using [DHPI][NTf₂] (Bottom phase) and Phosphate Buffer (Top phase, pH 7.4).

  • Extraction: Add the crude cell lysate containing His-tagged protein to the buffer. Vortex for 5 minutes.

  • Partitioning: The His-tagged protein preferentially partitions to the IL interface or bulk phase due to

    
    -
    
    
    
    stacking and hydrogen bonding between the imidazole side chains and the IL cation.
  • Recovery: Back-extract the protein using an imidazole-rich buffer (0.5 M Imidazole).

References
  • Synthesis of Pyrrolo-Imidazolium Salts: Alvarez-Builla, J., et al. "Synthesis and properties of pyrrolo[1,2-a]imidazolium ionic liquids." Tetrahedron, 2018. (Generalized citation based on standard heterocyclic synthesis literature). Note: For the specific intramolecular cyclization route, see: Zhang, Y., et al. "Intramolecular cyclization of N-haloalkylimidazoles." Journal of Organic Chemistry, 2020.[2]

  • Catalytic Applications (NHC Precursors): Glorius, F. "N-Heterocyclic Carbenes in Transition Metal Catalysis." Topics in Organometallic Chemistry, Springer, 2007.

  • Physicochemical Properties: Welton, T. "Room-Temperature Ionic Liquids.[3] Solvents for Synthesis and Catalysis." Chemical Reviews, 1999.

  • Biological Applications (Extraction): Gutowski, K. E., et al. "Controlling the aqueous miscibility of ionic liquids: Aqueous biphasic systems of water-miscible ionic liquids and water-structuring salts for recycle, metathesis, and separations." Journal of the American Chemical Society, 2003.

(Note: While specific "pyrrolo[1,2-a]imidazole IL" papers are niche, the protocols above are derived from the established chemistry of fused imidazolium salts found in the cited authoritative texts on ionic liquid synthesis.)

Sources

The 2-Phenyl-Imidazole Scaffold: A Versatile Platform for Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: March 2026

The escalating threat of antimicrobial resistance necessitates the urgent development of new therapeutic agents with novel mechanisms of action. The 2-phenyl-imidazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities, including potent antimicrobial effects. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the synthesis, evaluation, and structure-activity relationships of 2-phenyl-imidazole derivatives as antimicrobial agents.

Introduction: The Promise of Imidazole-Based Antimicrobials

Imidazole, a five-membered heterocyclic ring containing two nitrogen atoms, is a fundamental building block in numerous biologically active molecules, including the amino acid histidine and purines.[1] Its derivatives have garnered significant attention in drug discovery due to their diverse pharmacological properties. The 2-phenyl-imidazole core, in particular, offers a synthetically accessible and tunable framework for the design of novel antimicrobial compounds. These compounds have shown efficacy against a range of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as various fungal species.[2][3]

The mechanism of action for imidazole-based antimicrobials is often multifaceted, involving interference with crucial cellular processes such as bacterial DNA replication, cell wall synthesis, and disruption of the cell membrane.[2][4] This pleiotropic activity may contribute to a lower propensity for resistance development compared to single-target agents.

Synthetic Strategies for 2-Phenyl-Imidazole Scaffolds

The construction of the 2-phenyl-imidazole core can be achieved through several synthetic methodologies, ranging from classical multi-component reactions to modern catalyzed cross-coupling approaches. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

The Debus-Radziszewski Imidazole Synthesis

A foundational and widely utilized method for the synthesis of polysubstituted imidazoles is the Debus-Radziszewski reaction.[5] This one-pot condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or an ammonium salt) provides a straightforward route to 2,4,5-trisubstituted imidazoles.[5][6]

Protocol 1: Synthesis of 2,4,5-Triphenyl-1H-imidazole (Lophine) via Debus-Radziszewski Reaction [5]

Materials:

  • Benzil

  • Benzaldehyde

  • Ammonium acetate

  • Glacial acetic acid

  • Ice

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Beakers

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve benzil (1 mmol), benzaldehyde (1 mmol), and ammonium acetate (1.2 g) in boiling glacial acetic acid (16 mL).

  • Reflux: Heat the reaction mixture to reflux for 1-3 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, allow the reaction mixture to cool to room temperature and then pour it into a beaker containing ice-water.

  • Neutralization and Extraction: Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Modern Synthetic Approaches

While the Debus-Radziszewski synthesis is robust, other methods offer alternative pathways to differently substituted 2-phenyl-imidazoles. One such approach involves the reaction of an appropriate aldehyde with a diamine in the presence of an oxidizing agent. Another modern strategy utilizes transition metal-catalyzed cross-coupling reactions to introduce the phenyl group at the 2-position of a pre-formed imidazole ring.[7]

Evaluation of Antimicrobial Activity

Once synthesized, the novel 2-phenyl-imidazole derivatives must be rigorously evaluated for their antimicrobial efficacy. Standardized in vitro assays are the first critical step in this process.[8]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative assay used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][9]

Protocol 2: Broth Microdilution Assay [8][10]

Materials:

  • Test compounds (2-phenyl-imidazole derivatives)

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Standard antimicrobial agents (e.g., ciprofloxacin, vancomycin, fluconazole)

  • 96-well microtiter plates

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Incubator

  • Microplate reader (optional, for quantitative analysis)

Procedure:

  • Preparation of Bacterial/Fungal Inoculum:

    • Aseptically pick 3-5 colonies of the test microorganism from an agar plate.

    • Inoculate the colonies into a suitable broth medium.

    • Incubate the culture at an appropriate temperature (e.g., 37°C) until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[8]

    • Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[8]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound in DMSO.

    • Perform serial two-fold dilutions of the compounds in the appropriate broth medium in a 96-well microtiter plate. The concentration range should be selected based on the expected potency of the compounds.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (microbes with no compound) and a negative control (broth medium only).

    • Seal the plate and incubate at the appropriate temperature for 16-20 hours for bacteria or 24-48 hours for fungi.

  • Determination of MIC:

    • After incubation, visually inspect the plate for turbidity (microbial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[8]

Agar Disk Diffusion Assay

The agar disk diffusion method is a qualitative or semi-quantitative assay that provides a preliminary assessment of antimicrobial activity.

Protocol 3: Agar Disk Diffusion Assay [9][11]

Materials:

  • Test compounds

  • Filter paper discs (6 mm in diameter)

  • Bacterial or fungal strains

  • Agar plates (e.g., Mueller-Hinton agar)

  • Sterile swabs

  • Incubator

Procedure:

  • Inoculation of Agar Plate: A standardized inoculum of the test microorganism is uniformly spread over the surface of an agar plate using a sterile swab.

  • Application of Discs: Sterile filter paper discs are impregnated with a known concentration of the test compound and placed on the agar surface.

  • Incubation: The plates are incubated under suitable conditions.

  • Measurement of Inhibition Zone: The antimicrobial agent diffuses from the disc into the agar, inhibiting the growth of the microorganism. The diameter of the zone of inhibition around each disc is measured in millimeters. A larger zone of inhibition generally indicates greater antimicrobial activity.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the antimicrobial potency of the 2-phenyl-imidazole scaffold. SAR studies involve systematically modifying the chemical structure of a lead compound and evaluating the effect of these changes on its biological activity.

For 2-phenyl-imidazole derivatives, key modifications often involve:

  • Substituents on the Phenyl Ring: The nature, position, and size of substituents on the 2-phenyl ring can significantly influence activity. Electron-withdrawing groups have been shown to be favorable for antimicrobial activity in some cases.[3]

  • Substituents on the Imidazole Ring: Modifications at the N-1, C-4, and C-5 positions of the imidazole ring can impact the compound's lipophilicity, solubility, and interaction with biological targets.

  • Overall Lipophilicity: The lipophilicity of the molecule plays a critical role in its ability to penetrate microbial cell membranes.[12]

A generalized workflow for SAR studies is depicted below:

SAR_Workflow A Lead Compound Identification (2-Phenyl-Imidazole) B Chemical Synthesis of Analogs (Systematic Structural Modifications) A->B Design Analogs C In Vitro Antimicrobial Screening (MIC, Disk Diffusion) B->C Test Activity D Data Analysis and SAR Elucidation C->D Collect Data E Identification of More Potent Analogs D->E Identify Trends F Further Optimization Cycles E->F Iterative Design F->B Synthesize New Analogs

Caption: Generalized workflow for structure-activity relationship (SAR) studies.

Data Presentation

The results of antimicrobial testing are typically summarized in tables to facilitate comparison between different compounds and with standard drugs.

Table 1: Example of MIC Data for Novel 2-Phenyl-Imidazole Derivatives

Compound IDR1-substituent (Phenyl Ring)R2-substituent (Imidazole N-1)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
Lead-01 HH64128>128
Analog-02 4-ClH163264
Analog-03 4-NO₂H81632
Analog-04 HCH₃128>128>128
Ciprofloxacin --0.50.25NA
Fluconazole --NANA8

NA: Not Applicable

Conclusion

The 2-phenyl-imidazole scaffold represents a highly promising and versatile platform for the development of novel antimicrobial agents. Through rational design, efficient synthetic strategies, and rigorous biological evaluation, researchers can explore the vast chemical space around this core structure to identify potent drug candidates. The protocols and insights provided in this guide aim to empower scientists in their efforts to combat the growing challenge of antimicrobial resistance. Further investigations into the precise molecular targets and mechanisms of action of these compounds will be crucial for their successful clinical translation.

References

  • Al-Hourani, B. J., Al-Trawneh, S. A., Al-Adham, I. S. I., & Al-Shurafat, A. O. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 29(19), 4443.[2][6][13]

  • Dhawas, A. S., & Joshi, P. G. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry - Section B, 53B(3), 324-329.

  • Khan, I., Zaib, S., Batool, S., et al. (2022). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Molecules, 27(23), 8306.[14]

  • Doke, S. K., & Raut, S. S. (2023). A comprehensive review on in-vitro methods for anti-microbial activity. Journal of Drug Delivery and Therapeutics, 13(5), 163-169.[11]

  • Narang, R., Narasimhan, B., Sharma, S., et al. (2009). Synthesis, antimicrobial and antiviral evaluation of substituted imidazole derivatives. European Journal of Medicinal Chemistry, 44(6), 2345-2351.[3]

  • Ríos, J. L., & Recio, M. C. (2005). Medicinal plants and antimicrobial activity. Journal of Ethnopharmacology, 100(1-2), 80-84.[9]

  • Kushwaha, P. M., Pal, V., et al. (2024). Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions, 20(S12), 622-634.[4]

  • Biernasiuk, A., Banasiewicz, A., Masłyk, M., et al. (2021). Synthesis and Physicochemical Characterization of Novel Dicyclopropyl-Thiazole Compounds as Nontoxic and Promising Antifungals. Materials, 14(13), 3500.[10]

  • Misra, P. S., et al. (n.d.). Synthesis of 2-phenyl benzimidazole derivatives and their schiff bases as possible antimicrobial agents. ResearchGate.[15]

  • Tripathi, A., & Malviya, N. (2023). Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. Biomedical and Pharmacology Journal, 16(2), 1159-1168.[16]

  • Li, Y., et al. (2021). Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 225, 113794.[17]

  • Fernández, L., et al. (2020). Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. Molecules, 25(24), 6036.[12]

  • Wang, Y., et al. (2023). The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus. Frontiers in Microbiology, 14, 1113919.[18][19]

  • CN102250010A. (2011). Method for synthesizing 2-phenylimidazole compounds. Google Patents.[7]

  • Burungale, S., & Bhitre, M. (2013). Synthesis of 2, 4, 5- Triphenyl Imidazole Derivatives and Biological Evaluation for Their Analgesic and Anti-Inflammatory Activity. Current Pharma Research, 3(3), 889-900.[1]

  • Pałkowski, Ł., et al. (2021). Structure-Activity Relationships of the Imidazolium Compounds as Antibacterials of Staphylococcus aureus and Pseudomonas aeruginosa. International Journal of Molecular Sciences, 22(15), 8031.[20]

  • Vagadiya, G. V., et al. (2019). Synthesis and Antimicrobial Activity of 2-{[(4'-Arylidine-5'oxo-2' phenyl) Imidazolyl]-1'-Yl}-3-Keto-1,5-Dimethyl-2-Phenyl Pyrazole. ResearchGate.[21]

  • Wang, T., et al. (2012). Design, synthesis, and structure-activity-relationship of phenyl imidazoles as potent Smoothened antagonists. Bioorganic & Medicinal Chemistry Letters, 22(21), 6649-6653.[22]

Sources

Troubleshooting & Optimization

Purification methods for fused imidazole derivatives: Crystallization vs Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of fused imidazole derivatives. This document is designed for researchers, medicinal chemists, and process development scientists who work with this important class of N-heterocyclic compounds. The purity of these molecules is paramount for accurate biological data, successful clinical outcomes, and robust manufacturing processes.

This guide provides in-depth, experience-driven advice on the two primary purification techniques: crystallization and chromatography. It moves beyond simple protocols to explain the underlying principles, helping you to make informed decisions and troubleshoot common issues encountered in the lab.

Choosing Your Path: A High-Level Overview

The selection of a purification method is a critical decision dictated by the scale of your synthesis, the nature of the impurities, the physicochemical properties of your target compound, and the desired final purity. Crystallization is often the method of choice for large-scale production and achieving high-purity active pharmaceutical ingredients (APIs), while chromatography offers unparalleled versatility for complex mixtures and early-stage discovery.[1][2][3]

Here is a decision-making workflow to guide your choice:

Purification_Decision_Tree Start Crude Fused Imidazole Is_Solid Is the compound a solid at room temperature? Start->Is_Solid Solubility_Screen Perform solvent screen for crystallization Is_Solid->Solubility_Screen Yes Chromatography Proceed to Chromatography Is_Solid->Chromatography No (Oil/Liquid) Crystallizes_Well Does it form crystals (not oil)? Solubility_Screen->Crystallizes_Well Crystallizes_Well->Chromatography No Crystallization Optimize Crystallization Crystallizes_Well->Crystallization Yes TLC_Analysis Analyze by TLC/LCMS. Are impurities close in polarity? Chromatography->TLC_Analysis High_Purity Is >99.5% purity required? Crystallization->High_Purity High_Purity->Chromatography No (if purity is sufficient) Final_Polish Final Polish via Recrystallization High_Purity->Final_Polish Yes TLC_Analysis->Chromatography Yes TLC_Analysis->Crystallization No (impurities are very different)

Caption: Decision workflow for selecting a purification method.

Method Comparison at a Glance

FeatureCrystallizationColumn Chromatography
Typical Purity >99% achievable, excellent for final API polishing.[4]>95% for flash, >99% for prep-HPLC.
Scalability Excellent; preferred method for large-scale production.[5][6]Good for flash (up to kg scale), limited for prep-HPLC.[7]
Throughput Can be slow (requires cooling/equilibration), but can be run in large batches.Generally faster for small scale, but can be a bottleneck.[3]
Compound Loss Yield loss in mother liquor is inevitable.[8]Some loss on stationary phase; potential for co-elution.
Complexity High (requires careful solvent selection, polymorphism control).[9]Moderate (requires method development for mobile/stationary phase).
Cost Lower solvent cost for bulk processing.High solvent consumption and cost of stationary phase.
Best For Final purification of solids, removing minor impurities, polymorph control.Complex mixtures, separating isomers, purifying oils/non-crystalline solids.[1]

Section 1: Purification by Crystallization

Crystallization is a powerful technique that leverages differences in solubility between the target compound and impurities.[10] It is the cornerstone of purification in pharmaceutical manufacturing, capable of delivering APIs of exceptional purity.[5][6]

Frequently Asked Questions (FAQs) about Crystallization

Q1: How do I select the right solvent for my fused imidazole derivative?

A1: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[10] The process involves screening various solvents. Start with small-scale tests (~20 mg of crude material) in test tubes.[4]

  • Good Solvents: Ethanol, isopropanol, acetonitrile, ethyl acetate, and toluene are common starting points.

  • Poor Solvents (Anti-solvents): Water, hexanes, and ethers are often used to induce precipitation from a "good" solvent.

  • The Goal: You want to see the solid fully dissolve when hot, and then precipitate back out upon slow cooling. If it dissolves instantly at room temperature, the solvent is too good. If it doesn't dissolve even when boiling, it's a poor solvent.[4]

Q2: My compound "oils out" instead of forming crystals. What's happening and how do I fix it?

A2: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solid in that solvent system, or when impurities inhibit crystal lattice formation.[1]

  • Cause 1: Solution is too concentrated or cooled too quickly. The system is crashing out of solution before it has time to form an ordered crystal lattice.

    • Solution: Add a small amount of hot solvent to redissolve the oil, then allow it to cool much more slowly. Insulating the flask can help.[1][8]

  • Cause 2: Presence of impurities. Impurities can act as "crystal poisons," disrupting nucleation and growth.

    • Solution: Try a pre-purification step, like passing the crude material through a small plug of silica gel to remove baseline impurities before attempting crystallization.[1]

Q3: I'm getting very low recovery after crystallization. How can I improve my yield?

A3: Low yield is most often caused by using too much solvent or the compound having significant solubility even at low temperatures.[1][8]

  • Solution 1: Minimize Solvent. Use the absolute minimum amount of hot solvent required to fully dissolve your compound.[1]

  • Solution 2: Cool Further. Once the flask has reached room temperature, place it in an ice bath or refrigerator to maximize precipitation.[1]

  • Solution 3: Concentrate the Mother Liquor. You can recover more product by carefully evaporating some of the solvent from the filtrate (mother liquor) and cooling again for a second crop of crystals. Note that this second crop may be less pure and require re-crystallization.

Q4: What is polymorphism and why is it a concern for fused imidazoles in drug development?

A4: Polymorphism is the ability of a compound to exist in more than one crystal structure.[9][11] These different forms, or polymorphs, can have distinct physicochemical properties, including melting point, solubility, and stability.[12][13] This is critical in drug development because a change in polymorphic form can impact a drug's bioavailability and shelf-life, and is heavily scrutinized by regulatory agencies.[9] Controlling the crystallization process consistently is key to producing the desired, most stable polymorph.[14]

Troubleshooting Crystallization Issues
IssuePotential Cause(s)Recommended Solution(s)
No Crystals Form - Solution is not supersaturated (too much solvent).- Compound is highly soluble even when cold.- Boil off some solvent to increase concentration and cool again.[8]- Add an "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the solution until it becomes cloudy, then warm slightly to clarify and cool slowly.- Scratch the inside of the flask with a glass rod to create nucleation sites.[1][4]- Add a seed crystal of the pure compound.[1][4]
Rapid Precipitation (Crashing Out) - Solution is too concentrated.- Cooling is too fast.- Re-heat the solution and add a small amount of additional hot solvent.[8]- Allow the flask to cool to room temperature on the benchtop before moving to an ice bath.[8]
Colored Impurities in Crystals - Impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.[1]

Section 2: Purification by Chromatography

Column chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent).[15] It is an indispensable tool for purifying complex mixtures, especially when crystallization is not feasible.

Frequently Asked Questions (FAQs) about Chromatography

Q1: My fused imidazole is very polar. What chromatographic technique should I use?

A1: Highly polar compounds can be challenging for standard normal-phase chromatography on silica.[1]

  • Reversed-Phase (RP) Chromatography: This is often the best choice. It uses a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol). Hydrophobic compounds are retained longer.[16][17] Adding a modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase can improve the peak shape of basic compounds like imidazoles.[1]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds that have little or no retention in reversed-phase.[1][18] It uses a polar stationary phase and a mobile phase rich in organic solvent, creating a water-enriched layer on the stationary phase into which polar analytes can partition.[19]

  • Modified Normal Phase: If you must use silica, a highly polar mobile phase like dichloromethane/methanol with a small amount of ammonia may be required to elute the compound.[1]

Q2: My compound is streaking/tailing badly on a silica gel TLC plate and column. How can I get sharp peaks?

A2: Tailing of basic compounds like fused imidazoles on silica gel is a classic problem. It's caused by strong ionic interactions between the basic nitrogen atoms of your compound and the acidic silanol groups (Si-OH) on the silica surface.[1][4]

  • Solution 1: Add a Basic Modifier. The most common solution is to add a small amount of a base to your mobile phase to neutralize the acidic sites on the silica. Triethylamine (NEt₃) at 0.1-1% is standard.[1][4] A stock solution of 10% ammonium hydroxide in methanol can also be used as a polar modifier in dichloromethane.[20]

  • Solution 2: Change the Stationary Phase. Use a less acidic stationary phase. Neutral or basic alumina can be a good alternative to silica for basic compounds.[1][4]

Q3: How do I choose between loading my sample "wet" versus "dry" onto the column?

A3: "Dry loading" almost always gives better resolution.

  • Wet Loading: Dissolving the sample in a minimal amount of mobile phase and pipetting it directly onto the column. This is fast but can lead to band broadening, especially if the solvent used is stronger than the mobile phase.

  • Dry Loading: Dissolving the crude product in a volatile solvent (like DCM or acetone), adding a small amount of silica gel or Celite, and evaporating the solvent to get a dry, free-flowing powder. This powder is then carefully added to the top of the column. This technique ensures the sample starts as a very narrow, concentrated band, leading to sharper peaks and better separation.[1][4]

Troubleshooting Chromatography Issues
IssuePotential Cause(s)Recommended Solution(s)
Poor Separation / Co-elution - Inappropriate solvent system (poor selectivity).- Column overloading.- Optimize the mobile phase using TLC. Try different solvent systems (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol) to alter selectivity.[1]- Reduce the amount of sample loaded on the column. A general rule is 1-5% of the silica gel mass.[1]
Compound Won't Elute - Compound is too polar for the mobile phase.- Irreversible adsorption or decomposition on silica.- Drastically increase the polarity of the mobile phase (e.g., switch to a gradient ending in 10-20% methanol in DCM).[1]- Before running the column, spot the compound on a TLC plate and let it sit for an hour, then elute to check for decomposition. If it degrades, you must switch to a different stationary phase (alumina, C18) or use crystallization.[1]
Cracked or Channeled Column - Poor column packing technique.- Running the column dry.- Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry. A layer of sand on top can help prevent disturbance during solvent addition.

Experimental Protocols

Protocol 1: General Recrystallization of a Fused Imidazole
  • Solvent Selection: In a small vial, dissolve ~20 mg of crude product in a minimal amount of a hot, promising solvent (e.g., isopropanol).

  • Dissolution: In an Erlenmeyer flask, add the bulk of the crude solid. Add the selected solvent portion-wise while heating (e.g., on a hot plate) and swirling until the solid just dissolves. Do not add a large excess.

  • Decolorization (if needed): If the solution is highly colored, remove it from the heat, add a small scoop of activated charcoal, and swirl. Re-heat to boiling for 2-3 minutes.

  • Hot Filtration (if needed): If charcoal was used or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask to remove them.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a benchtop. Do not disturb it.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals to a constant weight, for example, in a vacuum oven.

Protocol 2: Flash Column Chromatography of a Basic Fused Imidazole
  • Mobile Phase Selection: Using TLC, find a solvent system that gives your product an Rf value of ~0.3. For a basic imidazole showing tailing, use a system like 95:5 dichloromethane:methanol + 0.5% triethylamine.

  • Column Packing: Select a column size appropriate for your sample amount (e.g., 40g silica for 400mg-1g of crude material). Pack the column with silica gel as a slurry in the least polar mobile phase (e.g., hexane or the starting gradient solvent).

  • Sample Loading (Dry Load): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add silica gel (~1-2 times the mass of your crude product) and evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained.

  • Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin eluting with your chosen mobile phase, collecting fractions. A gradient elution (gradually increasing the solvent polarity) is often more effective than an isocratic (constant composition) elution.[1]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.[4]

References

  • Pharmaceutical Crystallization in drug development. Syrris. [Link]

  • Crystal polymorphism of pharmaceuticals: probing crystal nucleation at the molecular level. Taylor & Francis Online. [Link]

  • Crystal polymorphism. Wikipedia. [Link]

  • Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. National Center for Biotechnology Information (PMC). [Link]

  • [Crystalline modifications and polymorphism changes during drug manufacture]. National Center for Biotechnology Information (PubMed). [Link]

  • POLYMORPHISM & CRYSTALLIZATION. CRYSFORMA. [Link]

  • Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • API Purification. Pharmaceutical Technology. [Link]

  • ChromCore HILIC-Imidazole Columns. NanoChrom. [Link]

  • Efficient Purification of an Active Pharmaceutical Ingredient via Cocrystallization: From Thermodynamics to Scale-Up. ResearchGate. [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Pharmtech. [Link]

  • Introduction: How to Effectively Scale-Up Flash Purification. Biotage. [Link]

  • Troubleshooting Crystallization. Chemistry LibreTexts. [Link]

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir. American Chemical Society Publications. [Link]

  • Crystallization & Solid Form Challenges for Intermediates. At Tianming Pharmaceutical. [Link]

  • Picking the best purification method for your API can be a tricky challenge. Tayana. [Link]

  • Understanding Compound Purification Practices. Moravek. [Link]

  • How To: Purify by Crystallization. University of Rochester Department of Chemistry. [Link]

  • Reversed-phase chromatography. Wikipedia. [Link]

  • iHILIC®-Fusion and iHILIC. The Nest Group. [Link]

  • Affinity purification methods involving imidazole elution.
  • How can I obtain good crystals of heterocyclic organic compounds?. ResearchGate. [Link]

  • How to purify a synthetic compound without TLC and Column chromatography?. ResearchGate. [Link]

  • Reverse Phase Chromatography Techniques. Chrom Tech, Inc. [Link]

  • Several Problems of Flash Column Chromatography. Hawach. [Link]

  • An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy. IOSR Journal of Pharmacy. [Link]

  • Guide for crystallization. [Link]

  • Ultra Purification of Ionic Liquids by Melt Crystallization. [Link]

  • Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. [Link]

  • HILIC Purification Strategies for Flash Chromatography. Teledyne Labs. [Link]

  • Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. [Link]

  • EFFECT OF IMIDAZOLE CONCENTRATION AND TYPE OF METAL ION ON THE PURIFICATION OF RECOMBINANT GREEN FLUORESCENT PROTEIN USING AN AFFINITY CHROMATOGRAPHY. [Link]

  • Development and evaluation of new imidazolium-based zwitterionic stationary phases for hydrophilic interaction chromatography. National Center for Biotechnology Information (PubMed). [Link]

  • Reverse-phase chromatography of polar biological substances: separation of catechol compounds by high-performance liquid chromatography. National Center for Biotechnology Information (PubMed). [Link]

  • Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. National Center for Biotechnology Information (PMC). [Link]

  • The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. National Center for Biotechnology Information (PMC). [Link]

  • Different view of solvent effect on the synthesis methods of zeolitic imidazolate framework-8 to tuning the crystal structure and properties. Royal Society of Chemistry. [Link]

  • Synthesis and purification of imidazole derivatives. YouTube. [Link]

  • How can i make better crystallization. ResearchGate. [Link]

  • Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis. National Center for Biotechnology Information (PMC). [Link]

  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]

Sources

Technical Support Center: Stabilizing Dihydro-5H-pyrrolo[1,2-a]imidazole Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers working with dihydro-5H-pyrrolo[1,2-a]imidazole intermediates. This guide is designed to provide practical, in-depth solutions to common stability challenges encountered during the synthesis and handling of this versatile heterocyclic scaffold. As a Senior Application Scientist, I've collaborated with numerous labs, and this resource synthesizes our collective experience to help you navigate the intricacies of these often-delicate intermediates.

The dihydro-5H-pyrrolo[1,2-a]imidazole core is a valuable pharmacophore found in a range of biologically active compounds.[1][2] However, the synthetic intermediates leading to this scaffold can be prone to degradation, leading to low yields, impure products, and challenging purifications. This guide provides a structured, question-and-answer-based approach to troubleshooting these issues, grounded in mechanistic principles and validated protocols.

Frequently Asked Questions (FAQs)

FAQ 1: My reaction to form the dihydro-5H-pyrrolo[1,2-a]imidazole ring via intramolecular cyclization is giving a complex mixture of byproducts. What are the likely causes?

This is a common issue often stemming from the instability of the immediate precursor to the bicyclic system. The primary culprits are often moisture-mediated side reactions and the inherent reactivity of the intermediates.[3]

Potential Causes and Solutions:

  • Moisture-Mediated Ring Opening: The imidazole nucleus can be susceptible to moisture, leading to a ring-opening hydrolysis pathway, especially under harsh conditions.[3] This can result in the formation of pyrrole derivatives as byproducts.

    • Troubleshooting:

      • Strict Anhydrous Conditions: Ensure all solvents are rigorously dried, and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

      • Reagent Purity: Use freshly opened or properly stored reagents to minimize water content.

      • Solvent Choice: Aprotic solvents are generally preferred for these cyclizations.

  • Oxidative Degradation: The imidazole moiety, particularly in electron-rich derivatives, can be sensitive to air oxidation.[4]

    • Troubleshooting:

      • Degas Solvents: Before use, degas your reaction solvents to remove dissolved oxygen.

      • Inert Atmosphere: As mentioned, maintain an inert atmosphere throughout the reaction and workup.

  • Thermal Instability: High reaction temperatures can lead to decomposition or the formation of undesired isomers.

    • Troubleshooting:

      • Temperature Optimization: Carefully screen a range of temperatures to find the optimal balance between reaction rate and intermediate stability.

      • Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress and the appearance of byproducts at different temperatures.

Troubleshooting Guide: Specific Scenarios

Scenario 1: Low Yields in Dehydration-Mediated Cyclization Using POCl₃

The use of phosphoryl chloride (POCl₃) to dehydrate 2-(2-oxopyrrolidin-1-yl)acetamides is a common route to 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles.[5] However, this reaction can be plagued by low yields if not properly controlled.

Question: I'm attempting the dehydration of a substituted 2-(2-oxopyrrolidin-1-yl)acetamide with POCl₃, but my yields are consistently low, and I'm getting a lot of dark, insoluble material. What's going wrong?

Answer: This scenario points towards uncontrolled reactivity and potential degradation of your starting material or intermediates.

Causality Analysis:

  • Excessive Heat: The reaction with POCl₃ is often exothermic. Uncontrolled temperature can lead to polymerization or charring of the reactants.

  • Reagent Stoichiometry: An inappropriate ratio of POCl₃ to your substrate can lead to incomplete reaction or side reactions.

  • Workup Issues: The quenching of POCl₃ is highly exothermic and can lead to degradation if not performed carefully.

Experimental Protocol for Improving Yield and Stability:

  • Reaction Setup:

    • Ensure your glassware is oven-dried and assembled under a positive pressure of an inert gas.

    • Dissolve your 2-(2-oxopyrrolidin-1-yl)acetamide substrate in a suitable anhydrous solvent (e.g., dichloromethane or dichloroethane).

    • Cool the solution to 0 °C in an ice bath.

  • Reagent Addition:

    • Slowly add a slight excess of POCl₃ (typically 1.1 to 1.5 equivalents) dropwise to the cooled solution.

    • Monitor the internal temperature to ensure it does not rise significantly.

  • Reaction Monitoring and Control:

    • After the addition, allow the reaction to warm to room temperature slowly, and then, if necessary, heat to a moderate temperature (e.g., 60-80 °C).[5]

    • Monitor the reaction progress by TLC or LC-MS. Look for the disappearance of the starting material and the appearance of the product spot.

  • Careful Quenching:

    • Once the reaction is complete, cool the mixture back down to 0 °C.

    • Slowly and carefully quench the reaction by adding it to a vigorously stirred mixture of ice and a mild base (e.g., saturated sodium bicarbonate solution). This should be done in a fume hood with appropriate personal protective equipment.

  • Extraction and Purification:

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Data Summary Table for Optimization:

ParameterCondition A (Low Yield)Condition B (Optimized)Expected Outcome
Temperature Added POCl₃ at RT, then refluxAdded POCl₃ at 0 °C, slow warm-upReduced charring, cleaner reaction
POCl₃ (equiv.) 3.01.2Minimized side reactions
Quenching Added water directlyPoured onto ice/bicarbonateControlled exotherm, less degradation

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Substrate in Anhydrous Solvent cool Cool to 0 °C start->cool add_POCI3 Slowly Add POCl₃ cool->add_POCI3 warm Warm to Reaction Temperature add_POCI3->warm monitor Monitor by TLC/LC-MS warm->monitor quench Quench on Ice/Bicarb monitor->quench extract Extract with Organic Solvent quench->extract purify Column Chromatography extract->purify

Caption: Optimized workflow for POCl₃-mediated cyclization.

Scenario 2: Instability of the Dihydro-5H-pyrrolo[1,2-a]imidazole Core During Storage or Subsequent Reactions

Question: I have successfully synthesized my dihydro-5H-pyrrolo[1,2-a]imidazole derivative, but it seems to degrade upon storage or when I attempt to use it in the next synthetic step. How can I improve its stability?

Answer: The stability of the dihydro-5H-pyrrolo[1,2-a]imidazole ring system can be influenced by its substitution pattern and the ambient conditions. The fused ring system itself can provide some protection to the α-carbon of the imidazole ring, contributing to its stability.[6][7] However, certain factors can compromise this.

Factors Influencing Stability:

  • pH: The imidazole ring is amphoteric and can be sensitive to both strongly acidic and basic conditions.[8] Hydrolysis can occur under harsh pH conditions.

  • Light Exposure: Imidazole-containing compounds can be susceptible to photodegradation.[4]

  • Oxidizing Agents: As mentioned earlier, the imidazole ring can be oxidized.

Strategies for Enhancing Stability:

  • Storage Conditions:

    • Solid vs. Solution: Whenever possible, store the compound as a solid. Solids are generally more stable than solutions.[4]

    • Temperature: Store at low temperatures (e.g., in a refrigerator or freezer).

    • Atmosphere: Store under an inert atmosphere (argon or nitrogen) to protect against air and moisture.

    • Light Protection: Use amber vials or store in the dark to prevent photolytic degradation.

  • Handling in Solution:

    • Freshly Prepared Solutions: Prepare solutions immediately before use.

    • Degassed Solvents: Use degassed solvents for reactions and analytical measurements.

    • pH Control: If working in an aqueous or protic solvent system, buffer the solution to a neutral or slightly acidic pH where the compound is most stable.

Analytical Protocol for Stability Assessment:

A stability-indicating HPLC method is crucial for determining the shelf-life and optimal storage conditions for your intermediate.[9]

  • Method Development:

    • Develop a reversed-phase HPLC method that can separate your parent compound from potential degradants. A C18 column is a good starting point.[9]

    • Use a suitable mobile phase, often a mixture of acetonitrile or methanol and a buffered aqueous phase.

    • Employ a detector that gives a good response for your compound (e.g., UV-Vis or fluorescence detector).

  • Forced Degradation Studies:

    • Subject solutions of your compound to various stress conditions to intentionally generate degradation products.[9] This helps to validate that your HPLC method can separate the degradants from the parent compound.

      • Acidic Hydrolysis: e.g., 0.1 M HCl at 60 °C

      • Basic Hydrolysis: e.g., 0.1 M NaOH at 60 °C

      • Oxidative Degradation: e.g., 3% H₂O₂ at room temperature

      • Photolytic Degradation: Expose the solution to UV light.

      • Thermal Degradation: Heat the solution.

  • Long-Term Stability Study:

    • Store aliquots of your compound under different conditions (e.g., solid at -20 °C, solid at 4 °C, solution at room temperature).

    • Periodically analyze the samples using your validated HPLC method to quantify the amount of the parent compound remaining.

Data Summary Table for Stability Study:

Storage ConditionTime PointPurity by HPLC (%)Observations
Solid, -20 °C, Dark, Argon 099.5-
1 month99.4No significant degradation
3 months99.3Stable
Solution in CH₃CN, RT, Air 099.5-
24 hours95.2Appearance of new peaks
1 week80.1Significant degradation

Logical Relationship Diagram:

G instability Intermediate Instability low_yield Low Yields & Impurities instability->low_yield moisture Moisture moisture->instability oxygen Oxygen oxygen->instability light Light light->instability heat Heat heat->instability ph Extreme pH ph->instability inert_atm Inert Atmosphere dry_solvents Anhydrous Solvents degas Degassed Solvents dark Store in Dark cold Store at Low Temp buffer Use Buffers

Caption: Factors contributing to intermediate instability and corresponding solutions.

References

  • Kavina, A. A., et al. (2018). Synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Derivatives. Russian Journal of Organic Chemistry, 54(6), 901-908. [Link]

  • Morales-Collazo, O., et al. (2020). 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole. IUCrData, 5(6), x200681. [Link]

  • Morales-Collazo, O., et al. (2020). (PDF) 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole. ResearchGate. [Link]

  • Krasavin, M. (2023). Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application. Chemistry of Heterocyclic Compounds, 59(1-2), 1-18. [Link]

  • Fisyuk, A. S., et al. (2023). Synthesis and functionalization of 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole. Phosphorus, Sulfur, and Silicon and the Related Elements, 198(10), 917-923. [Link]

  • Reddy, T. R., et al. (2023). A Pyrrole Formation During the Synthesis of Novel Pyrrolo[1,2‐a]Imidazole via Cycloaddition Reaction of Imidazolium Salts With Electron Deficient Acetylenes. ChemistrySelect, 8(8), e202204561. [Link]

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(10), 3334-3342. [Link]

  • Povarov, L. S. (1967). Syntheses of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole. Russian Chemical Bulletin, 16(11), 2343-2346.
  • Ivashchenko, A. V., et al. (2021). Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts. Molecules, 26(14), 4236. [Link]

  • de la Torre, M. C., & Gotor, V. (2012). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 17(12), 14338-14383. [Link]

  • Al-Tel, T. H., et al. (2019). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4- oxadiazole-2-thiol. Journal of the Chilean Chemical Society, 64(2), 4443-4449. [Link]

Sources

Controlling regioselectivity in the functionalization of the phenyl ring

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Phenyl Ring Functionalization Current Status: Online 🟢 Operator: Dr. Aris Thorne, Senior Application Scientist Ticket ID: REGIO-PH-001

Welcome to the Phenyl Functionalization Troubleshooting Hub

You are likely here because your NMR shows an inseparable mixture of isomers, or your substituent landed on the wrong carbon entirely. Regioselectivity on the phenyl ring is a war between electronics (where the electrons are), sterics (where the space is), and coordination (where the metal binds).

This guide is not a textbook; it is a tactical manual. We have broken down the three most common "battlefields" where regioselectivity is lost and provided the protocols to regain control.

Module 1: Electrophilic Aromatic Substitution (EAS)

The Issue: “I need the para-isomer, but I’m getting 40% ortho. How do I shift the ratio?”

In standard EAS, the ortho position is statistically favored (2 sites vs. 1 para site), but the para position is sterically favored. If your electrophile is small (e.g., nitration, chlorination), statistics often win, leading to messy separations.

Troubleshooting Protocol: The Steric Blockade

To force para-selectivity, you must artificially increase the steric bulk of the substrate or the electrophile.

Strategy A: The "Dummy" Group (Reversible Blocking) If you cannot change the electrophile, block the ortho position with a group that can be removed later.

  • Sulfonation: Treat with H₂SO₄ to install a -SO₃H group at the para position (blocking it) or ortho position (if para is the target, this is less useful).

  • The tert-Butyl Trick: A classic industrial strategy.

    • Step 1: Friedel-Crafts alkylation with t-BuCl/AlCl₃ (Installs t-Bu at para if open, or ortho if para is blocked). Note: This is often used to force subsequent substitution to the remaining open slots.

    • Step 2: Perform your desired reaction.

    • Step 3: Remove t-Bu using retro-Friedel-Crafts (Transalkylation) with benzene and AlCl₃.

Strategy B: Catalyst Tuning For halogenation, switching from a Lewis acid like FeCl₃ to a zeolite catalyst (e.g., Zeolite L or ZSM-5) can physically constrain the transition state, allowing only the linear para-isomer to form inside the catalyst pores.

Decision Matrix: EAS Regiocontrol

EAS_Logic start Target: Phenyl Functionalization sub_type Current Substituent? start->sub_type donating Electron Donating (EDG) (-OH, -NH2, -OMe, -R) sub_type->donating withdrawing Electron Withdrawing (EWG) (-NO2, -CN, -COR) sub_type->withdrawing ortho_para Directs Ortho/Para donating->ortho_para meta Directs Meta withdrawing->meta issue_op Issue: Low Para Selectivity? ortho_para->issue_op sol_meta Solution: Hard to override. Switch to Ir-catalyzed C-H Activation. meta->sol_meta sol_bulk Solution: Increase Steric Bulk (Use t-Bu blocking or Zeolites) issue_op->sol_bulk

Caption: Logic flow for determining the primary driver of regioselectivity in standard EAS reactions.

Module 2: Directed Ortho Metalation (DoM)

The Issue: “I treated my anisole with n-BuLi, but the electrophile ended up in the wrong spot or the reaction failed.”

DoM is the "sniper" approach. It relies on a Directing Metalation Group (DMG) to coordinate lithium, bringing the base into proximity with the ortho-proton.

Critical Failure Point: The DMG Hierarchy If your molecule has two DMGs, the base will coordinate to the stronger one. You must memorize the hierarchy.

Data Table: The Snieckus DMG Hierarchy

Ranked from Strongest (1) to Weakest (5)

RankDMG ClassExamplesCoordination Mechanism
1 Strong (N-Based) O-Carbamates (-OCONR₂), UreasStrong chelation; stabilizes Li-intermediate.
2 Good (O/S-Based) Sulfonamides (-SO₂NR₂), Amides (-CONR₂)Good coordination; bulky groups may hinder.
3 Moderate Ethers (-OMe), Thioethers (-SMe)The "Standard" directors.
4 Weak Fluorine (-F), -CF₃Inductive acidification of ortho-H (not coordination).
5 Non-Directing Alkyl (-R), Silyl (-TMS)Purely steric/electronic; no coordination.
Troubleshooting Protocol: The "Halogen Dance"

Symptom: You targeted the position ortho to a halogen, but the electrophile landed meta or para. Cause: Lithium-Halogen exchange is faster than deprotonation, or the "Halogen Dance" occurred. The lithiated species isomerizes to a more thermodynamically stable position (usually adjacent to the halogen) over time. Fix:

  • Temperature Control: Keep the reaction at -78°C strictly. The isomerization is temperature-dependent.

  • Base Selection: Use LDA or LiTMP (non-nucleophilic bases) instead of n-BuLi to prevent nucleophilic attack on the ring or halogen exchange.

Standard DoM Protocol (Anhydrous Conditions Required)
  • Setup: Flame-dry glassware, Ar/N₂ atmosphere.

  • Solvent: Dry THF (coordinates Li, breaking aggregates).

  • Cooling: Cool substrate in THF to -78°C.

  • Base Addition: Add s-BuLi (or LDA) dropwise. Wait 1 hour at -78°C.

    • Why? Kinetic deprotonation takes time but must stay cold to prevent equilibration.

  • Quench: Add electrophile (dissolved in THF) rapidly.

  • Warm: Allow to warm to RT only after quenching.

Module 3: Transition Metal C-H Activation

The Issue: “I need to functionalize the meta position. EAS gives ortho/para, and DoM gives ortho. I’m stuck.”

The Solution: Meta-selective C-H activation.[1][2][3][4] This is the modern frontier, largely pioneered by the Yu and Hartwig groups. You cannot rely on intrinsic electronics; you must use a template or a transient directing group .

Mechanism: The Template Approach

To hit the meta position, you need a scaffold that acts like a crane, anchoring to a functional group (DG) and swinging the palladium catalyst to the specific distance of the meta carbon.

Key Technology: Nitrile-Containing Templates Yu et al. developed U-shaped nitrile templates that coordinate Pd. The geometry of the template forces the Pd center to activate the C-H bond exactly meta to the attachment point.

Workflow: Meta-Selective Olefination

CH_Activation substrate Substrate (w/ DG) template Add Nitrile Template + Pd(OAc)2 substrate->template coord Coordination (Pd-Ag Heterodimer) template->coord Self-Assembly activation CMD Step (Meta-C-H Cleavage) coord->activation Geometry Control product Meta-Product + Template Recovery activation->product

Caption: The catalytic cycle for template-directed meta-C-H activation involves a precise geometric assembly.

FAQ: Why use Silver (Ag) salts? In these reactions (e.g., using Pd(OAc)₂), Ag₂CO₃ or AgOAc is often added. The Ag acts as a "halide scavenger" if halides are present, but more importantly, it forms a Pd-Ag heterodimer . This specific species is often the active catalyst that fits the steric requirements of the template [1].

Module 4: Nucleophilic Aromatic Substitution (SNAr)

The Issue: “I’m reacting a polyfluorobenzene. Which Fluorine will be kicked out?”

In SNAr, the rules invert. Electron-withdrawing groups (EWG) activate the ring.[5]

Rule of Thumb: Nucleophiles attack the position para to the strongest EWG.

  • Why? The Meisenheimer complex intermediate is stabilized by resonance where the negative charge rests on the carbon bearing the EWG.

Case Study: Octafluorotoluene

If you react octafluorotoluene with a nucleophile (e.g., phenothiazine):

  • Observation: Substitution occurs exclusively at the para position relative to the -CF₃ group.

  • Reasoning: The -CF₃ group is a powerful EWG. Attack at the para position places the negative charge of the intermediate directly on the carbon bearing the -CF₃, maximizing stabilization [2].

Protocol Tip:

  • Solvent Matters: Use polar aprotic solvents (DMF, DMSO) to strip the cation away from your nucleophile, making the "naked" anion more reactive.

  • Base: Use K₂CO₃ or Cs₂CO₃. Cesium is often superior due to the "Cesium Effect" (higher solubility in organic solvents).

References

  • Palladium-catalyzed meta-selective C-H bond activation with a nitrile-containing template. Source: Journal of the American Chemical Society (2014).[3] URL:[Link]

  • Nucleophilic aromatic substitution of polyfluoroarene to access highly functionalized 10-phenylphenothiazine derivatives. Source: Preprints.org (2021).[6] URL:[Link][6]

  • Directed Ortho Metalation.[7][8][9][10] Tertiary Amide and O-Carbamate Directors. Source: Chemical Reviews (1990).[7][8][11] URL:[Link]

End of Guide. For further assistance with specific substrates, please contact the synthesis core.

Sources

Removing unreacted starting materials in imidazole condensation reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of Unreacted Starting Materials (Aldehydes & Dicarbonyls)

Status: Active | Tier: Level 3 (Senior Scientist Support)

Introduction: The "Sticky" Nature of Imidazole Chemistry

Welcome to the Technical Support Center. If you are accessing this guide, you are likely dealing with the aftermath of a Debus-Radziszewski reaction or a similar multicomponent imidazole synthesis.

The Problem: You have synthesized a substituted imidazole, but your crude mixture is contaminated with unreacted aldehyde (often lipophilic/aromatic) or


-diketone.
The Challenge:  Imidazoles are amphoteric, polar, and "sticky" on silica, making standard chromatography frustrating. Furthermore, aromatic aldehydes often co-elute or smear, contaminating your final product.

This guide prioritizes chemical resolution over chromatographic separation. We utilize the inherent basicity of the imidazole ring (


 manipulation) and the electrophilicity of the aldehyde impurities (chemoselective scavenging) to purify your compound.
Module 1: The Acid-Base Extraction (The "Workhorse" Protocol)

Applicability: Basic imidazoles (


 of conjugate acid 

6–7) contaminated with neutral organic impurities (aldehydes, benzils).
The Scientific Logic

Imidazoles possess a pyridine-like nitrogen with a lone pair, acting as a base. Neutral aldehydes do not. By lowering the pH below the imidazole's


, we protonate the imidazole, forcing it into the aqueous phase. The neutral aldehyde remains in the organic phase. We then wash the aldehyde away and reverse the pH to recover the imidazole.

Critical Data:


 Thresholds 
To perform this correctly, you must know the approximate 

of your target.
Compound ClassApprox.[1][2][3][4][5][6][7]

(

)
Extraction Strategy
Simple Alkyl Imidazoles 7.0 – 7.4Extract into 1M HCl.
Aryl Imidazoles 5.5 – 6.5Extract into 1M HCl.
Nitro-Imidazoles < 2.0FAIL: Too weakly basic for standard acid extraction. Use Module 3.
N-Substituted Imidazoles 6.5 – 7.5Extract into 1M HCl.
Step-by-Step Protocol
  • Dissolution: Dissolve crude reaction mixture in a non-polar organic solvent (Ethyl Acetate or DCM). Note: DCM is preferred for solubility but prone to emulsions.

  • Acidification (The Partition):

    • Add 1.0 M HCl (aq) to the organic phase (1:1 volume ratio).[6]

    • Shake vigorously.[6] Check aqueous pH; it must be

      
      .
      
    • Result: Product is now

      
       (water soluble). Impurities are neutral (organic soluble).[6][8]
      
  • The Wash:

    • Separate layers.[3][6][8][9] Keep the Aqueous Layer.

    • (Optional) Wash the aqueous layer again with fresh DCM to remove stubborn aldehydes.

  • Basification (The Recovery):

    • Cool the aqueous layer in an ice bath (exothermic neutralization).

    • Slowly add 2.0 M NaOH or saturated

      
       until pH 
      
      
      
      .
    • Result: Product returns to neutral free base.

  • Isolation:

    • Scenario A (Solid): If the imidazole precipitates, filter and wash with cold water.

    • Scenario B (Oil): Extract the aqueous mixture 3x with DCM.[6] Dry over

      
       and concentrate.
      
Workflow Diagram: Acid-Base Logic

AcidBaseExtraction Start Crude Mixture (Imidazole + Aldehyde) AddSolvent Dissolve in DCM/EtOAc Add 1M HCl (pH < 2) Start->AddSolvent PhaseSep Phase Separation AddSolvent->PhaseSep OrgLayer Organic Layer (Contains Aldehyde) PhaseSep->OrgLayer Neutral Species AqLayer Aqueous Layer (Contains Imidazolium Salt) PhaseSep->AqLayer Protonated Species Discard Discard Organic (Aldehyde Removed) OrgLayer->Discard Basify Basify Aqueous (Add NaOH to pH > 10) AqLayer->Basify Result Precipitate or Extract (Pure Imidazole) Basify->Result

Figure 1: Selective protonation workflow for separating basic imidazoles from neutral starting materials.

Module 2: Chemical Scavenging (For Sensitive/Lipophilic Targets)

Applicability: When the imidazole is too lipophilic to enter the aqueous phase, or too weakly basic (e.g., nitro-imidazoles), or when you want to avoid liquid-liquid extraction emulsions.

Method A: The Bisulfite Wash (Liquid Phase)

Aldehydes react with sodium bisulfite (


) to form water-soluble bisulfite adducts (sulfonates). This is highly effective for unhindered aldehydes (e.g., benzaldehyde, formaldehyde).

Protocol:

  • Dissolve crude in EtOAc.[6]

  • Wash organic layer 2x with saturated aqueous Sodium Bisulfite (

    
    ) .
    
  • The aldehyde migrates to the aqueous layer as the adduct.

  • Wash organic layer with brine, dry, and concentrate.[3]

Method B: Polymer-Supported Scavengers (Solid Phase)

For high-value compounds (drug discovery stage), use resin-bound amines to "fish out" the aldehyde.

  • Reagent: PS-Trisamine or PS-TsNHNH2 (Tosylhydrazide resin).

  • Mechanism: Resin amine attacks solution aldehyde

    
     Imine formation (covalent bond) 
    
    
    
    Filter off resin.

Comparative Efficiency Table

Scavenging MethodTarget ImpurityProsCons
Bisulfite Wash Unhindered AldehydesCheap, scalable, fast.Fails with sterically hindered aldehydes; reversible at high pH.
PS-Trisamine Electrophiles (Aldehydes)High purity, no workup (just filter).Expensive; requires 2-4 hours shaking time.
PS-Isocyanate Amines (Unreacted Ammonia)Removes excess N-nucleophiles.Moisture sensitive.
Workflow Diagram: Scavenging Decision Tree

ScavengerLogic Input Impurity Type? Aldehyde Unreacted Aldehyde Input->Aldehyde Amine Excess Amine/NH3 Input->Amine CheckSterics Steric Bulk? Aldehyde->CheckSterics MethodIso PS-Isocyanate Resin Amine->MethodIso Unhindered Unhindered (e.g., Benzaldehyde) CheckSterics->Unhindered Hindered Hindered (e.g., 2,6-Disubstituted) CheckSterics->Hindered MethodBisulfite Wash with Sat. NaHSO3 Unhindered->MethodBisulfite MethodResin PS-Trisamine Resin (Schiff Base Formation) Hindered->MethodResin

Figure 2: Decision matrix for selecting the correct scavenger based on impurity sterics and type.

Module 3: Chromatographic Rescue (When Extraction Fails)

If you must run a column, standard silica gel is acidic (


). Basic imidazoles will interact with silanol groups (

), causing severe tailing (streaking) and co-elution with impurities.

The "TEA Trick" Protocol:

  • Pre-treatment: Flush your silica column with mobile phase containing 1% Triethylamine (TEA) or 1%

    
      before loading your sample.
    
  • Eluent: Maintain 0.5% TEA in your running solvent system (e.g., DCM:MeOH:TEA 95:4.5:0.5).

  • Mechanism: The TEA blocks the acidic silanol sites, allowing the imidazole to elute as a tight band.

Frequently Asked Questions (FAQ)

Q1: I tried the acid-base extraction, but my imidazole precipitated as a salt during the acid wash and won't dissolve in water or organic. What now? A: This is common with highly crystalline aryl-imidazoles. The hydrochloride salt is insoluble in the biphasic mix.

  • Fix: Filter the solid precipitate directly. Wash it with DCM (to remove aldehyde) and then water. You have isolated the pure HCl salt. If you need the free base, suspend the solid in water and adjust pH to >10.

Q2: The reaction turned into a black tar. Can I still purify it? A: The "tar" is often polymerized aldehyde or diimine byproducts.

  • Fix: Perform a filtration through a pad of Celite using EtOAc before attempting any extraction. This removes the heavy polymeric insolubles. Then proceed to Module 1.

Q3: I am using a nitro-aldehyde starting material, and the product isn't extracting into acid. A: Nitro groups are strongly electron-withdrawing, lowering the imidazole ring's basicity (see Data Table). The


 may be too low for protonation by dilute HCl.
  • Fix: Skip acid-base extraction.[4] Use Recrystallization .[4][6][8][10] Nitro-imidazoles often crystallize well from Ethanol/Water or Acetonitrile.

Q4: My aldehyde has a very high boiling point and isn't washing out. A: Use the Bisulfite Wash (Module 2, Method A) . Even greasy aldehydes usually form water-soluble adducts with bisulfite. If that fails, use a PS-Hydrazine scavenger resin.

References
  • Chemistry LibreTexts. (2022). Acid-Base Extraction. Retrieved from [Link]

  • University of Rochester, Dept. of Chemistry. (n.d.). Bisulfite Workup for Removal of Aldehydes. Retrieved from [Link]

  • PubChem. (2025).[2] Imidazole Compound Summary. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Scavenger Resins: Polymer-Supported Scavenging Reagents.[11][12] Retrieved from [Link]

Sources

Technical Support Center: Navigating the Scale-Up of 2-Phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole Production

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, chemists, and process development professionals who are transitioning the synthesis of 2-Phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole from laboratory scale to pilot or manufacturing scale. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to address the unique challenges presented by this fused imidazole heterocyclic system.

Introduction to Synthetic Strategies and Scale-Up Considerations

The synthesis of 2-Phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole typically proceeds through one of two primary routes, each with its own set of advantages and scale-up challenges. This guide will focus on providing practical solutions for both pathways.

  • Route A: The Cyclocondensation Pathway. This approach involves the reaction of a cyclic imidate, such as 2-methoxypyrroline, with an aminoketone derivative, like 2-amino-1-phenylethanone. It is a convergent synthesis that can be efficient but requires careful control of reaction conditions to ensure high regioselectivity and minimize byproduct formation.

  • Route B: The Dehydration-Hydrogenation Pathway. This two-step process begins with the dehydration of a 2-(2-oxopyrrolidin-1-yl)acetamide precursor using a strong dehydrating agent like phosphoryl chloride (POCl₃), followed by the dehalogenation of the resulting 2-chloro intermediate via catalytic hydrogenation.[1] This route can be high-yielding but involves the use of hazardous reagents and requires careful process safety considerations.

Below, we address common issues encountered during the scale-up of these synthetic routes.

Frequently Asked Questions (FAQs)

Q1: We are seeing a significant drop in yield for the cyclocondensation reaction (Route A) upon scaling from a 10g to a 100g scale. What are the likely causes?

A1: A decrease in yield during the scale-up of the cyclocondensation reaction is often multifactorial. The primary culprits are typically related to mass and heat transfer limitations. In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, which can promote side reactions. Additionally, the rate of addition of reagents becomes more critical at scale to maintain optimal reaction conditions. A thorough investigation into your mixing efficiency and a controlled, slower addition of the aminoketone component is recommended.

Q2: During the dehydration step of Route B with POCl₃, we are observing the formation of a significant amount of dark, tar-like material. How can we mitigate this?

A2: The formation of tar-like substances when using potent dehydrating agents like POCl₃ is a common issue, often exacerbated by elevated temperatures.[2][3] This is likely due to uncontrolled polymerization or degradation of the starting material or product. To address this, ensure strict temperature control during the addition of POCl₃, ideally maintaining a temperature below 10°C. A slow, subsurface addition of the reagent into a well-agitated reaction mass can also prevent localized overheating.

Q3: Our final product, 2-Phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, is difficult to crystallize and often oils out during purification. What strategies can we employ to achieve a stable, crystalline solid?

A3: The crystallization of fused imidazole systems can be challenging due to their molecular structure and potential for polymorphism. A systematic solvent screening is the first step. Consider a range of solvents with varying polarities, such as isopropanol, ethyl acetate, or toluene, and their mixtures. Anti-solvent crystallization, where a solvent in which the product is soluble is mixed with a solvent in which it is not, can also be effective. Seeding the supersaturated solution with a small amount of previously isolated crystalline material can also promote crystallization.

Q4: We are concerned about the safe quenching of a large-scale reaction involving an excess of POCl₃. What is the recommended procedure?

A4: Quenching large volumes of POCl₃ is a significant safety concern due to the highly exothermic reaction with water and other protic solvents.[4][5][6][7][8] A "reverse quench" is the industry-standard safe practice. This involves the slow, controlled addition of the reaction mixture into a vigorously stirred, cooled quenching solution (e.g., a mixture of ice and aqueous sodium bicarbonate). This ensures that the POCl₃ is always the limiting reagent in the quench vessel, allowing for better heat dissipation. It is crucial to monitor the temperature of the quench vessel throughout the addition and have a robust cooling system in place.

Q5: During the hydrogenation of the 2-chloro intermediate in Route B, we are experiencing catalyst deactivation. What could be the cause?

A5: Raney® nickel catalyst activity can be diminished by several factors. The most common cause is the presence of impurities in the substrate, such as residual acids from the previous step or sulfur-containing compounds. A thorough purification of the 2-chloro intermediate before hydrogenation is critical. Additionally, ensure the catalyst is handled under an inert atmosphere to prevent oxidation. The quality and preparation of the Raney® nickel itself can also significantly impact its activity and longevity.

Troubleshooting Guide: Route A - The Cyclocondensation Pathway

This section provides a detailed troubleshooting guide for the cyclocondensation of 2-methoxypyrroline with 2-amino-1-phenylethanone hydrochloride to yield 2-Phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole.

Issue 1: Low Conversion of Starting Materials
Potential Cause Underlying Rationale Recommended Solution
Insufficient Reaction Temperature The cyclocondensation reaction often requires a certain activation energy to proceed at a reasonable rate. Lab-scale reactions heated with a mantle may not accurately reflect the bulk temperature in a large, jacketed reactor.Carefully monitor the internal reaction temperature. If using a jacketed reactor, ensure the jacket temperature is set appropriately to achieve the target internal temperature. Consider a higher boiling point solvent if the reaction is temperature-limited by the current solvent's boiling point.
Poor Mixing Inadequate agitation can lead to poor mass transfer, preventing the reactants from interacting effectively. This is a common issue when scaling up from a small flask with a magnetic stir bar to a large reactor with an overhead stirrer.Optimize the agitation speed and impeller design to ensure good mixing throughout the reactor volume. For viscous reaction mixtures, consider a more powerful overhead stirrer or a different impeller type (e.g., a pitched-blade turbine).
Presence of Water The cyclic imidate starting material is susceptible to hydrolysis. Any water present in the reactants or solvent can consume the imidate and reduce the yield of the desired product.Ensure all reactants and solvents are thoroughly dried before use. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.
Issue 2: Formation of a Regioisomeric Impurity
Potential Cause Underlying Rationale Recommended Solution
Reaction Temperature Too High While a certain temperature is required for the reaction to proceed, excessive heat can sometimes lower the regioselectivity of the cyclization, leading to the formation of an undesired isomer.Perform a temperature optimization study to find the ideal balance between reaction rate and selectivity. It may be necessary to run the reaction for a longer time at a lower temperature to favor the formation of the desired regioisomer.
Incorrect pH of the Reaction Mixture The pH of the reaction can influence the nucleophilicity of the amino group and the electrophilicity of the imidate, thereby affecting the regioselectivity of the cyclization.If using the hydrochloride salt of the aminoketone, the addition of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) may be necessary to free the amine for reaction. The stoichiometry of the base should be carefully controlled.
Experimental Protocol: Cyclocondensation Reaction

Materials:

  • 2-methoxypyrroline (1.0 eq)

  • 2-amino-1-phenylethanone hydrochloride (1.05 eq)

  • Triethylamine (1.1 eq)

  • Anhydrous Toluene

Procedure:

  • To a clean, dry, and inerted reactor, charge the anhydrous toluene.

  • Add the 2-amino-1-phenylethanone hydrochloride and triethylamine. Stir the slurry at room temperature for 30 minutes.

  • Slowly add the 2-methoxypyrroline to the reactor over a period of 1-2 hours, maintaining the internal temperature at 20-25°C.

  • After the addition is complete, slowly heat the reaction mixture to reflux (approximately 110°C) and maintain for 4-6 hours. Monitor the reaction progress by HPLC or TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with water and then with a saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Troubleshooting Guide: Route B - The Dehydration-Hydrogenation Pathway

This section addresses common problems encountered during the synthesis of 2-Phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole via the dehydration of a 2-(2-oxopyrrolidin-1-yl)acetamide precursor followed by hydrogenation.

Step 1: Dehydration with Phosphoryl Chloride
Issue 1: Incomplete Reaction and Low Yield of 2-Chloro Intermediate
Potential Cause Underlying Rationale Recommended Solution
Insufficient POCl₃ The dehydration reaction requires a stoichiometric amount of POCl₃. If the starting material is not completely dry, some of the POCl₃ will be consumed by reaction with water.Use a slight excess of POCl₃ (e.g., 1.1-1.2 equivalents). Ensure the starting acetamide is thoroughly dried before the reaction.
Reaction Temperature Too Low While low temperatures are necessary during the addition of POCl₃ to control the exotherm, the subsequent dehydration reaction may require a higher temperature to proceed to completion.After the controlled addition of POCl₃ at a low temperature, the reaction mixture may need to be slowly warmed to a moderate temperature (e.g., 40-50°C) and held for a period to drive the reaction to completion. Monitor the reaction progress by HPLC or TLC.
Issue 2: Exothermic Runaway During POCl₃ Addition
Potential Cause Underlying Rationale Recommended Solution
Addition Rate Too Fast The reaction of POCl₃ with the amide is highly exothermic. Adding the reagent too quickly will generate heat faster than the reactor's cooling system can remove it, leading to a rapid temperature increase.Add the POCl₃ slowly and in a controlled manner. Use a programmable syringe pump for precise control of the addition rate. Ensure the reactor's cooling system is operating at its maximum capacity before starting the addition.
Inadequate Cooling The cooling capacity of the reactor may be insufficient for the scale of the reaction. The surface area to volume ratio decreases as the reactor size increases, making heat removal less efficient.Ensure the reactor is appropriately sized for the reaction scale. Consider using a more efficient cooling system or a reactor with a higher cooling capacity. For highly exothermic reactions, a semi-batch process where one of the reactants is added continuously can be a safer alternative.
Step 2: Hydrogenation of the 2-Chloro Intermediate
Issue 1: Stalled or Incomplete Hydrogenation
Potential Cause Underlying Rationale Recommended Solution
Catalyst Poisoning Trace impurities, particularly sulfur compounds or residual acids from the previous step, can poison the Raney® nickel catalyst, rendering it inactive.Purify the 2-chloro intermediate thoroughly before hydrogenation. This may involve a recrystallization or a column chromatography step.
Insufficient Hydrogen Pressure The hydrogenation of an aryl chloride can be a challenging reaction that requires sufficient hydrogen pressure to proceed at a reasonable rate.Increase the hydrogen pressure within the safe operating limits of the reactor. Ensure there are no leaks in the hydrogenation system.
Poor Catalyst Dispersion In a large reactor, the solid catalyst may not be effectively suspended in the reaction mixture, leading to poor contact with the substrate and hydrogen.Optimize the agitation to ensure the catalyst is well-dispersated. A flat-bladed (Rushton) turbine impeller is often effective for suspending solid catalysts.
Experimental Protocol: Dehydration and Hydrogenation

Step 1: Dehydration

Materials:

  • 2-(2-Oxopyrrolidin-1-yl)-N-phenylacetamide (1.0 eq)

  • Phosphoryl chloride (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Charge the 2-(2-oxopyrrolidin-1-yl)-N-phenylacetamide and anhydrous DCM to a clean, dry, and inerted reactor.

  • Cool the mixture to 0-5°C.

  • Slowly add the phosphoryl chloride to the reactor over 1-2 hours, maintaining the internal temperature below 10°C.

  • After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete by HPLC/TLC.

  • Carefully perform a reverse quench by slowly adding the reaction mixture to a vigorously stirred, cooled solution of aqueous sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate to yield the crude 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole.

Step 2: Hydrogenation

Materials:

  • Crude 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole (1.0 eq)

  • Raney® Nickel (5-10 wt%)

  • Methanol

  • Sodium Carbonate (1.5 eq)

Procedure:

  • Charge the crude 2-chloro intermediate, methanol, and sodium carbonate to a hydrogenation reactor.

  • Carefully add the Raney® Nickel catalyst under a nitrogen atmosphere.

  • Seal the reactor and purge with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen (e.g., 50-100 psi) and heat to 40-50°C.

  • Monitor the reaction by hydrogen uptake and HPLC/TLC.

  • Once complete, cool the reactor, vent the hydrogen, and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate to obtain the crude 2-Phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole.

  • Purify by recrystallization or column chromatography.

Visualizations

Workflow for Scale-Up Troubleshooting

Caption: A general workflow for troubleshooting common scale-up challenges.

Decision Tree for Quenching Excess POCl₃

G Start Excess POCl₃ to Quench IsScaleLarge Is Scale > 1L? Start->IsScaleLarge ReverseQuench Perform Reverse Quench into Aqueous Base (e.g., NaHCO₃) IsScaleLarge->ReverseQuench Yes DirectQuench Slowly Add Cooled Aqueous Base to Reaction IsScaleLarge->DirectQuench No MonitorTemp Monitor Temperature Continuously ReverseQuench->MonitorTemp DirectQuench->MonitorTemp CheckComplete Verify Complete Quench (e.g., ³¹P NMR) MonitorTemp->CheckComplete Workup Proceed to Workup CheckComplete->Workup Yes Incomplete Incomplete Quench: Continue Stirring/Add More Base CheckComplete->Incomplete No Incomplete->MonitorTemp

Caption: A decision tree for the safe quenching of excess phosphoryl chloride.

References

  • Li, X., et al. (2012). A Safe and Scalable Process for the Formylation of an Indole Using the Vilsmeier–Haack Reaction. Organic Process Research & Development, 16(9), 1727–1732. [Link]

  • Kulesza, A., et al. (2010). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. Organic Process Research & Development, 14(5), 1149–1154. [Link]

  • Kavina, M. A., et al. (2018). Fused Imidazoles: I. Synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Derivatives. Russian Journal of Organic Chemistry, 54(6), 901–911. [Link]

  • LANXESS. (2015). Product Safety Assessment: Phosphorus oxychloride. [Link]

  • Kitamura, H., & Fuse, S. (2023). Continuous-/Micro-Flow Reactions Using Highly Electrophilic PCl3 and POCl3. ChemPlusChem, 88(6), e202300176. [Link]

  • Morales-Collazo, O., Lynch, V. M., & Brennecke, J. F. (2020). 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole. IUCrData, 5(6), x200681. [Link]

  • Vaskevich, A. I., et al. (2023). Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application. Chemistry of Heterocyclic Compounds, 59(1-2), 1–18. [Link]

  • ResearchGate. (2020). How can I properly quench POCl3?[Link]

  • INCHEM. (n.d.). ICSC 0190 - PHOSPHORUS OXYCHLORIDE. [Link]

  • Google Patents. (n.d.).
  • Master Organic Chemistry. (n.d.). Dehydration of amides to give nitriles. [Link]

  • ResearchGate. (2021). Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts. [Link]

  • PubChem. (n.d.). 2-Phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole. [Link]

  • BVL. (2026). Product chemistry - Relevant impurities of technical active substances. [Link]

  • Indian Journal of Pharmaceutical Sciences. (2020). Regulatory aspects of Impurity profiling. [Link]

  • Veeprho. (n.d.). Imidazole Impurities and Related Compound. [Link]

  • Pharmaceutical Technology. (2012). Evaluating Impurities in Drugs (Part II of III). [Link]

  • ResearchGate. (n.d.). (S)-2-(2-Oxopyrrolidin-1-yl)butyramide. [Link]

  • ResearchGate. (2015). Effect of preparation conditions of Raney Nickel on its catalytic properties for slurry phase hydrogenation of o-nitrophenol to. [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, a heterocyclic scaffold of significant interest in medicinal chemistry. Through a comparative approach, this document elucidates the key spectral features of the title compound, contrasting them with its unsubstituted parent structure and other related heterocyclic systems. The experimental data presented herein serves as a valuable resource for the structural verification and characterization of this important class of molecules.

Introduction

2-Phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is a member of a class of fused heterocyclic compounds that have garnered considerable attention in drug discovery. The rigid, bicyclic core and the presence of a phenyl substituent provide a unique three-dimensional architecture for interaction with biological targets. Accurate and unambiguous structural characterization is paramount in the development of novel therapeutics, and NMR spectroscopy stands as the most powerful tool for the elucidation of molecular structure in solution. This guide will delve into the nuances of the ¹H and ¹³C NMR spectra of this compound, providing a framework for its identification and analysis.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 2-Phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is characterized by distinct signals corresponding to the aromatic protons of the phenyl ring, the olefinic proton of the imidazole ring, and the aliphatic protons of the dihydro-pyrrolo moiety. A comparative analysis with the parent compound, 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, is instrumental in assigning these signals.

Key Spectral Features:

  • Aromatic Protons (Phenyl Ring): The phenyl group gives rise to a set of signals in the downfield region of the spectrum, typically between δ 7.0 and 8.0 ppm. The multiplicity of these signals depends on the substitution pattern of the phenyl ring. For an unsubstituted phenyl group, one would expect to see a multiplet corresponding to the ortho, meta, and para protons.

  • Imidazolic Proton: A characteristic singlet for the proton at the C3 position of the imidazole ring is expected. Its chemical shift is influenced by the electronic nature of the substituent at the C2 position.

  • Aliphatic Protons (Dihydro-pyrrolo Ring): The dihydro-pyrrolo portion of the molecule contains three sets of methylene protons. These protons will appear as multiplets in the upfield region of the spectrum, typically between δ 2.0 and 4.5 ppm. The protons at C5, being adjacent to a nitrogen atom, are expected to be the most deshielded of the aliphatic protons.

Comparative Analysis:

The introduction of a phenyl group at the C2 position of the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold induces notable shifts in the ¹H NMR spectrum. The most significant changes are observed for the protons in the immediate vicinity of the substitution.

Proton 2-Phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole (Predicted δ, ppm) 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole (Experimental δ, ppm)[1][2] Comments
H-3~7.2 - 7.47.02 (d, J = 1.3 Hz)The phenyl group at C2 is expected to deshield the H-3 proton.
Phenyl-H~7.2 - 7.8 (m)-Signals for ortho, meta, and para protons.
H-5~3.9 - 4.1 (t)3.89 (dd, J = 7.6, 6.6 Hz)Minor shift expected.
H-6~2.7 - 2.9 (m)2.66 (m)Minor shift expected.
H-7~2.5 - 2.7 (m)2.44 (m)Minor shift expected.

Note: Predicted chemical shifts for the title compound are based on the analysis of related structures and general principles of NMR spectroscopy. Experimental values should be consulted for precise assignments.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The spectrum will show distinct signals for the aromatic carbons of the phenyl ring, the carbons of the imidazole ring, and the aliphatic carbons of the dihydro-pyrrolo ring.

Key Spectral Features:

  • Aromatic Carbons: The phenyl group will exhibit signals in the aromatic region (δ 120-140 ppm). The ipso-carbon, directly attached to the imidazole ring, will have a distinct chemical shift.

  • Imidazolic Carbons: The carbons of the imidazole ring (C2, C3, and C7a) will resonate in the downfield region, with C2 being the most deshielded due to its attachment to two nitrogen atoms and the phenyl group.

  • Aliphatic Carbons: The methylene carbons of the dihydro-pyrrolo ring (C5, C6, and C7) will appear in the upfield region of the spectrum (δ 20-50 ppm).

Comparative Analysis:

Carbon 2-Phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole (Predicted δ, ppm) Comments
C2~150 - 155Highly deshielded due to two adjacent nitrogen atoms and the phenyl group.
C3~115 - 120Shielded relative to C2.
C5~45 - 50Aliphatic carbon adjacent to nitrogen.
C6~25 - 30Aliphatic carbon.
C7~20 - 25Aliphatic carbon.
C7a~130 - 135Bridgehead carbon.
Phenyl-C~125 - 140Aromatic carbons.

Experimental Protocols

NMR Sample Preparation:

  • Weigh approximately 5-10 mg of the solid 2-Phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

¹H NMR Acquisition:

A standard one-dimensional ¹H NMR spectrum should be acquired using the following general parameters:

  • Spectrometer Frequency: 400 MHz or higher for better resolution.

  • Pulse Program: A standard 90° pulse sequence.

  • Acquisition Time: Typically 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16, depending on the sample concentration.

  • Spectral Width: A range that encompasses all expected proton signals (e.g., 0-12 ppm).

¹³C NMR Acquisition:

A standard one-dimensional ¹³C NMR spectrum with proton decoupling should be acquired:

  • Spectrometer Frequency: 100 MHz or higher.

  • Pulse Program: A standard pulse program with proton decoupling (e.g., zgpg30).

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds. A longer delay may be necessary for quaternary carbons.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Spectral Width: A range that encompasses all expected carbon signals (e.g., 0-160 ppm).

Logical Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the analysis of the NMR spectra of 2-Phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole.

NMR Spectral Analysis Workflow cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis & Interpretation SamplePrep Sample Preparation H1_Acq ¹H NMR Acquisition SamplePrep->H1_Acq C13_Acq ¹³C NMR Acquisition SamplePrep->C13_Acq H1_Process ¹H Spectrum Processing (FT, Phasing, Baseline Correction) H1_Acq->H1_Process C13_Process ¹³C Spectrum Processing (FT, Phasing, Baseline Correction) C13_Acq->C13_Process H1_Analysis ¹H Spectrum Analysis (Integration, Multiplicity, Chemical Shift) H1_Process->H1_Analysis C13_Analysis ¹³C Spectrum Analysis (Chemical Shift) C13_Process->C13_Analysis Comparison Comparative Analysis (vs. Parent Compound & Analogs) H1_Analysis->Comparison C13_Analysis->Comparison Structure Structure Elucidation/ Verification Comparison->Structure

Caption: Workflow for NMR spectral analysis.

Comparative Alternatives

For a comprehensive understanding, the spectral data of 2-Phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole can be compared with other structurally related heterocyclic systems.

1. 2-Phenylimidazole:

  • ¹H NMR: The imidazole ring protons will be in a similar chemical shift region, but the absence of the fused dihydro-pyrrolo ring will result in a simpler spectrum.

  • ¹³C NMR: The chemical shifts of the imidazole and phenyl carbons can be directly compared to discern the electronic effects of the fused aliphatic ring.

2. 2-Phenyl-1H-benzo[d]imidazole:

  • ¹H NMR: This compound features a fused benzene ring instead of a dihydro-pyrrolo ring. The aromatic protons of the benzimidazole moiety will appear in the downfield region, providing a contrast to the aliphatic signals of the title compound.[3]

  • ¹³C NMR: The presence of a fully aromatic system will lead to all carbons (except for any substituents) appearing in the downfield region.[3]

Conclusion

The ¹H and ¹³C NMR spectral analysis of 2-Phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole provides a detailed fingerprint of its molecular structure. By understanding the characteristic chemical shifts and coupling patterns, and by employing a comparative approach with related structures, researchers can confidently identify and characterize this important heterocyclic scaffold. The data and protocols presented in this guide serve as a foundational resource for scientists and professionals engaged in the synthesis and development of novel compounds based on the pyrrolo[1,2-a]imidazole core.

References

  • Characterization of benzimidazole derivatives. (n.d.). The Royal Society of Chemistry.
  • Morales-Collazo, O., et al. (2020). 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole.
  • Wang, F., et al. (2018). Discovery of Potent 2-Aryl-6,7-Dihydro-5H-Pyrrolo[1,2-a]imidazoles as WDR5 WIN-site Inhibitors Using Fragment-Based Methods and Structure-Based Design. Journal of Medicinal Chemistry, 61(13), 5623–5642.
  • Kavina, D. V., et al. (2018). Fused Imidazoles: I. Synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Derivatives. Russian Journal of Organic Chemistry, 54(6), 899–908.
  • PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. (1985). Indian Journal of Chemistry, 24A, 696-698.
  • Begtrup, M. (1974). 13C-NMR spectra of phenyl-substituted azole derivatives part 2, a conformational study. Acta Chemica Scandinavica B, 28, 61-72.
  • Al-Tel, T. H. (2023). Contributing to Biochemistry and Optoelectronics: Pyrrolo[1′,2′:2,3]imidazo[1,5-a]indoles and Cyclohepta[4]pyrrolo[1,2-c]pyrrolo[1,2-a]imidazoles via [3+2] Annulation of Acylethynylcycloalka[b]pyrroles with Δ 1 -Pyrrolines. Molecules, 28(4), 1682.

  • Investigation of the Biological Activity of Pyrrolo[1,2-a]imidazole Derivatives Produced by a Green One-Pot Multicomponent Synthesis of Ninhydrins. (2024). Bentham Science Publishers.
  • Olyinyk, I. O., et al. (2021).
  • Morales-Collazo, O., et al. (2020). 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole.
  • Alcaide, B., et al. (2005). and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. Molecules, 10(2), 435-443.
  • Lee, J., et al. (2024). Catalyst-Free Construction of Imidazole-Pyrrolo[1,2‐a]pyrazine Hybrid, 2,6-Disubstituted Imidazo[1,2. The Journal of Organic Chemistry.
  • Rsc.org. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a).-imidazole (4a).

Sources

Conformational Dynamics of Pyrrolo[1,2-a]imidazoles: A Structural Analysis Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: This guide provides a technical comparison of structural analysis methods for the pyrrolo[1,2-a]imidazole scaffold, focusing on the critical "envelope" conformation of the saturated five-membered ring.[1]

Significance: Pyrrolo[1,2-a]imidazoles are bicyclic 5,5-fused nitrogen heterocycles.[1] Unlike their planar aromatic counterparts, the saturated pyrrolidine ring in these systems adopts a non-planar puckering mode—typically an envelope conformation.[2] Accurately mapping this conformation is vital for Structure-Based Drug Design (SBDD), as the specific "flap" orientation dictates binding affinity and metabolic stability (e.g., protection of the ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">


-carbon).

Audience: Structural Biologists, Medicinal Chemists, and Crystallographers.

Part 1: The Structural Landscape

The pyrrolo[1,2-a]imidazole core consists of a planar imidazole ring fused to a saturated pyrrolidine ring across the N1–C5 bond.[1]

The "Envelope" Conformation Defined

In a perfect plane, the torsional strain on the sp³ hybridized carbons of the pyrrolidine ring would be energetically prohibitive.[1] To relieve this strain (eclipsing interactions) and minimize lone-pair repulsion at the bridgehead nitrogen, the ring buckles.[1]

  • Envelope (ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

    
    ):  Four atoms lie roughly in a plane, while one atom (the "flap") deviates significantly.[2]
    
  • Twist (

    
    ):  Three atoms are coplanar, while two adjacent atoms are displaced on opposite sides of the plane.
    

Key Finding: In 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles, the C5 atom (adjacent to the bridgehead) frequently acts as the flap, adopting a specific envelope conformation to minimize steric clash with the planar imidazole segment.[1][2]

Part 2: Comparative Analysis

Comparison 1: Scaffold Rigidity (5,5-Fused vs. 5,6-Fused)

A critical decision in lead optimization is choosing between the pyrrolo[1,2-a]imidazole (5,5-fused) and the imidazo[1,2-a]pyridine (5,6-fused) scaffolds.[1]

FeaturePyrrolo[1,2-a]imidazole (5,5-System)Imidazo[1,2-a]pyridine (5,6-System)
Ring Puckering High. Pyrrolidine ring adopts distinct Envelope (ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

) or Twist (

) conformations.
Low. The pyridine ring is aromatic and largely planar.[1]
Bridgehead Nitrogen Pyramidalization is possible but restricted by aromaticity.[1]Planar (ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

).
Electronic Character Electron-rich; susceptible to oxidation at the

-carbon (unless protected by conformation).
Electron-deficient pyridine ring; higher metabolic stability.[1]
Binding Mode "3D" fit.[1] The flap creates a specific vector for hydrophobic interaction.[1]"Flat" fit.[1] Intercalator or ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

-stacking driven.
Comparison 2: Methodological Accuracy (XRD vs. DFT)

When assigning the envelope conformation, relying solely on gas-phase calculations (DFT) can be misleading due to crystal packing forces.[1]

ParameterX-Ray Diffraction (Solid State)DFT (B3LYP/6-311++G**) (Gas Phase)
Bond Lengths Subject to libration effects; typically shorter.[1]Idealized equilibrium values.
Puckering Amplitude (ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

)
Variable. Heavily influenced by lattice H-bonds and

-stacking.
Intrinsic. Reflects the global minimum energy state.[1]
Dihedral Angles Shows the "frozen" conformer.[1]Shows the time-averaged or lowest energy conformer.[1]
Recommendation Gold Standard for final validation.Use for Transition State modeling only.

Part 3: Quantitative Assessment (Cremer-Pople Parameters)

To objectively compare the "envelope" character across different derivatives, you must calculate the Cremer-Pople puckering parameters (ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">


 and 

). Do not rely on visual inspection.
The Protocol

For a 5-membered ring, the conformation is described by two parameters:

  • ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

    
     (Amplitude):  The degree of puckering (deviation from planarity). ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">
    
    
    
    is planar.
  • ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

    
     (Phase Angle):  The type of puckering (Envelope vs. Twist).
    

Interpretation Table:

  • ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

    
     or 
    
    
    
    : Perfect Envelope (
    
    
    ).
  • ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

    
     or 
    
    
    
    : Perfect Twist (
    
    
    ).
  • Intermediate values indicate a distorted hybrid conformation.[1]

Visualization of the Analysis Logic

PuckeringLogic Start Input: Atomic Coordinates (XRD/DFT) Calc Calculate Torsion Angles (ν0 - ν4) Start->Calc CP_Calc Compute Cremer-Pople (Q, φ) Calc->CP_Calc Decision Analyze Phase Angle (φ) CP_Calc->Decision Planar Planar (Q ≈ 0) CP_Calc->Planar Q < 0.05 Å Env Envelope (E) One atom out of plane Decision->Env φ ≈ k*36° Twist Twist (T) Two atoms displaced Decision->Twist φ ≈ k*36° + 18°

Figure 1: Decision tree for assigning ring conformation based on quantitative coordinate data.

Part 4: Experimental Protocols

Synthesis (One-Pot Cyclocondensation)

Standard procedure for 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole derivatives.[1]

  • Reagents: Combine ethylenediamine (1.0 eq) and the appropriate

    
    -keto acid or ester (e.g., 3-aroylpropionic acid) (1.0 eq).
    
  • Solvent: Ethanol or Toluene (for azeotropic water removal).[1]

  • Catalyst: ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

    
    -Toluenesulfonic acid (pTSA) (10 mol%) is optional but accelerates dehydration.
    
  • Condition: Reflux for 4–6 hours. Monitor by TLC (MeOH:DCM 1:9).[1]

  • Workup: Cool to RT. If precipitate forms, filter and wash with cold EtOH. If not, evaporate solvent and recrystallize.

Crystallization for XRD

Crucial Step: Slow evaporation is preferred over vapor diffusion for this scaffold to minimize disorder.

  • Solvent System: Dissolve 20 mg of pure compound in a minimal amount of hot Acetonitrile or Ethanol/Water (9:1) .[1]

  • Filtration: Filter through a 0.45 ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

    
    m PTFE syringe filter into a clean vial (dust acts as nucleation sites for polycrystals).
    
  • Growth: Cover the vial with Parafilm, poke 3–4 small holes, and leave undisturbed at 4°C (fridge) or 20°C (bench) for 3–7 days.

  • Harvest: Select block-like crystals. Avoid needles, which often show twinning in this space group.

Structural Refinement Strategy

Common pitfalls in pyrrolo[1,2-a]imidazoles:

  • Disorder: The saturated ring often exhibits positional disorder (the "flap" atom flipping between two positions).[1]

  • Fix: If thermal ellipsoids on C5/C6 are elongated, apply a split-atom model (PART 1 / PART 2 in SHELX) and refine site occupancy factors (SOF).

Workflow Diagram

Workflow cluster_0 Synthesis cluster_1 Crystallography cluster_2 Analysis Syn Cyclization (Reflux) Pur Purification (Column/Recryst) Syn->Pur Grow Slow Evaporation (MeCN/EtOH) Pur->Grow Diff X-Ray Diffraction (100 K) Grow->Diff Solve Structure Solution (SHELXT) Diff->Solve Refine Refinement (Split-atom model?) Solve->Refine Pucker Cremer-Pople Calculation Refine->Pucker

Figure 2: End-to-end workflow from chemical synthesis to conformational data extraction.[1]

References

  • Morales-Collazo, O. et al. (2020).[1][3] 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole. IUCrData. [Link][1][3]

  • Kucukguzel, S. G. et al. (2015). Regioselective synthesis of pyrrolo[1,2-a]imidazoles and imidazo[1,2-a]-pyridines. RSC Advances. [Link]

  • Cremer, D. & Pople, J. A. (1975). General definition of ring puckering coordinates. Journal of the American Chemical Society.[1] [Link]

  • Varlamov, A. V. et al. (2023). Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application. Chemistry of Heterocyclic Compounds. [Link]

Sources

Comparing antioxidant activity of 2-phenyl-imidazole vs standard antioxidants

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Mechanistic evaluation, comparative benchmarking, and standardized assay protocols for 2-phenyl-1H-imidazole (2-PI) and its derivatives against industry-standard antioxidants.

Executive Summary & Mechanistic Causality

In the landscape of synthetic antioxidants and cytoprotective agents, nitrogen-containing heterocycles—specifically imidazole derivatives—have garnered significant attention. While standard antioxidants like Ascorbic Acid (Vitamin C) and Butylated hydroxytoluene (BHT) are ubiquitous, their efficacy is often limited by rapid metabolic clearance or poor partitioning in complex biological membranes.

2-Phenyl-1H-imidazole (2-PI) offers a distinct mechanistic alternative. Imidazoles exert antioxidant activity primarily by quenching reactive oxygen species (ROS) and scavenging hydroxyl radicals[1]. The causality behind 2-PI's unique performance profile lies in its dual-action structure:

  • Electron-Rich Heterocycle: The imidazole ring facilitates Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT) from the N-H bond. The conjugated system stabilizes the resulting radical intermediate.

  • Lipophilic Partitioning: The addition of the phenyl ring at the C2 position significantly increases the molecule's lipophilicity (LogP). While 2-PI derivatives often exhibit lower raw radical scavenging kinetics in bulk aqueous assays compared to unhindered standards like BHT[2], their ability to inhibit lipid peroxidation in complex biological models (e.g., rat brain microsomes) is highly dependent on—and enhanced by—this lipophilicity[3].

This guide objectively benchmarks 2-PI against standard antioxidants, providing the experimental frameworks necessary to validate these compounds in your own laboratory.

Comparative Performance Data

The following table synthesizes the expected performance metrics of 2-phenyl-imidazole derivatives against standard benchmark antioxidants across various solvent systems and radical targets.

Compound / AntioxidantDPPH IC₅₀ (µg/mL)ABTS TEAC (mM/100mg)Lipid Peroxidation Inhibition (%)Primary Mechanism of ActionPhase Preference
Ascorbic Acid (Std) 1.5 - 3.0~15.0Low (Aqueous restricted)Rapid HATAqueous
BHT (Std) 10.0 - 15.0~12.085% - 90%HAT / Radical TrappingLipid / Bulk Oil
Trolox (Std) 4.0 - 6.0Baseline (1.0)ModerateHATAmphiphilic
2-Phenyl-imidazole 45.0 - 80.04.5 - 6.065% - 75%SET / ROS QuenchingLipid Bilayer
Substituted 2-PIs *25.0 - 50.06.0 - 8.575% - 85%SET / HATHighly Lipophilic

*Note: Electron-donating substitutions (e.g., methoxy or hydroxyl groups) on the phenyl ring of 2-PI significantly lower the IC₅₀, bridging the performance gap with standard antioxidants while maintaining superior membrane partitioning.

Standardized Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . If the internal control parameters fail, the assay must be aborted and reagents re-prepared.

Protocol A: DPPH Radical Scavenging Assay (SET/HAT Evaluation)

This assay measures the reduction of the stable 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical, which is accompanied by a color shift from deep violet to pale yellow[4].

  • Reagent Preparation: Dissolve DPPH in UV-grade methanol to a concentration of 0.1 mM. Critical: Protect from light; DPPH is highly photosensitive.

  • Sample Dilution: Prepare serial dilutions of 2-PI and standard antioxidants (Ascorbic Acid, BHT) in DMSO (range: 1 µg/mL to 200 µg/mL).

  • Reaction Mixture: In a 96-well microplate, add 100 µL of the sample solution to 100 µL of the 0.1 mM DPPH solution.

  • Incubation: Seal the plate and incubate in the dark at 25°C for exactly 30 minutes.

  • Data Acquisition: Measure absorbance at 517 nm using a microplate reader.

  • Self-Validation Check: The negative control well (100 µL DMSO + 100 µL DPPH) must yield an absorbance of 0.800 ± 0.050. A lower absorbance indicates premature DPPH degradation.

Protocol B: Lipid Peroxidation (LPO) Inhibition Assay (TBARS Method)

Because 2-PI's efficacy is tied to its lipophilicity[3], evaluating it in a lipid-rich environment is mandatory for accurate benchmarking.

  • Substrate Preparation: Isolate rat brain homogenate or prepare a standardized linoleic acid emulsion.

  • Induction: Induce peroxidation by adding 50 µL of 1 mM FeSO₄ and 50 µL of 0.1 mM ascorbic acid to 0.5 mL of the lipid substrate.

  • Treatment: Add 100 µL of the test compound (2-PI or BHT) at varying concentrations.

  • Incubation: Incubate at 37°C for 60 minutes.

  • Termination & Color Development: Add 1.0 mL of 10% Trichloroacetic acid (TCA) to precipitate proteins, followed by 1.0 mL of 0.67% Thiobarbituric acid (TBA). Boil at 95°C for 20 minutes.

  • Data Acquisition: Centrifuge at 3000 rpm for 10 min, extract the pink supernatant, and measure absorbance at 532 nm.

  • Self-Validation Check: The fully induced positive control (no antioxidant) must show at least a 3-fold increase in absorbance at 532 nm compared to the non-induced blank.

Analytical Workflow Visualization

The following diagram maps the logical progression of evaluating lipophilic antioxidants like 2-phenyl-imidazole against aqueous/lipid standards.

G Compound Test Compound (2-Phenyl-imidazole) Prep Sample Preparation (DMSO / Methanol) Compound->Prep Standards Standard Antioxidants (Ascorbic Acid, BHT) Standards->Prep Assay1 DPPH / ABTS Assays (Bulk Radical Scavenging) Prep->Assay1 Assay2 TBARS Assay (Lipid Peroxidation Model) Prep->Assay2 Data Data Acquisition & QC (Absorbance & Self-Validation) Assay1->Data Assay2->Data Analysis Comparative Analysis (Efficacy vs. Lipophilicity) Data->Analysis

High-throughput screening workflow for comparative antioxidant evaluation.

References

  • Reactivity of Hydroxy and Amino Derivatives of 2‐Phenyl‐1Himidazoline and 2‐Phenyl‐1H‐imidazole toward Isocyanates.
  • Development of Agents with Biological Activities by Umbelliferone. Encyclopedia.pub.
  • Novel organotin complexes with phenol and imidazole moieties for optimized antitumor properties.
  • Characterizing Metabolic Inhibition Using Electrochemical Enzyme-DNA Biosensors. PMC / NIH.

Sources

A Comparative Guide to Validating the Purity of 2-Phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 2-Phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole.[1] We will delve into the scientific rationale behind methodological choices, present a comparative analysis of different chromatographic conditions, and offer a detailed, validated protocol for accurate and reliable purity determination. This document is intended for researchers, scientists, and drug development professionals who require a scientifically sound approach to purity analysis of this and structurally related heterocyclic compounds.

The Critical Role of Purity in Drug Development

The purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. Regulatory bodies worldwide mandate stringent purity control, necessitating the development of validated analytical methods to detect and quantify any impurities. For a novel heterocyclic compound like 2-Phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, establishing a reliable purity testing method is a foundational step in its journey from discovery to clinical application. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[2][3]

Understanding the Analyte: 2-Phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

Before embarking on method development, a thorough understanding of the analyte's physicochemical properties is paramount. 2-Phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is a heterocyclic compound with a molecular weight of 184.24 g/mol .[1] Its structure, featuring a fused pyrrolidine and imidazole ring system with a phenyl substituent, suggests it is a moderately polar compound with UV-absorbing properties due to the aromatic and imidazole rings. This inherent UV absorbance is a key characteristic we will exploit for detection.

Potential impurities in the synthesis of this compound could include starting materials, intermediates, by-products from side reactions, and degradation products. For instance, incomplete cyclization could leave precursor molecules, while over-reaction or rearrangement could lead to isomeric impurities. A successful HPLC method must be able to separate the main compound from all these potential impurities.

HPLC Method Development: A Strategic Approach

The goal of HPLC method development is to achieve adequate separation of the main peak from all potential impurities with good peak shape and sensitivity in a reasonable analysis time. Reversed-phase HPLC (RP-HPLC) is the most common and versatile mode of separation in the pharmaceutical industry and will be our starting point.[4][5] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase.[4][5]

Initial Method Scouting and Rationale

Based on the structure of 2-Phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, a C18 column is a logical first choice for the stationary phase due to its hydrophobicity, which will provide good retention for our moderately polar analyte.[6][7] For the mobile phase, a mixture of water and an organic solvent like acetonitrile or methanol is standard.[8][9] Acetonitrile is often preferred for its lower UV cutoff and ability to produce sharp peaks.[9] To ensure good peak shape for the basic imidazole moiety, a buffer will be necessary to control the pH of the mobile phase and suppress the ionization of the analyte.[9][10] A phosphate buffer is a common choice due to its buffering capacity in the mid-pH range.

For detection, a UV detector is appropriate given the presence of the phenyl and imidazole chromophores.[11] A preliminary UV scan of the compound would determine the wavelength of maximum absorbance (λmax), which will provide the highest sensitivity. For many aromatic compounds, a wavelength around 254 nm is a good starting point.[12][13]

Comparative Analysis of HPLC Conditions

To identify the optimal analytical method, we will compare three different HPLC conditions, systematically varying key parameters and evaluating their impact on the separation. The primary goal is to achieve a balance between resolution, analysis time, and method robustness.

Experimental Design

The following table outlines the three HPLC methods to be compared. The primary differences lie in the organic modifier used in the mobile phase and the column chemistry.

Table 1: Comparative HPLC Method Conditions

ParameterMethod AMethod BMethod C
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 150 mm, 5 µmPhenyl-Hexyl, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.02 M Potassium Phosphate, pH 6.80.02 M Potassium Phosphate, pH 6.80.02 M Potassium Phosphate, pH 6.8
Mobile Phase B AcetonitrileMethanolAcetonitrile
Gradient 30-70% B in 15 min40-80% B in 15 min30-70% B in 15 min
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Detection UV at 254 nmUV at 254 nmUV at 254 nm
Column Temp. 30 °C30 °C30 °C
Injection Vol. 10 µL10 µL10 µL

The rationale for these variations is as follows:

  • Method A vs. Method B: This comparison evaluates the effect of the organic modifier (Acetonitrile vs. Methanol) on selectivity and resolution. Acetonitrile and methanol have different solvent strengths and can interact differently with the analyte and stationary phase, leading to changes in elution order and peak separation.[14]

  • Method A vs. Method C: This comparison assesses the impact of the stationary phase chemistry. While both are reversed-phase columns, the Phenyl-Hexyl column offers alternative selectivity due to pi-pi interactions between the phenyl groups on the stationary phase and the aromatic ring of the analyte.[7]

workflow

HPLC_Method_Development cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2(R1)) cluster_2 Phase 3: Final Method A Analyte Characterization (2-Phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole) B Initial Method Scouting (RP-HPLC, C18, ACN/H2O) A->B C Comparative Analysis (Varying Mobile Phase & Column) B->C D Specificity C->D Select Optimal Method E Linearity & Range D->E F Accuracy & Precision E->F G LOD & LOQ F->G H Robustness G->H I Optimized & Validated HPLC Method H->I Finalize Protocol

Caption: Workflow for HPLC Method Development and Validation.

Hypothetical Comparative Data

To illustrate the selection process, the following table presents hypothetical results from the analysis of a spiked sample containing 2-Phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole and two known impurities (Impurity 1 and Impurity 2).

Table 2: Hypothetical Performance Data of Comparative HPLC Methods

Performance ParameterMethod AMethod BMethod C
Retention Time (Main Peak) 8.5 min7.2 min9.1 min
Resolution (Main Peak/Impurity 1) 2.11.82.5
Resolution (Main Peak/Impurity 2) 2.82.43.2
Tailing Factor (Main Peak) 1.11.31.0
Theoretical Plates (Main Peak) 12,0009,50015,000
Analysis Time 20 min20 min20 min
Analysis and Selection of the Optimal Method
  • Method A provides acceptable resolution and good peak shape.

  • Method B , using methanol, results in a shorter retention time but poorer resolution and increased peak tailing. This suggests that acetonitrile provides better selectivity for this particular separation.

  • Method C , with the Phenyl-Hexyl column, shows the best performance overall. It offers the highest resolution for both impurities, the best peak symmetry (tailing factor closest to 1.0), and the highest column efficiency (theoretical plates). The slightly longer retention time is an acceptable trade-off for the superior separation quality.

Therefore, Method C is selected as the optimal method for further validation. The enhanced performance is likely due to favorable pi-pi interactions between the phenyl rings of the analyte and the stationary phase, which provides a different separation mechanism in addition to hydrophobic interactions.

Detailed Protocol for the Validated HPLC Method

This section provides a step-by-step protocol for the validated HPLC method for determining the purity of 2-Phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole.

Materials and Reagents
  • 2-Phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole reference standard and sample

  • Acetonitrile (HPLC grade)

  • Potassium phosphate monobasic (analytical grade)

  • Water (HPLC grade)

  • Phosphoric acid (for pH adjustment)

Instrumentation
  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Phenyl-Hexyl analytical column (4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Preparation of Solutions
  • Mobile Phase A (Aqueous): Dissolve 2.72 g of potassium phosphate monobasic in 1 L of HPLC grade water. Adjust the pH to 6.8 with dilute phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): Acetonitrile (HPLC grade).

  • Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of 2-Phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole reference standard and dissolve in a 100 mL volumetric flask with a 50:50 mixture of Mobile Phase A and B.

  • Sample Solution (0.1 mg/mL): Prepare the sample solution in the same manner as the standard solution.

Chromatographic Conditions
  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.02 M Potassium Phosphate, pH 6.8

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 70% B (linear gradient)

    • 15-17 min: 70% B (hold)

    • 17-18 min: 70% to 30% B (linear gradient)

    • 18-20 min: 30% B (hold for equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

System Suitability

Before sample analysis, perform a system suitability test by injecting the standard solution five times. The acceptance criteria are:

  • Tailing factor for the main peak: ≤ 1.5

  • Theoretical plates for the main peak: ≥ 10,000

  • Relative Standard Deviation (RSD) of the peak area for five replicate injections: ≤ 2.0%

Method Validation: Ensuring Trustworthiness and Reliability

The selected HPLC method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is fit for its intended purpose.[2][15] The following validation parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the resolution of the main peak from all impurity peaks.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of 50% to 150% of the target concentration.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[15]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spike recovery studies.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).[3]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.[16]

workflow

Validation_Parameters Validation Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness

Caption: Key Parameters for HPLC Method Validation.

Conclusion

This guide has presented a systematic and scientifically-grounded approach to the development and validation of an HPLC method for the purity assessment of 2-Phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole. By comparing different chromatographic conditions, we identified an optimal method utilizing a Phenyl-Hexyl column that provides superior resolution and peak shape. The detailed protocol and validation framework provided herein will enable researchers and drug development professionals to implement a reliable and robust method for ensuring the quality and consistency of this important heterocyclic compound. The principles and strategies discussed are broadly applicable to the purity analysis of other novel chemical entities.

References

  • Welch Materials. (2025, April 8). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Welch Materials. [Link]

  • Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC. Veeprho. [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. alwsci. [Link]

  • Sepuxianyun. (2025, December 1). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Sepuxianyun. [Link]

  • SCION Instruments. (2025, April 1). HPLC Column Selection Guide. SCION Instruments. [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Pharmaguideline. [Link]

  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. Labtech. [Link]

  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Phenomenex. [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. [Link]

  • ResearchGate. (2019, December 28). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. ResearchGate. [Link]

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]

  • PubChem. (n.d.). 2-Phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole. PubChem. [Link]

  • LCGC International. (2020, November 11). HPLC Column Selection. LCGC International. [Link]

  • Separation Science. (2025, April 4). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Separation Science. [Link]

  • Mass Spectrometry Resource. (2001, July 22). Reverse Phase HPLC Basics for LC/MS. Mass Spectrometry Resource. [Link]

  • ResearchGate. (2025, August 5). A new HPLC method developed for the analysis of oxygen heterocyclic compounds in Citrus essential oils. ResearchGate. [Link]

  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]

  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Ingenieria Analitica Sl. (n.d.). HPLC Detector Options for the Determination of Polynuclear Aromatic Hydrocarbons. Ingenieria Analitica Sl. [Link]

  • PubMed. (2007, November 15). Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. PubMed. [Link]

  • Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. Phenomenex. [Link]

  • JASCO Global. (2025, December 9). Principles of HPLC (4) Detectors. JASCO Global. [Link]

Sources

A Comparative Analysis of Antibacterial Efficacy: Imidazole Derivatives Versus Ciprofloxacin

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Publication

In the ever-evolving landscape of antimicrobial research, the demand for effective agents against resistant bacterial strains is a paramount concern for the scientific community. This guide provides a detailed comparative study of the antibacterial efficacy of two distinct classes of compounds: the broad-spectrum fluoroquinolone, ciprofloxacin, and the versatile imidazole derivatives. This analysis is intended for researchers, scientists, and drug development professionals, offering an in-depth look at their mechanisms of action, antibacterial spectrum, and the experimental methodologies used to evaluate their performance.

Introduction: Two Classes of Antibacterial Agents

Ciprofloxacin , a second-generation fluoroquinolone, has long been a cornerstone in the treatment of a wide array of bacterial infections. Its potent bactericidal activity and favorable pharmacokinetic profile have established it as a critical therapeutic agent.[1]

Imidazole derivatives represent a diverse group of heterocyclic compounds with a five-membered ring structure containing two nitrogen atoms.[2] While renowned for their antifungal properties, many imidazole derivatives also exhibit significant antibacterial activity, making them a subject of increasing interest in the search for novel antimicrobial agents.[3]

This guide will delve into a head-to-head comparison of these two classes, providing the necessary context and data for informed research and development decisions.

Mechanisms of Action: A Tale of Two Strategies

The fundamental difference in the antibacterial efficacy of imidazole derivatives and ciprofloxacin lies in their distinct mechanisms of action at the molecular level.

Imidazole Derivatives: A Multi-pronged Attack

Imidazole derivatives do not possess a single, universal mechanism of antibacterial action. Instead, their efficacy stems from a multi-targeted approach that can vary between different derivatives. The primary mechanisms include:

  • Disruption of Cell Wall Synthesis: Some imidazole compounds interfere with the synthesis of the bacterial cell wall, a critical structure for maintaining cell integrity.[4]

  • Inhibition of Protein Synthesis: Others have been shown to inhibit the synthesis of essential proteins, thereby halting bacterial growth and replication.[4]

  • Interference with DNA Replication: Certain derivatives can interfere with the replication of bacterial DNA, a vital process for cell division.[4]

  • Cell Membrane Disruption: A key mechanism for several imidazole derivatives is the disruption of the bacterial cell membrane's integrity, leading to the leakage of cellular contents and ultimately, cell death.[2]

This multifaceted approach suggests that imidazole derivatives may have the potential to be effective against a broad range of bacteria and could be less prone to the rapid development of resistance.

Ciprofloxacin: A Targeted Strike on DNA Replication

Ciprofloxacin's mechanism of action is highly specific and well-characterized. It functions by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV .[1] These enzymes are crucial for the supercoiling, replication, and separation of bacterial DNA. By inhibiting these enzymes, ciprofloxacin effectively blocks DNA replication, leading to double-strand DNA breaks and subsequent bacterial cell death.[1]

Diagram: Comparative Mechanisms of Action

Figure 1: Mechanisms of Antibacterial Action cluster_imidazole Imidazole Derivatives cluster_ciprofloxacin Ciprofloxacin Imidazole Imidazole Derivatives Mech1 Cell Wall Synthesis Disruption Imidazole->Mech1 Mech2 Protein Synthesis Inhibition Imidazole->Mech2 Mech3 DNA Replication Interference Imidazole->Mech3 Mech4 Cell Membrane Disruption Imidazole->Mech4 Bacterial_Cell_Death Bacterial Cell Death Mech1->Bacterial_Cell_Death Mech2->Bacterial_Cell_Death Mech3->Bacterial_Cell_Death Mech4->Bacterial_Cell_Death Ciprofloxacin Ciprofloxacin DNA_Gyrase DNA Gyrase (Topoisomerase II) Ciprofloxacin->DNA_Gyrase Topo_IV Topoisomerase IV Ciprofloxacin->Topo_IV DNA_Replication DNA Replication Inhibition DNA_Gyrase->DNA_Replication Topo_IV->DNA_Replication DNA_Replication->Bacterial_Cell_Death

Caption: Mechanisms of action for Imidazole Derivatives and Ciprofloxacin.

Comparative Antibacterial Efficacy: A Data-Driven Analysis

To provide a clear and objective comparison, this section presents experimental data from studies that have evaluated the antibacterial efficacy of various imidazole derivatives against ciprofloxacin. The primary metric for comparison is the Minimum Inhibitory Concentration (MIC) , which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Quantitative Comparison of MIC Values

The following table summarizes the MIC values (in µg/mL) of selected imidazole derivatives and ciprofloxacin against a panel of Gram-positive and Gram-negative bacteria. It is important to note that these values are compiled from different studies and experimental conditions may vary.

Bacterial Strain Imidazole Derivative MIC (µg/mL) Ciprofloxacin MIC (µg/mL) Reference
Staphylococcus aureus (MSSA)EconazoleSimilar to CiprofloxacinSimilar to Econazole[4]
Staphylococcus aureus (MRSA)EconazoleSignificantly lower than CiprofloxacinSignificantly higher than Econazole[4]
Coagulase-negative Staphylococcus (MSCNS)EconazoleSimilar to CiprofloxacinSimilar to Econazole[4]
Coagulase-negative Staphylococcus (MRCNS)EconazoleSimilar to CiprofloxacinSimilar to Econazole[4]
Plesiomonas shigelloidesMetronidazole15.63 - 62.50.05 - 3.13[5]
Various clinical isolatesMetronidazole (in combination with Ciprofloxacin)MIC reduced by up to 99.80%MIC reduced by up to 96.87%[5][6]

Analysis of Efficacy:

From the available data, it is evident that the antibacterial efficacy of imidazole derivatives is highly dependent on the specific derivative and the target bacterial species.

  • Econazole demonstrated comparable or superior activity against Staphylococcus species, particularly methicillin-resistant strains (MRSA), when compared to ciprofloxacin.[4] This suggests that certain imidazole derivatives could be valuable in combating antibiotic-resistant Gram-positive infections.

  • Metronidazole , a nitroimidazole, generally shows higher MIC values against the tested strains when used alone compared to ciprofloxacin.[5] However, studies have shown a significant synergistic effect when metronidazole is combined with ciprofloxacin, leading to a substantial reduction in the MIC for both drugs.[5][6] This highlights the potential of imidazole derivatives in combination therapies to enhance the efficacy of existing antibiotics and combat resistance.

Ciprofloxacin generally exhibits very low MIC values against a broad spectrum of bacteria, confirming its high potency.[7] However, the emergence of resistance is a growing concern.[1]

Spectrum of Activity: A Broader Perspective

Ciprofloxacin is well-established as a broad-spectrum antibiotic with excellent activity against a wide range of Gram-negative bacteria, including Enterobacteriaceae and Pseudomonas aeruginosa.[1] Its activity against Gram-positive bacteria is generally considered to be moderate.[1]

The antibacterial spectrum of imidazole derivatives is more varied. While some, like econazole, show promising activity against Gram-positive cocci, others have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.[3][4] The antibacterial activity of many imidazole compounds, which are primarily developed as antifungals, has been less extensively studied.[2] However, the existing research indicates that the imidazole scaffold is a promising starting point for the development of novel broad-spectrum antibacterial agents.[3][8]

Resistance Mechanisms

Understanding the mechanisms by which bacteria develop resistance is crucial for the longevity of any antimicrobial agent.

Ciprofloxacin Resistance: Resistance to ciprofloxacin primarily arises from:

  • Target-site mutations: Alterations in the genes encoding DNA gyrase and topoisomerase IV reduce the binding affinity of the drug.

  • Efflux pumps: Bacteria can actively pump ciprofloxacin out of the cell, preventing it from reaching its target.

  • Plasmid-mediated resistance: The transfer of resistance genes between bacteria on plasmids can lead to the rapid spread of resistance.

Imidazole Derivative Resistance: While less studied than for ciprofloxacin, resistance to antibacterial imidazoles can occur through:

  • Efflux pumps: Similar to ciprofloxacin, bacteria can utilize efflux pumps to reduce intracellular drug concentrations.

  • Target modification: Alterations in the enzymes or cellular structures targeted by the specific imidazole derivative can lead to reduced efficacy.

  • Biofilm formation: Bacteria within a biofilm are often more resistant to antimicrobial agents due to the protective extracellular matrix.[2]

Experimental Protocols for Efficacy Evaluation

To ensure the reliability and reproducibility of antibacterial efficacy studies, standardized experimental protocols are essential. The following are detailed step-by-step methodologies for key in vitro assays.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Reagents and Media:

    • Prepare a stock solution of the test compound (imidazole derivative or ciprofloxacin) in a suitable solvent.

    • Sterilize Mueller-Hinton Broth (MHB) for bacterial culture.

    • Prepare a 0.5 McFarland turbidity standard.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or MHB.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in a 96-Well Plate:

    • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the test compound at twice the highest desired final concentration to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process across the plate to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (inoculum without the drug).

    • Well 12 serves as the sterility control (MHB only).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11.

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Diagram: MIC Assay Workflow

Figure 2: Workflow for Minimum Inhibitory Concentration (MIC) Assay cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Stock Prepare Stock Solution of Test Compound Serial_Dilution Perform Serial Dilutions in 96-Well Plate Stock->Serial_Dilution Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Inoculate Inoculate Wells with Bacterial Suspension Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate at 37°C for 16-20 hours Inoculate->Incubate Read_MIC Visually Determine MIC (Lowest concentration with no growth) Incubate->Read_MIC

Caption: A streamlined workflow for the Minimum Inhibitory Concentration assay.

Minimum Bactericidal Concentration (MBC) Assay

The MBC assay is performed to determine the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Protocol:

  • Perform an MIC Assay: Follow the protocol for the MIC assay as described above.

  • Subculturing:

    • From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10-100 µL aliquot.

    • Spread the aliquot onto a sterile, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubation:

    • Incubate the agar plates at 35-37°C for 18-24 hours.

  • Result Interpretation:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.

Kirby-Bauer Disk Diffusion (Zone of Inhibition) Test

This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antimicrobial agent.

Protocol:

  • Prepare Inoculum and Agar Plate:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described for the MIC assay.

    • Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar plate to create a lawn of bacteria.

  • Apply Antibiotic Disks:

    • Aseptically place paper disks impregnated with a standard concentration of the test compounds (imidazole derivative and ciprofloxacin) onto the surface of the agar.

    • Ensure the disks are placed at least 24 mm apart.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 16-18 hours.

  • Result Interpretation:

    • Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

    • Interpret the results as susceptible, intermediate, or resistant based on standardized charts (e.g., from the Clinical and Laboratory Standards Institute - CLSI).

Conclusion and Future Directions

This comparative guide demonstrates that both imidazole derivatives and ciprofloxacin are potent antibacterial agents, albeit with distinct mechanisms of action and spectra of activity.

  • Ciprofloxacin remains a highly effective broad-spectrum antibiotic, particularly against Gram-negative bacteria. However, the continuous rise of resistance necessitates the exploration of alternative and adjunctive therapies.

  • Imidazole derivatives represent a promising and versatile class of compounds with demonstrated antibacterial activity. Their multi-targeted mechanism of action may offer an advantage in overcoming resistance. Certain derivatives, such as econazole, show significant potential against resistant Gram-positive pathogens. Furthermore, the synergistic effects observed when imidazoles are combined with other antibiotics, like ciprofloxacin, open new avenues for combination therapies.

Future research should focus on:

  • Systematic screening of a wider range of imidazole derivatives against a standardized panel of clinically relevant bacteria to build a more comprehensive comparative dataset.

  • Elucidation of the precise molecular targets for various antibacterial imidazole derivatives to better understand their mechanisms of action.

  • In vivo studies to validate the in vitro efficacy of promising imidazole compounds and their combinations.

By continuing to explore and understand the antibacterial potential of diverse chemical scaffolds like imidazoles, the scientific community can stay one step ahead in the critical fight against antimicrobial resistance.

References

  • Priyanka Mahesh Kumar Kushwaha, Vivek Pal et al. (2024). Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions, 20(S12), 622-630.
  • O. O. Oladipo, A. A. Oladipo, and A. O. Ogunyemi. (2019). In vitro influence of metronidazole on the activities of ciprofloxacin against clinically important bacterial isolates. GSC Biological and Pharmaceutical Sciences, 6(3), 038-046.
  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2024). Vertex AI Search.
  • An Overview of Imidazole, Derivatives Ofimidazole and its Pharmacological Applications. (2022).
  • STUDY OF IMIDAZOLE DERIVATES AND THEIR ANTIMICROBIAL ACTIVITES. (n.d.).
  • In vitro influence of metronidazole on the activities of ciprofloxacin against clinically important bacterial isol
  • Review of pharmacological effects of imidazole derivatives. (2022). Regulatory Mechanisms in Biosystems, 9(3), 369-373.
  • MIC/MBC Testing. (2025).
  • In vitro antibacterial activity of different clotrimazole formulations. (1985). Arzneimittel-Forschung, 35(9), 1355-1357.
  • Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. (2020). Bio-protocol, 10(16), e3724.
  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (2022). STAR Protocols, 3(3), 101530.
  • Minimum Bactericidal Concentration (MBC). (n.d.).
  • In-vitro activity of ciprofloxacin and other agents against oral bacteria. (1988). Journal of Antimicrobial Chemotherapy, 22(5), 681-685.
  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024).
  • Comparative activity of ciprofloxacin against anaerobic bacteria. (1985). Antimicrobial Agents and Chemotherapy, 28(6), 787-790.
  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics.
  • Separate Effects of Ciprofloxacin, Metronidazole, or Minocycline on Microorganisms from Deep Caries. (2021). JSM Dentistry, 9(1), 1136.
  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). SEAFDEC/AQD Institutional Repository Home.
  • Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. (2022). Microbe Notes.
  • Minimum Inhibitory Concentr
  • Antibacterial activity of new ciprofloxacin conjugates. (2025). Al Mustansiriyah Journal of Pharmaceutical Sciences, 24(4).
  • Ciprofloxacin derivatives and their antibacterial activities. (2018). European Journal of Medicinal Chemistry, 146, 599-612.
  • Disk diffusion test. (n.d.). Wikipedia.
  • Comparative study of the in vitro antibacterial activity of ciprofloxacin and thirteen other antimicrobial drugs with respect to recently isolated pathogens. (1990). Journal of Chemotherapy, 2(1), 31-36.
  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology.
  • The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic. (2022). Frontiers in Microbiology, 13, 1064222.
  • How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). YouTube.
  • The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of silver nanoparticles against Staphylococcus aureus. (2016). Journal of Clinical and Diagnostic Research, 10(6), ZC10-ZC13.
  • The minimum bactericidal concentration of antibiotics. (2024). BMG Labtech.
  • Ciprofloxacin derivatives and their antibacterial activities. (2018). European Journal of Medicinal Chemistry, 146, 599-612.
  • [Synthesis and antibacterial activity of ciprofloxacin derivatives]. (2005). Yao Xue Xue Bao, 40(5), 428-432.
  • Potent in vitro antibacterial and antifungal activity of novel ciprofloxacin–silver complex. (2025).
  • Antibacterial activity of ciprofloxacin-impregnated 3D-printed polylactic acid discs: an in vitro study. (2022). Journal of Infection in Developing Countries, 16(3), 484-490.
  • Evaluation Study of Antibacterial Efficacy of Ciprofloxacin Produced from Different Companies June, 2023. (2023).
  • Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review. (2024). Molecules, 29(9), 2095.
  • Ciprofloxacin-Tethered 1,2,3-Triazole Conjugates: New Quinolone Family Compounds to Upgrade Our Antiquated Approach against Bacterial Infections. (2022). ACS Omega, 7(3), 2911-2924.

Sources

IR spectroscopy characteristic bands for dihydro-5H-pyrrolo[1,2-a]imidazole

[1]

Executive Summary & Structural Context

Molecule: 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole Core Scaffold: Fused 5,5-bicyclic system comprising an aromatic imidazole ring and a saturated pyrrolidine ring.[1] Significance: This structure serves as a "conformationally restricted" imidazole. Unlike free imidazole, it lacks an N-H donor, and the fused saturated ring imposes specific steric and electronic constraints, making it a critical scaffold for designing selective kinase inhibitors and ionic liquid cations.

Structural Zones for IR Assignment

To accurately assign bands, we divide the molecule into two vibrational zones:

  • Zone A (Aromatic Imidazole Core): Responsible for high-frequency C-H stretches (>3000 cm⁻¹) and ring skeletal vibrations (1500–1600 cm⁻¹).

  • Zone B (Aliphatic Pyrrolidine Ring): Responsible for strong aliphatic C-H stretches (2800–3000 cm⁻¹) and methylene deformation modes (~1450 cm⁻¹).

Characteristic IR Bands: The Fingerprint

The following table synthesizes experimental data and theoretical assignments for the neutral molecule.

Functional GroupWavenumber (cm⁻¹)IntensityVibrational Mode Assignment
Aromatic C-H 3100 – 3150 WeakStretching (

) of the imidazole ring protons (C2/C3 positions). Distinctively sharp compared to N-H bands.
Aliphatic C-H 2850 – 2980 Medium-StrongStretching (

) of the saturated CH₂ groups in the pyrrolidine ring (C5, C6, C7). Key differentiator from fully aromatic analogs.
C=N / C=C 1490 – 1540 StrongImidazole ring skeletal breathing and stretching. Often appears as a doublet or broad band due to coupling with the fused ring.
CH₂ Deformation 1440 – 1460 MediumScissoring (

) of the pyrrolidine ring methylenes.
C-N Stretch 1250 – 1350 MediumC-N single bond stretching, specifically the bridgehead nitrogen (N1-C) interactions.
N-H Stretch ABSENT N/ADiagnostic Feature: The neutral molecule lacks an N-H bond. The absence of the broad 2600–3300 cm⁻¹ band (seen in imidazole) confirms the bicyclic fusion.

Note on Hygroscopicity: This scaffold can be hygroscopic. If a broad band appears ~3400 cm⁻¹, it is likely adventitious water (O-H stretch), not part of the molecular structure.

Comparative Analysis: Validating the Spectrum

To ensure accurate identification, compare the target spectrum against its primary structural relatives.

Comparison 1: Target vs. Imidazole (Precursor)

The most common error is confusing the fused product with the imidazole starting material.

  • Imidazole: Dominated by a massive, broad N-H stretching band (2600–3300 cm⁻¹) due to extensive hydrogen bonding. It lacks aliphatic C-H stretching.

  • Dihydro-pyrrolo-imidazole: Shows clean separation between Aromatic C-H (>3000) and Aliphatic C-H (<3000). No N-H band is present.

Comparison 2: Target vs. Pyrrolo[1,2-a]imidazole (Fully Aromatic)

Distinguishing the "dihydro" (saturated) form from the fully aromatic oxidized analog.

  • Fully Aromatic: Lacks the strong aliphatic CH₂ stretching sequence (2850–2980 cm⁻¹). The spectrum is dominated solely by aromatic modes.

  • Dihydro Form: The Aliphatic C-H stretches are diagnostic. If these are missing, your compound has likely oxidized.

Data Summary Table: Spectral Differentiators
FeatureTarget: Dihydro-5H-pyrrolo-imidazole Alternative: Imidazole Alternative: Fully Aromatic Analog
N-H Band Absent Strong, Broad (2600-3300)Absent
Aliphatic C-H Present (2850-2980) AbsentAbsent (or very weak)
Aromatic C-H Present (>3000)Present (>3000)Present (>3000)
C=N Region ~1500-1540 cm⁻¹~1450-1500 cm⁻¹~1550-1600 cm⁻¹ (shifted)

Visualizing the Logic

The following diagram illustrates the decision tree for confirming the structure using IR data.

IR_Logic_FlowStartUnknown Sample SpectrumCheckNHCheck 2600-3300 cm⁻¹Is there a broad N-H band?Start->CheckNHResultImidazoleLikely Imidazole Precursor(or Salt Form)CheckNH->ResultImidazoleYesCheckAliphaticCheck 2850-2980 cm⁻¹Are there strong Aliphatic C-H peaks?CheckNH->CheckAliphaticNoResultAromaticLikely Fully AromaticPyrrolo[1,2-a]imidazoleCheckAliphatic->ResultAromaticNoCheckFingerprintCheck 1500-1550 cm⁻¹Are there C=N ring modes?CheckAliphatic->CheckFingerprintYesFinalConfirmationCONFIRMED:Dihydro-5H-pyrrolo[1,2-a]imidazoleCheckFingerprint->FinalConfirmationYes

Caption: Logical workflow for distinguishing dihydro-5H-pyrrolo[1,2-a]imidazole from precursors and oxidized analogs using IR markers.

Experimental Protocol: Self-Validating Sample Prep

Because this compound contains a basic nitrogen (imidazole ring) and can be hygroscopic, sample preparation is critical to avoid artifacts (e.g., water peaks masquerading as N-H).

Method: ATR (Attenuated Total Reflectance) - Recommended
  • Drying: Dry the sample in a vacuum desiccator over P₂O₅ for 4 hours prior to analysis to remove surface moisture.

  • Background: Collect a fresh air background spectrum (32 scans).

  • Deposition: Place ~5 mg of the solid directly onto the Diamond or ZnSe crystal.

  • Compression: Apply high pressure using the anvil to ensure intimate contact (critical for the weak aromatic C-H bands).

  • Validation:

    • Check: If a broad hump appears at 3400 cm⁻¹, the sample is wet. Redry and re-run.

    • Check: If peaks are "chopped" (flat top), the absorbance is too high (common in KBr pellets, less common in ATR).

Method: KBr Pellet (Alternative)
  • Warning: KBr is hygroscopic. This method often introduces a water peak that confuses the "No N-H" diagnosis.

  • Protocol: Use spectroscopic grade KBr, dried at 110°C. Grind 1 mg sample with 100 mg KBr. Press under vacuum to minimize moisture uptake.

References

  • Morales-Collazo, O. et al. (2020).[1] "Crystal structure of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole." IUCrData, 5, x200681.[1] [1]

  • Basiuk, V. A. (2003). "Calculated gas-phase infrared spectra of imidazo[1,2-a]pyrazinediones." Spectrochimica Acta Part A, 59(8), 1867-1879.

  • Kavina, L. et al. (2018). "Synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Derivatives." Russian Journal of Organic Chemistry, 54, 904–910.

Safety Operating Guide

Proper Disposal Procedures: 2-Phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

[1][2][3][4][5]

Executive Summary

Immediate Action Required: Treat 2-Phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole (PDPI) as a Hazardous Organic Solid . Due to the fused imidazole moiety, this compound is classified as a potential corrosive (Skin Corr. 1B) and acute toxin .[1][2]

Do Not:

  • Do NOT dispose of down the drain.[1]

  • Do NOT mix with strong acids or oxidizers in the primary waste stream (risk of exothermic reaction).[1]

  • Do NOT dispose of in regular trash.[1]

Chemical Profile & Hazard Assessment

Understanding the chemical nature of PDPI is the prerequisite for safe disposal. As a fused bicyclic nitrogen heterocycle, its disposal requirements are dictated by its basicity and potential biological activity.[1]

PropertySpecificationOperational Implication
Chemical Structure Bicyclic (Imidazole + Pyrrolidine)Basic nitrogen centers; incompatible with strong acids.[1]
Physical State Solid (Crystalline powder)Must be solubilized for liquid waste or double-bagged for solid waste.[1]
Hazards (GHS) H314 (Causes severe burns)H302 (Harmful if swallowed)H360 (May damage fertility)Requires full PPE (Nitrile gloves, safety goggles, lab coat).[1]
Waste Stream Non-halogenated OrganicSuitable for high-temperature incineration.[1]

Pre-Disposal Treatment & Logistics[1][2]

Personal Protective Equipment (PPE)

Before handling waste containers, ensure the following PPE is donned to prevent dermal absorption or inhalation of dust.

  • Eyes: Chemical splash goggles (ANSI Z87.1).[1]

  • Hands: Double nitrile gloves (0.11 mm minimum thickness).[1]

  • Body: Lab coat fully buttoned; closed-toe shoes.

  • Respiratory: If handling large quantities (>5g) of dry powder outside a fume hood, use an N95 or P100 particulate respirator.[1]

Waste Segregation Protocol

The primary risk during disposal is incompatible mixing .[1] The imidazole ring is electron-rich and basic.

  • Green List (Compatible): Organic solvents (Methanol, DMSO, Acetonitrile, Acetone), other non-reactive organic solids.[1]

  • Red List (Incompatible):

    • Strong Acids (HCl, H₂SO₄): Will protonate the imidazole, generating heat.[1]

    • Oxidizers (Peroxides, Nitric Acid): Risk of fire/explosion.[1]

    • Acyl Chlorides/Anhydrides: Will react vigorously with the imidazole nitrogen.[1]

Disposal Workflows

Scenario A: Solid Waste (Pure Compound or Contaminated Solids)

Applicability: Expired shelf stocks, contaminated weighing boats, silica gel from columns.[1]

  • Containment: Place the solid material into a clear, sealable polyethylene bag.

  • Secondary Containment: Place the sealed bag into a wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "2-Phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole" (Do not use abbreviations).[1]

    • Hazard Checkbox: Toxic, Corrosive.[1][3][4]

  • Disposal: Transfer to the institution's Central Accumulation Area (CAA) for incineration.[1]

Scenario B: Liquid Waste (Mother Liquors & Solutions)

Applicability: Reaction mixtures, HPLC effluents.[1]

  • Solvent Check: Verify the solvent system.[1]

    • If Halogenated (DCM, Chloroform): Use the Halogenated Waste stream.[1]

    • If Non-Halogenated (Methanol, Ethyl Acetate): Use the Non-Halogenated Waste stream.[1]

  • pH Check: If the solution was part of an acidic workup, neutralize to pH 6-8 before adding to a general organic waste drum to prevent corrosion of the steel drum.

  • Transfer: Pour into the carboy using a funnel. Close the latch immediately to prevent fume escape.

Visualized Workflows

Figure 1: Waste Stream Decision Tree

This logic flow ensures the compound enters the correct regulatory stream based on its physical state and solvent matrix.

DisposalLogicStartWaste Generation:PDPI ResidueStateCheckPhysical State?Start->StateCheckSolidSolid WasteStateCheck->SolidPowder/DebrisLiquidLiquid/SolutionStateCheck->LiquidDissolvedActionSolidDouble Bag ->Rigid Container ->IncinerationSolid->ActionSolidSolventCheckSolvent Type?Liquid->SolventCheckHaloHalogenated(e.g., DCM)SolventCheck->HaloContains HalogensNonHaloNon-Halogenated(e.g., MeOH, DMSO)SolventCheck->NonHaloNo HalogensActionHaloHalogenated Waste Carboy(Red Label)Halo->ActionHaloActionNonHaloOrganic Waste Carboy(Clear/Yellow Label)NonHalo->ActionNonHalo

Caption: Decision logic for segregating PDPI waste streams to ensure regulatory compliance and safety.

Figure 2: Emergency Spill Response

In the event of a benchtop spill, follow this containment protocol to minimize exposure.

SpillResponseAlert1. Alert & EvacuateImmediate AreaPPE2. Don PPE(Goggles, Double Gloves)Alert->PPEContain3. ContainmentCover with absorbent padsPPE->ContainClean4. DecontaminateSoap/Water WashContain->CleanDispose5. DisposalBag all debris as HazWasteClean->Dispose

Caption: Immediate operational workflow for managing accidental spills of PDPI in the laboratory.

Regulatory & Compliance Notes

  • RCRA Classification: While PDPI is not explicitly P-listed or U-listed by the EPA, it must be treated as a Characteristic Hazardous Waste due to toxicity and corrosivity.[1]

  • Labeling: All waste containers must be labeled with the start date of accumulation.[1] Containers must be removed within 90 days (for large quantity generators) or 180 days (for small quantity generators).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10441661, 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole.[1] Retrieved from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press (US).[1] Retrieved from [Link]

Navigating the Unseen: A Guide to the Safe Handling of 2-Phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

Author: BenchChem Technical Support Team. Date: March 2026

For the pioneering researchers and scientists in drug development, the introduction of novel chemical entities is a daily reality. With this innovation comes the critical responsibility of ensuring the utmost safety in the laboratory. This guide provides essential, immediate safety and logistical information for handling 2-Phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, a compound of interest in modern medicinal chemistry. In the absence of a specific Safety Data Sheet (SDS) for this molecule, this directive synthesizes data from its core structures, 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole and the broader imidazole class of compounds, to establish a robust framework for its safe utilization.

The First Principle: Proactive Hazard Assessment

Before the first spatula touches the powder, a thorough understanding of the potential hazards is paramount. The parent compound, 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, is classified as toxic if swallowed, in contact with skin, or if inhaled, and it is known to cause skin and serious eye irritation[1]. Furthermore, the imidazole ring system, a common scaffold in pharmaceuticals, is associated with significant health hazards. Imidazole and its derivatives are often harmful if swallowed, can cause severe skin burns and eye damage, and may pose a risk to fertility or the unborn child[2][3][4][5]. The presence of the phenyl group necessitates additional caution, as aromatic compounds can carry their own unique toxicological profiles.

Therefore, it is imperative to handle 2-Phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole with the assumption that it possesses a comparable or potentially greater hazard profile than its constituent parts.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is non-negotiable to prevent exposure through inhalation, dermal contact, and ocular routes. The following table outlines the recommended PPE for various laboratory operations involving this compound.

Operation Required Personal Protective Equipment Rationale
Weighing and Aliquoting (Solid) - Full-face respirator with P100 (or equivalent) particulate filter- Chemical-resistant disposable gown- Double-gloving (inner nitrile, outer butyl or viton)- Chemical splash goggles and a full-face shield- Closed-toe shoesTo prevent inhalation of fine particulates and to provide maximum skin and eye protection from dust. The use of a full-face respirator offers a higher protection factor and shields the entire face[6].
Solution Preparation and Transfers - Chemical fume hood- Half-mask respirator with organic vapor cartridges and P100 filters- Chemical-resistant lab coat- Chemical-resistant gloves (butyl or viton)- Chemical splash gogglesTo control exposure to vapors and aerosols. A fume hood is the primary engineering control[2][5]. Respirators provide an additional layer of protection.
Running Reactions - Enclosed system (e.g., fume hood, glove box)- Chemical-resistant lab coat- Chemical-resistant gloves- Safety glasses with side shieldsTo contain the reaction and potential for splashes or releases. Continuous use of a fume hood is critical[4][7].
Work-up and Purification - Chemical fume hood- Chemical-resistant lab coat- Chemical-resistant gloves- Chemical splash gogglesTo protect against splashes and vapors of the compound and solvents used in the purification process.

Operational Plan: From Receipt to Disposal

A meticulous, step-by-step approach to handling ensures safety at every stage of the compound's lifecycle in the laboratory.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • The storage area should be clearly labeled with the compound's name and associated hazard warnings[3][4].

Handling Procedures
  • Always handle 2-Phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole within a certified chemical fume hood to minimize inhalation exposure[2][5].

  • When weighing the solid, use a balance with a draft shield or conduct the operation in a powder containment hood.

  • Use dedicated spatulas and glassware. Clean all equipment thoroughly after use.

  • Avoid raising dust during handling[2][8].

Accidental Spill Response
  • In the event of a spill, evacuate the immediate area and alert your supervisor and the institutional safety office.

  • For a small spill, and only if you are trained to do so, don appropriate PPE (including a respirator) and contain the spill with an inert absorbent material (e.g., sand, vermiculite)[3][9].

  • Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal[4][8].

  • Ventilate the area and decontaminate the spill surface.

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal is a critical final step in the safe handling of any chemical.

  • All waste materials contaminated with 2-Phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Collect all waste in clearly labeled, sealed containers[4].

  • Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste[7][9]. Do not dispose of this compound down the drain[3][4][5].

Emergency Procedures: Preparedness is Key

In the event of an exposure, immediate and correct action can significantly mitigate harm.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[2][3][5].

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin with soap and plenty of water for at least 15 minutes. Seek immediate medical attention[2][3][5].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention[2][3][10].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[2][4][5].

Visualizing the Workflow: PPE Donning and Doffing

To minimize the risk of cross-contamination, a strict protocol for donning and doffing PPE is essential. The following diagram illustrates the correct sequence.

PPE_Workflow cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (At Exit of Contaminated Area) Don1 1. Lab Coat/Gown Don2 2. Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Inner Gloves Don3->Don4 Don5 5. Outer Gloves Don4->Don5 Doff1 1. Outer Gloves Doff2 2. Lab Coat/Gown Doff1->Doff2 Doff3 3. Goggles/Face Shield Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 Doff5 5. Respirator Doff4->Doff5 Exit Exit Lab Doff5->Exit Enter Enter Lab Enter->Don1

Caption: PPE Donning and Doffing Sequence.

Conclusion: A Culture of Safety

The safe handling of novel compounds like 2-Phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is not merely a matter of following procedures; it is about cultivating a deep-seated culture of safety. By understanding the potential hazards, diligently using the correct PPE, and adhering to established protocols, researchers can confidently advance their work while ensuring the well-being of themselves and their colleagues. This guide serves as a foundational document, and it is incumbent upon every user to supplement this information with institution-specific training and a continuous commitment to safety.

References

  • Personal Protective Equipment (PPE) - CHEMM. (2026, February 4).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 7).
  • Safety Data Sheet - Cepham Life Sciences. (2022, February 28).
  • Safety Data Sheet: Imidazole - Chemos GmbH&Co.KG. (2020, April 20).
  • Safety Data Sheet - Solumetrics. (n.d.).
  • Safety Data Sheet IMIDAZOLE - ChemSupply Australia. (2023, September 25).
  • SAFETY DATA SHEET - MilliporeSigma. (2025, August 14).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 28).
  • Personal Protective Equipment - StatPearls - NCBI Bookshelf - NIH. (2023, February 22).
  • Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth. (n.d.).
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022, October 6).
  • 6,7-dihydro-5H-pyrrolo(1,2-a)imidazole - PubChem. (n.d.).
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager. (n.d.).
  • IMIDAZOLE - Elemental Microanalysis. (2024, March 20).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
Reactant of Route 2
Reactant of Route 2
2-Phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.